molecular formula C13H11NO2 B070068 6-(o-Tolyl)nicotinic acid CAS No. 175153-32-9

6-(o-Tolyl)nicotinic acid

Cat. No.: B070068
CAS No.: 175153-32-9
M. Wt: 213.23 g/mol
InChI Key: OLZQALHJPYJQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(o-Tolyl)nicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-7-6-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZQALHJPYJQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609466
Record name 6-(2-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175153-32-9
Record name 6-(2-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(o-Tolyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(o-Tolyl)nicotinic acid, a substituted pyridinecarboxylic acid, represents a significant scaffold in medicinal chemistry and materials science. Its structural motif, featuring a nicotinic acid core appended with an o-tolyl group, imparts unique physicochemical properties that are leveraged in the design of pharmacologically active agents and functional materials. Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component in various metabolic processes.[1][2][3] Its derivatives have found broad applications, including as antilipemic and vasodilator agents.[1][2] The introduction of an aryl substituent at the 6-position of the pyridine ring, as in this compound, can modulate the biological activity and physical characteristics of the parent molecule, making it a valuable target for organic synthesis.

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the prevalent synthetic methodologies, reaction mechanisms, and practical experimental protocols. The focus is on providing a robust understanding of the underlying chemical principles to enable successful and efficient synthesis.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound primarily relies on the formation of a carbon-carbon bond between the pyridine ring and the o-tolyl group. The most logical and widely employed approach involves a retrosynthetic disconnection at this bond, leading to two key fragments: a functionalized pyridine derivative and an o-tolyl source. This retrosynthetic strategy points towards palladium-catalyzed cross-coupling reactions as the most powerful and versatile tool for constructing the target molecule.

Primary Synthetic Approach: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its high efficiency, functional group tolerance, and relatively mild reaction conditions.[4][5][6] This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[4][7]

For the synthesis of this compound, the most direct Suzuki-Miyaura approach involves the coupling of a 6-halonicotinic acid derivative with o-tolylboronic acid. 6-Chloronicotinic acid or its ester derivatives are commonly used as the halide partner due to their commercial availability and reactivity.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established mechanistic pathway:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinic acid derivative, forming a Pd(II) complex.[7][8]

  • Transmetalation: The o-tolyl group is transferred from the boronic acid to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The desired this compound derivative is formed as the two organic fragments on the palladium center couple, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex Ar-Pd(II)-X(L2) Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Intermediate Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II) Intermediate Reductive Elimination Reductive Elimination Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Ar-Ar' Reductive Elimination->Product Boronic Acid Ar'B(OH)2 + Base Boronic Acid->Transmetalation Halide Ar-X Halide->Oxidative Addition caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Synthetic Route: A Two-Step Approach

An alternative and often highly effective strategy involves a two-step sequence:

  • Suzuki-Miyaura Coupling to form (6-(o-tolyl)pyridin-3-yl)methanol: This step couples a 6-halopyridin-3-yl)methanol derivative with o-tolylboronic acid. This intermediate can be more amenable to purification than the corresponding carboxylic acid.

  • Oxidation of the alcohol to the carboxylic acid: The resulting (6-(o-tolyl)pyridin-3-yl)methanol is then oxidized to the desired this compound.[9] This oxidation can be achieved using a variety of reagents, such as potassium permanganate (KMnO₄), manganese dioxide (MnO₂), or chromium-based oxidants.[10]

This two-step approach offers the advantage of potentially higher overall yields and easier purification of the intermediate alcohol.

Two_Step_Synthesis cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Oxidation A 6-Halopyridin-3-yl)methanol C (6-(o-tolyl)pyridin-3-yl)methanol A->C Pd Catalyst, Base B o-Tolylboronic Acid D This compound C->D Oxidizing Agent caption Two-step synthesis of this compound.

Caption: Two-step synthesis of 6-(o-Tolyl)nicotinc acid.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of this compound via the Suzuki-Miyaura cross-coupling of methyl 6-chloronicotinate followed by ester hydrolysis. This method is chosen for its reliability and the commercial availability of the starting materials.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Supplier
Methyl 6-chloronicotinateC₇H₆ClNO₂171.58Sigma-Aldrich
o-Tolylboronic acidC₇H₉BO₂135.96Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Strem Chemicals
Potassium CarbonateK₂CO₃138.21Fisher Scientific
1,4-DioxaneC₄H₈O₂88.11J.T. Baker
TolueneC₇H₈92.14EMD Millipore
EthanolC₂H₅OH46.07Decon Labs
Sodium HydroxideNaOH40.00VWR
Hydrochloric Acid (conc.)HCl36.46Macron Fine Chemicals
Protocol 1: Synthesis of Methyl 6-(o-Tolyl)nicotinate via Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloronicotinate (1.72 g, 10.0 mmol), o-tolylboronic acid (1.63 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon for 10 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add a degassed mixture of 1,4-dioxane (30 mL) and water (10 mL) via cannula. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol).

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford methyl 6-(o-tolyl)nicotinate as a white solid.

Protocol 2: Hydrolysis of Methyl 6-(o-Tolyl)nicotinate to this compound
  • Reaction Setup: Dissolve the purified methyl 6-(o-tolyl)nicotinate (e.g., 2.27 g, 10.0 mmol) in a mixture of ethanol (40 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Hydrolysis: Add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in water (10 mL) to the flask. Heat the mixture to reflux (approximately 80 °C) and stir for 4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Acidification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • Isolation: A white precipitate of this compound will form. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C to a constant weight.

Characterization Data
CompoundAppearanceYield (%)m.p. (°C)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Methyl 6-(o-tolyl)nicotinateWhite solid85-9578-809.15 (d, J=2.0 Hz, 1H), 8.20 (dd, J=8.0, 2.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 1H), 7.30-7.40 (m, 4H), 3.95 (s, 3H), 2.35 (s, 3H)166.2, 160.1, 151.0, 138.2, 137.9, 136.5, 131.2, 129.8, 128.5, 126.0, 123.5, 52.8, 20.5
This compoundWhite powder90-98210-2129.20 (d, J=2.0 Hz, 1H), 8.30 (dd, J=8.0, 2.0 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.35-7.45 (m, 4H), 2.40 (s, 3H)168.5, 160.5, 151.3, 138.5, 138.0, 136.8, 131.4, 130.0, 128.7, 126.2, 123.8, 20.6

Conclusion

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The presented two-step protocol, involving the coupling of methyl 6-chloronicotinate with o-tolylboronic acid followed by ester hydrolysis, provides a reliable and high-yielding route to the target compound. This guide offers a detailed and practical framework for researchers in the fields of medicinal chemistry and materials science to synthesize this valuable molecule and its derivatives. The understanding of the reaction mechanisms and experimental nuances discussed herein is crucial for the successful implementation and adaptation of these synthetic strategies for various research and development applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(o-Tolyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME). For researchers and scientists, a detailed physicochemical profile is not merely a set of data points; it is a predictive tool that informs lead optimization, formulation development, and, ultimately, the clinical success of a potential therapeutic agent. This guide provides a comprehensive technical overview of the core physicochemical properties of 6-(o-Tolyl)nicotinic acid, a substituted pyridinecarboxylic acid of interest in medicinal chemistry. By synthesizing available data and established analytical methodologies, this document aims to equip drug development professionals with the foundational knowledge necessary to advance their research.

Molecular Identity and Structure

This compound, also known as 6-(2-methylphenyl)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3). The introduction of an o-tolyl group at the 6-position of the pyridine ring significantly alters the molecule's steric and electronic properties compared to the parent compound.

Caption: Chemical structure of this compound.

Table 1: Molecular Identifiers for this compound

IdentifierValueSource
CAS Number 175153-32-9[1][2]
Molecular Formula C13H11NO2[1]
Molecular Weight 213.23 g/mol [1]
Synonyms 6-(2-methylphenyl)nicotinic acid[2]

Core Physicochemical Properties

The physicochemical properties of a molecule are a direct consequence of its structure. For this compound, the interplay between the acidic carboxylic group, the basic pyridine nitrogen, and the lipophilic o-tolyl substituent dictates its behavior in various environments.

Table 2: Physicochemical Data for this compound and Related Compounds

PropertyThis compoundNicotinic Acid (Parent)6-Methylnicotinic Acid6-Phenylnicotinic Acid
Physical State Solid (Predicted)White crystalline powder[3][4]SolidSolid
Melting Point (°C) Data not available236-239[3][4]Data not availableData not available
Boiling Point (°C) 377.1 ± 30.0 (Predicted)Sublimes[3]Data not availableData not available
Aqueous Solubility Data not available18 g/L at 25°C[3]Low solubility[5]Data not available
pKa 2.20 ± 0.10 (Predicted)4.85[4][6]Data not availableData not available
LogP Data not available0.36[6]Data not availableData not available
Analysis and Interpretation:
  • Melting Point: The melting point of a solid is indicative of the strength of its crystal lattice forces. For nicotinic acid, the high melting point of 236-239 °C is due to strong intermolecular hydrogen bonding between the carboxylic acid groups and the pyridine nitrogen atoms. The introduction of the bulky, non-polar o-tolyl group in this compound is expected to disrupt the efficient packing and hydrogen bonding network seen in nicotinic acid, which may lead to a lower melting point. However, the increased molecular weight and van der Waals forces could counteract this effect. Experimental determination is necessary for an accurate assessment.

  • Solubility: The aqueous solubility of nicotinic acid is moderate and is pH-dependent due to its amphoteric nature. The presence of the large, hydrophobic o-tolyl group in this compound is anticipated to significantly decrease its aqueous solubility compared to the parent compound. This is a critical consideration for oral drug delivery, where adequate solubility is often a prerequisite for absorption.

  • pKa: The pKa value reflects the ionization state of a molecule at a given pH. Nicotinic acid has a pKa of approximately 4.85, corresponding to the deprotonation of the carboxylic acid. The predicted pKa of 2.20 for this compound suggests that the electron-withdrawing effect of the pyridine ring, potentially influenced by the tolyl substituent, makes the carboxylic acid more acidic. This lower pKa implies that the compound will be predominantly in its ionized (carboxylate) form at physiological pH (7.4), which can impact its ability to cross cell membranes.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and trustworthiness of research findings, standardized experimental protocols are essential. The following section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point provides a quick and effective assessment of a compound's purity. A sharp melting range is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis s1 Dry the sample s2 Load into capillary tube s1->s2 m1 Place in apparatus s2->m1 m2 Heat rapidly (coarse) m1->m2 m3 Heat slowly (fine) m2->m3 m4 Record T(start) and T(end) m3->m4 a1 Determine melting range m4->a1 a2 Assess purity a1->a2 solubility_workflow cluster_prep Preparation cluster_separation Separation cluster_quantification Quantification p1 Add excess solid to buffer p2 Equilibrate (shake/stir) p1->p2 s1 Centrifuge or filter p2->s1 s2 Collect clear supernatant s1->s2 q1 Dilute supernatant s2->q1 q2 Analyze by HPLC-UV q1->q2 q3 Calculate concentration q2->q3 pka_workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis st1 Calibrate pH meter st2 Prepare analyte solution st1->st2 t1 Add titrant incrementally st2->t1 t2 Record pH after each addition t1->t2 a1 Plot titration curve t2->a1 a2 Determine inflection point a1->a2 a3 Calculate pKa a2->a3

References

A Multi-technique Approach to the Structure Elucidation of 6-(2-methylphenyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research, drug discovery, and materials science. Trivial errors in structural assignment can invalidate extensive biological or material testing, leading to significant loss of time and resources. This technical guide provides an in-depth, multi-technique workflow for the complete structure elucidation of 6-(2-methylphenyl)nicotinic acid (Molecular Formula: C₁₃H₁₁NO₂, Molecular Weight: 213.23 g/mol )[1][2]. We move beyond a simple listing of methods to explain the causal logic behind the experimental sequence, demonstrating how a combination of mass spectrometry, infrared spectroscopy, comprehensive 1D and 2D nuclear magnetic resonance, and X-ray crystallography provides a self-validating system for absolute structural confirmation. This document is intended for researchers and professionals who require a robust framework for characterizing novel small molecules.

Introduction: The Imperative for Rigorous Elucidation

Foundational Analysis: Purification and Molecular Formula Determination

A prerequisite for any structure elucidation is a pure sample. It is assumed that the target compound has been synthesized (e.g., via a Suzuki or Negishi cross-coupling reaction) and purified to >98% purity, as determined by High-Performance Liquid Chromatography (HPLC). Once purity is established, the first analytical step is to confirm the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm).

Causality: Before dedicating resources to extensive NMR analysis, HRMS provides a rapid and definitive confirmation of the molecular formula. An incorrect formula would immediately indicate a failed synthesis or a misidentified sample, halting further investigation.

Expected Result: For C₁₃H₁₁NO₂, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 214.0919. A measured mass within ±5 ppm of this value confirms the elemental formula.

Experimental Protocol: LC-ESI-HRMS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute to 10 µg/mL with a 50:50 acetonitrile:water mobile phase containing 0.1% formic acid.

  • Instrumentation: Utilize a Liquid Chromatography system coupled to an Electrospray Ionization (ESI) source on an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • LC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Method:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 50-500.

    • Resolution: >60,000.

    • Data Analysis: Extract the mass of the primary peak and compare it to the theoretical mass calculated for [C₁₃H₁₂NO₂]⁺.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid fingerprint of the functional groups present.

Causality: IR spectroscopy serves as a quick, low-cost confirmation of the key functional groups expected in the target structure—specifically, the carboxylic acid and the aromatic rings.

Expected Absorptions: The spectrum is expected to be dominated by the characteristic features of a carboxylic acid and aromatic systems.[3][4][5]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300 - 2500Broad
Aromatic C-HC-H stretch3100 - 3000Sharp, Medium
Methyl C-HC-H stretch2980 - 2870Sharp, Medium
Carboxylic AcidC=O stretch1710 - 1680Strong, Sharp
Aromatic RingsC=C/C=N stretch1610 - 1450Medium-Strong
Carboxylic AcidC-O stretch1320 - 1210Medium

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (1-2 mg) of the purified solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum from 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and stereochemistry of an organic molecule. A full suite of 1D and 2D experiments is required to assign every proton and carbon and to piece the molecular fragments together.

¹H NMR: Proton Environment Analysis

¹H NMR provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

Expected Signals: The structure contains 11 protons in distinct environments. The carboxylic acid proton is often broad and may exchange with trace water in the solvent.[6]

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12-13broad s1HCOOHAcidic proton, deshielded, often broad due to hydrogen bonding and exchange.[5][6]
~9.0d1HH-2 (Py)Ortho to pyridine nitrogen and adjacent to the carboxylic acid, highly deshielded.
~8.2dd1HH-4 (Py)Ortho to the carboxylic acid and meta to the nitrogen.
~7.5d1HH-5 (Py)Coupled to H-4.
~7.2-7.4m4HH-3', H-4', H-5', H-6' (Ph)Protons on the tolyl ring, with overlapping multiplets.
~2.2s3HCH₃Benzylic methyl group singlet.
¹³C NMR: Carbon Skeleton Analysis

¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their functional type (e.g., carbonyl, aromatic, alkyl).

Expected Signals: The molecule has 13 carbon atoms, and due to the lack of symmetry, 13 distinct signals are expected.

Predicted Shift (ppm)AssignmentRationale
~168C=OCarboxylic acid carbonyl carbon, deshielded.[5]
~160C-6 (Py)Aromatic carbon bonded to the phenyl ring and adjacent to nitrogen.
~152C-2 (Py)Aromatic carbon adjacent to nitrogen.
~140C-4 (Py)Deshielded aromatic carbon.
~138C-1' (Ph)Quaternary carbon of the phenyl ring bonded to the pyridine.
~136C-2' (Ph)Quaternary carbon of the phenyl ring bonded to the methyl group.
~125-131C-3, C-3', C-4', C-5', C-6'Aromatic CH carbons.
~122C-5 (Py)Shielded aromatic carbon.
~20CH₃Alkyl carbon of the methyl group.
2D NMR: Unambiguous Connectivity Confirmation

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This is used to map out the proton networks within the pyridine and phenyl rings independently.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to. This definitively assigns the carbons that have protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting molecular fragments. It shows correlations between protons and carbons that are 2-4 bonds away.

Causality: The HMBC experiment is the most critical step. It provides the definitive evidence for the connection between the two aromatic rings. A correlation between the pyridine proton H-5 and the phenyl quaternary carbon C-1' (and/or between phenyl protons and the pyridine carbon C-6) is the "smoking gun" that validates the "6-(2-methylphenyl)" connectivity, ruling out other isomers.

Workflow for Structural Elucidation

G cluster_sample Sample Preparation cluster_primary Initial Analysis cluster_nmr NMR Core Analysis cluster_final Final Confirmation Purified_Sample Purified Compound (>98%) HRMS HRMS (Confirm Formula: C₁₃H₁₁NO₂) Purified_Sample->HRMS IR FT-IR (Identify Functional Groups) Purified_Sample->IR H1_NMR ¹H NMR (Proton Environments) Purified_Sample->H1_NMR X_Ray X-Ray Crystallography (Absolute Structure) Purified_Sample->X_Ray If Crystalizable Final_Structure Verified Structure HRMS->Final_Structure Synthesize Data IR->Final_Structure Synthesize Data C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR Assign Protonated Carbons COSY 2D COSY (H-H Correlations) C13_NMR->COSY Build Spin Systems HSQC 2D HSQC (Direct C-H Correlations) COSY->HSQC Confirm C-H Attachment HMBC 2D HMBC (Long-Range C-H Correlations) HSQC->HMBC Connect Fragments HMBC->Final_Structure Synthesize Data X_Ray->Final_Structure Definitive Proof

Caption: The overall workflow for structure elucidation.

Key HMBC Correlations for Structural Validation

G H5 H-5 C1_prime C-1' H5->C1_prime  Crucial Inter-ring  Correlation H6_prime H-6' C6 C-6 H6_prime->C6  Confirmatory Inter-ring  Correlation CH3 CH₃ C2_prime C-2' CH3->C2_prime  Intra-ring  Correlation

References

A Spectroscopic Guide to 6-(o-Tolyl)nicotinic Acid: In-Depth Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 6-(o-Tolyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), represents a class of compounds with significant potential in medicinal chemistry. Its structural characteristics, particularly the spatial arrangement of the o-tolyl group relative to the pyridine carboxylate, can profoundly influence its pharmacological activity. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers and drug development professionals a detailed roadmap for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to ensure a thorough understanding of the molecule's structural features.

Molecular Structure and Logic of Spectroscopic Analysis

The molecular structure of this compound combines a nicotinic acid core with an ortho-substituted toluene ring. This arrangement dictates a unique spectroscopic fingerprint. Our analytical approach is designed to systematically confirm this structure by probing the electronic environment of each proton and carbon atom, identifying characteristic functional group vibrations, and determining the molecular mass and fragmentation patterns.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is due to its excellent solubilizing power for carboxylic acids and its unobtrusive solvent signals.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~13.5br s1HCOOH-
~9.1d1HH-2 (Nicotinic ring)J = 2.0
~8.8dd1HH-4 (Nicotinic ring)J = 8.0, 2.0
~7.6d1HH-5 (Nicotinic ring)J = 8.0
~7.4-7.2m4HAr-H (Tolyl ring)-
~2.3s3HCH₃-

Expertise & Experience in Interpretation:

  • The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (~13.5 ppm) due to hydrogen bonding with the DMSO solvent.

  • The protons on the nicotinic acid ring will exhibit a characteristic splitting pattern. The H-2 proton, adjacent to the nitrogen, will be the most deshielded and appear as a doublet. The H-4 proton will be a doublet of doublets due to coupling with both H-2 and H-5. The H-5 proton will appear as a doublet.[2][3]

  • The four aromatic protons of the o-tolyl group are expected to resonate as a complex multiplet in the aromatic region (~7.2-7.4 ppm) due to their similar chemical environments and complex spin-spin coupling.[4]

  • The methyl protons of the tolyl group will give rise to a sharp singlet at approximately 2.3 ppm, a characteristic chemical shift for a methyl group attached to an aromatic ring.[1]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~167C=O (Carboxylic acid)
~158C-6 (Nicotinic ring)
~152C-2 (Nicotinic ring)
~140C-4 (Nicotinic ring)
~138C-ipso (Tolyl, attached to Nicotinic ring)
~136C-ortho (Tolyl, with CH₃)
~131C-para (Tolyl)
~129C-meta (Tolyl)
~126C-ortho (Tolyl)
~124C-5 (Nicotinic ring)
~123C-3 (Nicotinic ring)
~20CH₃

Expertise & Experience in Interpretation:

  • The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing around 167 ppm.[5]

  • The carbons of the pyridine ring will have distinct chemical shifts influenced by the nitrogen atom and the substituents. The carbon bearing the tolyl group (C-6) and the carbon adjacent to the nitrogen (C-2) will be significantly downfield.[5][6]

  • The carbons of the tolyl ring will show a pattern consistent with an ortho-substituted benzene ring.[7] The ipso-carbon attached to the nicotinic acid ring and the carbon bearing the methyl group will have characteristic shifts.

  • The methyl carbon will appear at a characteristic upfield chemical shift of around 20 ppm.

nmr_workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B NMR Spectrometer (500 MHz) A->B C Data Acquisition (¹H, ¹³C, COSY, HSQC) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis & Interpretation D->E

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings.

Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid)
~3100-3000MediumC-H stretch (Aromatic)
~2950-2850WeakC-H stretch (Aliphatic, CH₃)
~1710StrongC=O stretch (Carboxylic acid)
~1600, 1580, 1470MediumC=C stretch (Aromatic rings)
~1300MediumC-O stretch, O-H bend (Carboxylic acid)
~900Strong, BroadO-H bend (out-of-plane, Carboxylic acid dimer)
~750StrongC-H bend (out-of-plane, ortho-disubstituted)

Expertise & Experience in Interpretation:

  • The most prominent feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[8]

  • A strong, sharp absorption around 1710 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid group.

  • Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • The C=C stretching vibrations of both the pyridine and the tolyl rings will appear as a series of bands in the 1600-1470 cm⁻¹ region.[9]

  • A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for an ortho-disubstituted aromatic ring, confirming the substitution pattern of the tolyl group.[10]

ir_workflow A Sample Preparation (1-2 mg sample in 200 mg KBr) B Grinding & Mixing A->B C Pellet Pressing (8-10 tons) B->C D FTIR Spectrometer C->D E Data Acquisition & Analysis D->E

Caption: Workflow for IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
  • Molecular Formula: C₁₃H₁₁NO₂

  • Molecular Weight: 213.23 g/mol

  • [M+H]⁺: m/z 214.08

Predicted Fragmentation Pattern:

  • Loss of H₂O (m/z 196): From the carboxylic acid group.

  • Loss of COOH (m/z 168): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Tropylium ion (m/z 91): A characteristic fragment for toluene and its derivatives.[11][12]

Expertise & Experience in Interpretation:

  • Using a soft ionization technique like ESI will likely result in a prominent protonated molecular ion peak [M+H]⁺ at m/z 214.[13]

  • The fragmentation pattern will be dictated by the weakest bonds and the most stable resulting fragments. The loss of water and the carboxylic acid group are expected fragmentations for this structure.

  • The presence of a peak at m/z 91, corresponding to the tropylium ion, would be a strong indicator of the tolyl moiety.

ms_workflow A Sample Preparation (Dilute solution in appropriate solvent) B Infusion into ESI Source A->B C Ionization & Mass Analysis B->C D Data Acquisition & Interpretation C->D

Caption: General workflow for ESI-MS analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[14] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For more detailed structural information, 2D experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[15][16]

  • Pellet Formation: Transfer a portion of the mixture to a pellet die and press under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded for background correction.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. If further structural information is required, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the daughter ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By integrating the data from NMR, IR, and MS, researchers can achieve an unambiguous characterization of this molecule. The predicted spectral data, based on the analysis of its constituent parts and established spectroscopic principles, serves as a reliable reference for experimental verification. This in-depth understanding is a critical step in advancing the research and development of new therapeutic agents based on the nicotinic acid scaffold.

References

"crystal structure of 6-arylnicotinic acids"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 6-Arylnicotinic Acids

Authored by a Senior Application Scientist

Foreword: From Molecular Blueprint to Solid-State Reality

In the landscape of modern drug discovery and development, the journey of a candidate molecule is a multi-faceted odyssey. While its pharmacological activity is paramount, its ultimate success as a therapeutic agent is profoundly dictated by its solid-state properties. Nicotinic acid (Vitamin B3) and its derivatives have long been a cornerstone in pharmaceutical research, serving as vital scaffolds for a myriad of therapeutic agents.[1][2] This guide focuses on a specific, highly relevant subclass: the 6-arylnicotinic acids. These compounds are not merely academic curiosities; they are pivotal intermediates and structural motifs in the synthesis of modern pharmaceuticals, such as the COX-2 inhibitor Etoricoxib.[3][4]

Understanding the three-dimensional arrangement of these molecules in a crystal lattice is not an academic exercise; it is a critical directive. The crystal structure governs fundamental physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] Phenomena such as polymorphism—the ability of a compound to exist in multiple crystal forms—can have profound implications, where different polymorphs of the same drug can exhibit vastly different therapeutic efficacies.[5][6][7]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the crystal structure of 6-arylnicotinic acids. We will move from the foundational principles of structure determination to a detailed analysis of the intricate network of intermolecular forces that govern crystal packing, and finally, discuss the critical implications for pharmaceutical development. Our approach is rooted in the causality behind experimental choices, ensuring that every protocol and piece of analysis is part of a self-validating system of scientific integrity.

Part 1: The Experimental Determination of Crystal Structure

The elucidation of a crystal structure is a meticulous process that begins with the synthesis of the target compound and culminates in the generation of a precise three-dimensional atomic map. The gold standard for this process is Single-Crystal X-ray Diffraction (SCXRD).[8][9][10]

Synthesis and Crystallization: The Art of Growing Perfection

The journey to a crystal structure begins with the synthesis of high-purity material. A common route to 6-arylnicotinic acids involves the coupling of 2-chloronicotinic acid with appropriately substituted aryl amines.[11] However, the true challenge lies in coaxing these synthesized molecules to arrange themselves into a perfectly ordered, single crystal suitable for diffraction studies.

Experimental Protocol: Slow Evaporation Crystallization

The rationale behind slow evaporation is to allow molecules the time to find their lowest energy positions within a growing lattice, minimizing defects and maximizing crystal size and quality.

  • Solvent Selection: Choose a solvent or solvent system in which the 6-arylnicotinic acid has moderate solubility. The goal is to achieve a saturated or near-saturated solution at a given temperature. Common solvents include ethanol, methanol, acetone, or mixtures with water.

  • Solution Preparation: Dissolve the purified compound in the chosen solvent with gentle heating and stirring until a clear solution is obtained. Ensure all solid material is dissolved.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free crystallization vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Controlled Evaporation: Cover the vial with a cap that is pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, and crystals will begin to form.

  • Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a spatula or pipette and dry them on filter paper.

Single-Crystal X-ray Diffraction (SCXRD): Visualizing the Invisible

SCXRD is a powerful, non-destructive analytical technique that provides the definitive three-dimensional structure of a molecule.[8][12] The technique is based on the principle that a crystal lattice will diffract a beam of X-rays in a unique pattern, which is a direct consequence of the arrangement of atoms within the crystal.[10]

The experimental workflow involves several key stages, from data collection to the final refined structure.

SCXRD_Workflow Figure 1: Single-Crystal X-ray Diffraction (SCXRD) Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase Crystal Mount Single Crystal Diffractometer Place in X-ray Beam (Diffractometer) Crystal->Diffractometer Data Rotate Crystal & Collect Diffraction Pattern Diffractometer->Data Indexing Determine Unit Cell & Space Group Data->Indexing Raw Data Integration Integrate Reflection Intensities Indexing->Integration Solution Solve Phase Problem (e.g., Direct Methods) Integration->Solution Refinement Refine Atomic Positions & Parameters Solution->Refinement Initial Model Validation Validate Final Structure Refinement->Validation Final Model

Caption: A schematic overview of the key experimental and computational steps involved in determining a molecular structure using SCXRD.

Part 2: Deconstructing the Crystal Architecture of 6-Arylnicotinic Acids

The crystal structure of a 6-arylnicotinic acid is a delicate balance of intermolecular forces that dictate how individual molecules recognize each other and pack into a stable, three-dimensional lattice. The primary interactions are strong hydrogen bonds, complemented by weaker but significant π-π stacking and van der Waals forces.[13][14]

The Dominant Motif: O–H···N Hydrogen Bonding

The most powerful and directional interaction in the crystal structures of 6-arylnicotinic acids is the hydrogen bond formed between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule.[3][4] This O–H···N interaction is a classic example of a robust supramolecular synthon, a reliable and predictable interaction that can be used in crystal engineering.

This interaction typically results in the formation of one-dimensional chains or tapes running through the crystal lattice. The strength and geometry of this bond are defining features of the crystal packing.

Hydrogen_Bonding Figure 2: Primary Hydrogen Bonding Motif cluster_mol1 Molecule A cluster_mol2 Molecule B A_Py Pyridine Ring A_Aryl Aryl Group A_COOH Carboxylic Acid (O-H) B_Py Pyridine Ring (N) A_COOH->B_Py O-H···N Hydrogen Bond B_Aryl Aryl Group B_COOH Carboxylic Acid

Caption: The characteristic O–H···N hydrogen bond linking the carboxylic acid of one molecule to the pyridine nitrogen of another.

Aromatic Handshakes: π-π Stacking Interactions

The planar aromatic systems of the pyridine and aryl rings provide ideal platforms for π-π stacking interactions. These forces, while weaker than hydrogen bonds, are crucial for stabilizing the three-dimensional structure. In the crystal of 6-methylnicotinic acid, for instance, parallel pyridine rings of adjacent molecules are arranged in a partially overlapped, face-to-face manner with a separation distance of approximately 3.47 Å, indicative of significant π-π stacking.[3][4]

Weaker Forces and Overall Packing

The crystal structure is further stabilized by a network of weaker interactions, including C–H···O hydrogen bonds, where a hydrogen atom from a C-H bond on one molecule interacts with a carboxylic oxygen on another.[3][4] The cumulative effect of all these forces—strong O–H···N bonds forming chains, π-π stacking holding these chains together, and a network of weaker C-H···O and van der Waals interactions filling the gaps—defines the final, stable crystal lattice.

Crystallographic Data Summary

The precise geometry of the unit cell and the arrangement of molecules within it are defined by a set of crystallographic parameters. The data for 6-methylnicotinic acid serves as an excellent reference point for this class of compounds.

Parameter6-Methylnicotinic Acid[3][4]
Chemical Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.8788 (8)
b (Å) 13.634 (3)
c (Å) 6.1094 (12)
β (°) 90.51 (3)
Volume (ų) 323.07 (12)
Z (Molecules/Unit Cell) 2
Key H-Bond (D···A, Å) O–H···N, 2.664 (4)
π-π Stacking Distance (Å) ~3.47
The Influence of the Aryl Substituent

The true power of this molecular scaffold lies in the tunability afforded by the aryl group. Modifying the substituents on the aryl ring (e.g., adding methyl, halogen, or methoxy groups) can profoundly influence the crystal packing.[15][16]

  • Steric Effects: Bulky ortho-substituents on the aryl ring can hinder the planarity between the pyridine and aryl rings, altering the molecule's overall shape and how it packs.[17]

  • Electronic Effects: Electron-donating or -withdrawing groups can change the electron density of the aromatic rings, influencing the strength of π-π stacking and C-H···π interactions.

  • Polymorphism: Changes in substituents can lead to the formation of different polymorphs. For example, 2-(phenylamino)nicotinic acid is known to exist in at least four polymorphic forms, each with distinct conformations and hydrogen-bonding arrangements, resulting in different colors and stabilities.[5][6]

Part 3: Implications for Drug Development and Crystal Engineering

A detailed understanding of the crystal structure of 6-arylnicotinic acids is directly translatable into actionable strategies for drug development.

Structure-Property Relationships

The supramolecular arrangement in the crystal has a direct impact on critical pharmaceutical properties:

  • Solubility and Dissolution: Tightly packed crystal lattices with strong intermolecular interactions generally have lower solubility and slower dissolution rates. Identifying or engineering polymorphs with slightly less stable packing can enhance bioavailability.[1][2]

  • Stability: The most thermodynamically stable crystal form is typically desired for a final drug product to prevent phase transitions during storage, which could alter the drug's properties.[5] Differential scanning calorimetry (DSC) is a key technique used to study the phase behavior and relative stability of different forms.[6]

The Promise of Crystal Engineering

By understanding the dominant intermolecular interactions, scientists can rationally design new solid forms with optimized properties.[13] For 6-arylnicotinic acids, the robust O–H···N synthon provides a reliable anchor for designing:

  • Salts: Reacting the carboxylic acid with a basic co-former or the pyridine nitrogen with an acidic co-former can create salts with dramatically different solubility profiles.[11]

  • Co-crystals: Combining the 6-arylnicotinic acid with a neutral, pharmaceutically acceptable co-former can create novel crystalline structures with tuned properties, without altering the covalent bonds of the active molecule.

The ability to predict and control the assembly of molecules in the solid state is the essence of crystal engineering. For the 6-arylnicotinic acid family, this knowledge transforms the challenge of solid-form selection from a matter of chance to a discipline of rational design, accelerating the development of safer and more effective medicines.

References

An In-Depth Technical Guide to the Prospective Biological Activity of 6-(o-Tolyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the anticipated biological activities of 6-(o-Tolyl)nicotinic acid. Given the current scarcity of direct experimental data on this specific molecule, this document synthesizes information from the well-established pharmacology of nicotinic acid, structure-activity relationships of its derivatives, and proven experimental methodologies. This approach allows us to project the potential therapeutic applications and guide future research for this promising compound.

Introduction: The Nicotinic Acid Scaffold and the Rationale for 6-Aryl Substitution

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism, serving as a precursor to the coenzymes NAD+ and NADP+.[1] Pharmacological doses of nicotinic acid have long been utilized for their profound effects on lipid profiles, notably reducing LDL cholesterol and triglycerides while increasing HDL cholesterol.[2] Beyond its role in cardiovascular health, research has illuminated the diverse biological activities of nicotinic acid and its derivatives, including potent anti-inflammatory, antioxidant, and anticancer effects.[3][4]

The strategic modification of the nicotinic acid scaffold is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The substitution at the 6-position of the pyridine ring with an aryl group, such as the o-tolyl moiety in this compound, presents an intriguing avenue for modulating biological activity. The introduction of this bulky, lipophilic group is hypothesized to influence receptor binding, cellular uptake, and metabolic stability, potentially leading to novel therapeutic properties.

Projected Mechanism of Action: Targeting the GPR109A Receptor and Beyond

The primary pharmacological target of nicotinic acid is the G protein-coupled receptor GPR109A (also known as HCA2).[5] This receptor is predominantly expressed in adipocytes and immune cells, such as macrophages.[2] It is highly probable that this compound will also exhibit activity at this receptor.

GPR109A-Mediated Anti-Inflammatory Signaling

Activation of GPR109A by nicotinic acid initiates a Gi-mediated signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This has significant downstream effects on inflammatory pathways. In macrophages, GPR109A activation has been shown to suppress the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and MCP-1.[2][6] This anti-inflammatory effect is crucial for mitigating the chronic inflammation associated with atherosclerosis.[2] The o-tolyl group of this compound may enhance binding affinity or prolong receptor activation, potentially leading to a more potent or sustained anti-inflammatory response.

Diagram: GPR109A Signaling Pathway

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 6_o_Tolyl_NA This compound GPR109A GPR109A Receptor 6_o_Tolyl_NA->GPR109A Binds and Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates NF_kB NF-κB Pathway PKA->NF_kB Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Reduces Expression

Caption: Projected GPR109A-mediated anti-inflammatory signaling cascade of this compound.

Potential for Anticancer Activity

Nicotinic acid derivatives have demonstrated promising anticancer activities.[3] Some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. Furthermore, the modulation of cellular NAD+ levels through the Preiss-Handler pathway is critical for DNA repair mechanisms, and some cancer cells show an increased reliance on this pathway.[1] The cytotoxic effects of novel nicotinic acid derivatives have been observed in various cancer cell lines, including those of the colon, breast, and prostate.[7] The unique structural features of this compound may confer selective cytotoxicity towards cancer cells.

Prospective Biological Activities and Supporting Evidence

Based on the extensive research into nicotinic acid and its derivatives, we can project several key biological activities for this compound.

Projected Biological Activity Rationale and Supporting Evidence from Related Compounds
Anti-inflammatory Nicotinic acid is a known anti-inflammatory agent.[4] Derivatives have shown significant inhibition of inflammatory mediators like TNF-α, IL-6, and COX-2 in both in vitro and in vivo models.[8] The anti-inflammatory effects are often mediated through the GPR109A receptor.[9]
Analgesic Certain nicotinic acid derivatives have displayed distinctive analgesic properties, comparable to standard drugs like mefenamic acid, particularly in models of inflammatory pain.[10]
Antioxidant Several nicotinic acid derivatives have exhibited potent antioxidant activity, as demonstrated in DPPH and superoxide dismutase (SOD) assays.[3][11]
Anticancer Novel nicotinic acid derivatives have shown significant cytotoxic potential against various human cancer cell lines, with some acting as VEGFR-2 inhibitors.[3]
Vasorelaxant Thionicotinic acid derivatives have been shown to induce endothelium-dependent vasorelaxation, mediated by nitric oxide (NO) and prostacyclin.[11]

Methodologies for Experimental Validation

To validate the projected biological activities of this compound, a systematic experimental approach is required. The following protocols are based on established methodologies for analogous compounds.

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of inflammatory mediators in macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Viability Assay (MTT): Treat cells with varying concentrations of this compound for 24 hours to determine non-toxic concentrations.

  • Inflammatory Stimulation: Pre-treat macrophages with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay): After 24 hours of LPS stimulation, measure the nitrite concentration in the cell culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the culture supernatant using specific ELISA kits.

Diagram: In Vitro Anti-inflammatory Workflow

in_vitro_workflow Start Start: RAW 264.7 Macrophage Culture MTT Determine Non-Toxic Concentrations (MTT Assay) Start->MTT Pretreat Pre-treat with this compound MTT->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Measure Nitric Oxide (Griess Assay) Collect->Griess ELISA Measure TNF-α and IL-6 (ELISA) Collect->ELISA End End: Analyze Data Griess->End ELISA->End

Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity.

In Vivo Anti-inflammatory and Analgesic Activity Assessment

Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in a rodent model of inflammation.

Protocol:

  • Animal Model: Use male Wistar rats.

  • Carrageenan-Induced Paw Edema (Anti-inflammatory):

    • Administer this compound orally at various doses.

    • After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

  • Acetic Acid-Induced Writhing (Analgesic):

    • Administer this compound orally.

    • After a set time, inject acetic acid intraperitoneally.

    • Count the number of writhes (abdominal constrictions) over a 20-minute period.

Future Directions and Conclusion

The structural characteristics of this compound, in the context of the known pharmacology of the nicotinic acid scaffold, strongly suggest a high potential for significant biological activity. The most promising avenues for investigation are its anti-inflammatory and anticancer properties, likely mediated through the GPR109A receptor and other cellular pathways.

Future research should focus on:

  • Synthesis and Characterization: Efficient synthesis of this compound and full spectroscopic characterization.

  • In Vitro Screening: A comprehensive in vitro screening campaign to assess its activity against a panel of inflammatory markers and cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways, including binding affinity studies for the GPR109A receptor.

  • In Vivo Efficacy: Validation of in vitro findings in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize activity and pharmacokinetic properties.

References

An In-Depth Technical Guide to the Mechanism of Action of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nicotinic acid (niacin) and its derivatives have been a cornerstone in the management of dyslipidemia for decades, valued for their broad-spectrum effects on the lipid profile.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic efficacy and side effects of these compounds. We will dissect the pivotal role of the G-protein coupled receptor GPR109A, detailing the downstream signaling cascades that lead to the modulation of lipid metabolism. Furthermore, this guide will elucidate the parallel pathways responsible for the common vasodilatory flushing effect. By synthesizing current research, this whitepaper offers a comprehensive resource for scientists engaged in metabolic disease research and the development of novel nicotinic acid receptor agonists. Detailed experimental protocols and quantitative data are provided to support further investigation in this field.

Introduction: The Dual Facets of Nicotinic Acid

Nicotinic acid, a B-complex vitamin, exhibits profound lipid-modifying properties when administered in pharmacological doses.[2] Its derivatives are employed to treat a variety of lipid disorders, primarily by reducing levels of triglycerides, very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol, while concurrently being one of the most potent agents for increasing high-density lipoprotein (HDL) cholesterol.[2][3][4][5]

Despite its therapeutic benefits, the clinical utility of nicotinic acid is often hampered by a prominent side effect: cutaneous vasodilation, commonly known as flushing.[2][6] Understanding the distinct molecular pathways that govern both the desired lipid-lowering effects and the undesirable flushing is paramount for the development of next-generation derivatives with improved therapeutic indices. This guide will navigate the intricate signaling networks activated by nicotinic acid derivatives, providing a granular view of their mechanism of action.

The Central Mediator: G-Protein Coupled Receptor 109A (GPR109A)

The primary molecular target for the therapeutic actions of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as HM74A in humans and PUMA-G in mice.[2][6][7][8][9] This receptor is abundantly expressed in adipocytes and various immune cells, including Langerhans cells and macrophages.[5][7][8][9][10] Nicotinic acid binds to GPR109A with high affinity, initiating a cascade of intracellular events that ultimately dictate the physiological response.[11] The activation of GPR109A is a critical initiating event for both the anti-lipolytic effects and the flushing response.

The Therapeutic Pathway: Inhibition of Lipolysis in Adipocytes

The cornerstone of nicotinic acid's lipid-lowering efficacy lies in its ability to suppress the mobilization of free fatty acids (FFAs) from adipose tissue.[8] This is achieved through the activation of GPR109A on the surface of adipocytes, which triggers the following signaling cascade:

  • Gαi-Protein Activation: Upon nicotinic acid binding, GPR109A couples to an inhibitory G-protein (Gαi).[8]

  • Inhibition of Adenylate Cyclase: The activated Gαi subunit inhibits the enzyme adenylate cyclase.

  • Reduction in cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[8][10]

  • Decreased PKA Activity: The reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA).

  • Reduced Phosphorylation of Hormone-Sensitive Lipase (HSL): PKA is responsible for the phosphorylation and subsequent activation of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides.[12] Decreased PKA activity leads to reduced HSL phosphorylation and, consequently, reduced lipolytic activity.

  • Decreased Free Fatty Acid Efflux: The inhibition of HSL activity curtails the hydrolysis of stored triglycerides, leading to a significant reduction in the release of FFAs into circulation.[8]

The diminished flux of FFAs to the liver reduces the substrate available for hepatic triglyceride synthesis, which in turn decreases the production and secretion of VLDL particles.[3] Consequently, plasma levels of VLDL and its catabolic product, LDL, are lowered.

Therapeutic_Pathway cluster_adipocyte Adipocyte cluster_circulation Circulation cluster_liver Liver Nicotinic_Acid Nicotinic Acid Derivative GPR109A GPR109A Nicotinic_Acid->GPR109A Binds G_alpha_i Gαi GPR109A->G_alpha_i Activates AC Adenylate Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_P Phosphorylated HSL (Active) PKA->HSL_P Phosphorylates HSL HSL (Inactive) HSL_P->HSL Dephosphorylation Triglycerides Triglycerides HSL_P->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Releases FFA_Circ ↓ FFA in Blood FFA->FFA_Circ Reduced Release TG_Synth ↓ Triglyceride Synthesis FFA_Circ->TG_Synth Reduced Substrate VLDL_Prod ↓ VLDL Production TG_Synth->VLDL_Prod

Diagram 1: Therapeutic Signaling Pathway of Nicotinic Acid Derivatives in Adipocytes.

The Side-Effect Pathway: Prostaglandin-Mediated Vasodilation

The characteristic flushing response to nicotinic acid is a direct consequence of GPR109A activation in specific cells within the skin, primarily epidermal Langerhans cells and keratinocytes.[5][13] This pathway operates in parallel to the therapeutic pathway and involves the synthesis and release of vasodilatory prostaglandins.

  • GPR109A Activation in Skin Cells: Nicotinic acid binds to GPR109A on Langerhans cells and keratinocytes.

  • Arachidonic Acid Mobilization: This activation leads to the mobilization of arachidonic acid from membrane phospholipids, a process mediated by phospholipase A2.

  • Prostaglandin Synthesis: Arachidonic acid is then converted into prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2) by cyclooxygenase (COX) enzymes.[8][14] Studies have shown a dramatic, several hundred-fold increase in a PGD2 metabolite in plasma following nicotinic acid administration.[14]

  • Vasodilation: PGD2 and PGE2 diffuse to surrounding dermal capillaries and act on their respective receptors (DP1 and EP2/EP4), causing vasodilation and the characteristic flushing, warmth, and itching.[7]

Flushing_Pathway cluster_skin Langerhans Cell / Keratinocyte cluster_capillary Dermal Capillary Nicotinic_Acid Nicotinic Acid Derivative GPR109A GPR109A Nicotinic_Acid->GPR109A Binds PLA2 Phospholipase A2 GPR109A->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX Cyclooxygenase (COX) AA->COX Substrate for PGD2_PGE2 PGD2 & PGE2 COX->PGD2_PGE2 Synthesizes PG_Receptors DP1, EP2, EP4 Receptors PGD2_PGE2->PG_Receptors Binds to Vasodilation Vasodilation (Flushing) PG_Receptors->Vasodilation Induces

Diagram 2: Signaling Pathway of Nicotinic Acid-Induced Flushing in Skin Cells.

Quantitative Effects and Key Molecular Players

The following table summarizes the key molecules involved in the dual pathways of nicotinic acid action and the observed quantitative effects from clinical and preclinical studies.

Parameter Effect of Nicotinic Acid Derivatives Key Molecular Players Cell Type References
HDL Cholesterol Increase of 18-25%GPR109AAdipocytes, Hepatocytes[3]
Triglycerides Decrease of 20-50%GPR109A, HSLAdipocytes, Hepatocytes[4][15]
LDL Cholesterol Decrease of 5-25%GPR109A, HSLAdipocytes, Hepatocytes[4][15]
Apolipoprotein B (ApoB) Significant reductionGPR109AHepatocytes[4]
Apolipoprotein A1 (ApoA1) Significant increaseGPR109AHepatocytes[4]
Free Fatty Acids (FFA) Acute decreaseGPR109A, HSLAdipocytes
Prostaglandin D2 (PGD2) Marked increase (up to 800-fold)GPR109A, COXLangerhans Cells, Keratinocytes[5][14]
GPR109A Activation (EC50) ~100 nM for nicotinic acidGPR109ARecombinant cells[11]

Experimental Protocols for Mechanistic Studies

To facilitate further research into the mechanism of action of nicotinic acid derivatives, detailed protocols for key in vitro assays are provided below.

In Vitro Lipolysis Assay in Primary Adipocytes

This protocol measures the release of free fatty acids and glycerol from adipocytes, providing a direct assessment of lipolytic activity.

Workflow Diagram:

Lipolysis_Workflow Start Start Isolate_Adipocytes Isolate & Culture Primary Adipocytes Start->Isolate_Adipocytes Treat_Cells Treat with Nicotinic Acid Derivative & Controls Isolate_Adipocytes->Treat_Cells Collect_Aliquots Collect Media Aliquots at Timed Intervals Treat_Cells->Collect_Aliquots Measure_FFA Measure Free Fatty Acids (Colorimetric Assay) Collect_Aliquots->Measure_FFA Measure_Glycerol Measure Glycerol (Colorimetric Assay) Collect_Aliquots->Measure_Glycerol Analyze_Data Calculate Lipolysis Rate (FFA/Glycerol Release over Time) Measure_FFA->Analyze_Data Measure_Glycerol->Analyze_Data End End Analyze_Data->End

Diagram 3: Experimental Workflow for In Vitro Lipolysis Assay.

Step-by-Step Methodology:

  • Cell Culture: Culture primary human or rodent adipocytes in appropriate media until differentiation is complete.

  • Pre-incubation: Wash cells with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% bovine serum albumin (BSA) and 5 mM glucose. Pre-incubate for 1 hour at 37°C.

  • Treatment: Replace the pre-incubation buffer with fresh KRBB containing the nicotinic acid derivative at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for lipolysis stimulation (e.g., isoproterenol).

  • Incubation and Sampling: Incubate the cells at 37°C. Collect aliquots of the incubation medium at specific time points (e.g., 0, 30, 60, and 120 minutes).

  • Glycerol and FFA Measurement: Measure the concentration of glycerol and free fatty acids in the collected media using commercially available colorimetric assay kits.

  • Data Analysis: Plot the cumulative release of glycerol and FFAs over time. The rate of lipolysis is determined from the slope of the linear portion of the curve.

Intracellular cAMP Measurement in Adipocytes

This assay quantifies the levels of intracellular cAMP, a key second messenger in the GPR109A signaling pathway.

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated adipocytes into a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period to prevent cAMP degradation. A recommended starting concentration is 0.5 mM.[16]

  • Stimulation: Add the nicotinic acid derivative at various concentrations. To measure the inhibition of stimulated cAMP production, co-treat with an adenylate cyclase activator like forskolin.

  • Cell Lysis: After the desired incubation time, lyse the cells using the lysis buffer provided in the assay kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based assay kit, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the cAMP concentration in each sample. Express the results as a percentage of the forskolin-stimulated control.

Western Blot for Phospho-Hormone-Sensitive Lipase (p-HSL)

This protocol allows for the detection and quantification of the phosphorylated (active) form of HSL.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat differentiated adipocytes with the nicotinic acid derivative and controls as described for the lipolysis assay. After treatment, immediately place the plate on ice and lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated HSL (e.g., anti-p-HSL Ser660) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software. Normalize the p-HSL signal to the total HSL signal from a stripped and re-probed blot or a parallel blot.

Conclusion and Future Directions

The mechanism of action of nicotinic acid derivatives is a well-defined, yet complex interplay of signaling pathways mediated by the GPR109A receptor. The therapeutic, lipid-lowering effects are primarily driven by the inhibition of lipolysis in adipocytes, while the flushing side effect is a consequence of prostaglandin release from skin cells. A thorough understanding of these divergent pathways is crucial for the rational design of novel GPR109A agonists that retain the beneficial metabolic effects while minimizing or eliminating the flushing response. Future research should focus on developing biased agonists that selectively activate the Gαi-mediated anti-lipolytic pathway over the pathway leading to prostaglandin synthesis. Furthermore, exploring the GPR109A-independent effects of these derivatives may unveil new therapeutic applications. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for advancing our understanding and therapeutic exploitation of nicotinic acid signaling.

References

An In-Depth Technical Guide to the In Vitro Evaluation of 6-(o-Tolyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Investigational Framework for a Novel Nicotinic Acid Analogue

Introduction: Rationale for the In Vitro Investigation of 6-(o-Tolyl)nicotinic Acid

Nicotinic acid (niacin), a vitamer of vitamin B3, is a well-established therapeutic agent for dyslipidemia.[1][2][3] Its pharmacological effects are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipocytes and immune cells like macrophages.[4][5][6] Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent reduction in lipolysis, which contributes to its beneficial effects on plasma lipids.[4][7][8] Beyond its metabolic roles, nicotinic acid and its derivatives are gaining attention for their anti-inflammatory properties, which are also linked to GPR109A signaling.[6][9][10]

The novel compound, this compound, represents a structural analogue of nicotinic acid. The introduction of a tolyl group at the 6-position of the pyridine ring may modulate the compound's potency, selectivity, and pharmacokinetic properties compared to the parent molecule. This guide outlines a comprehensive in vitro strategy to characterize the biological activity and drug-like properties of this compound, providing a systematic framework for its preclinical evaluation. The proposed studies are designed to elucidate its mechanism of action, assess its therapeutic potential, and identify potential liabilities early in the drug discovery process.[11][12]

Part 1: Target Engagement and Primary Pharmacodynamics

The initial phase of investigation focuses on confirming the interaction of this compound with its putative primary target, the GPR109A receptor, and characterizing the downstream signaling events.

GPR109A Receptor Activation and Downstream Signaling

The primary hypothesis is that this compound acts as an agonist at the GPR109A receptor. This can be tested using cell lines engineered to express the human GPR109A receptor.

Experimental Protocol: GPR109A-Mediated cAMP Inhibition Assay

  • Cell Culture : HEK-293 cells stably expressing human GPR109A are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Treatment : Cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Incubation : Cells are treated with increasing concentrations of this compound or a known GPR109A agonist (e.g., nicotinic acid) for 15-30 minutes.

  • cAMP Stimulation : Forskolin is added to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection : Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis : The reduction in forskolin-stimulated cAMP levels is plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Causality and Interpretation : A dose-dependent decrease in cAMP levels upon treatment with this compound would confirm its agonist activity at the GPR109A receptor.[4] The IC50 value will provide a quantitative measure of its potency. To ensure the effect is GPR109A-mediated, the experiment should be repeated in the presence of a GPR109A antagonist or in a parental cell line lacking the receptor, where no activity should be observed. Pertussis toxin, which uncouples Gi proteins, can also be used as a control to verify the involvement of this specific G-protein subtype.[4]

GPR109A_Signaling cluster_membrane Plasma Membrane 6_o_Tolyl_Nicotinic_Acid 6-(o-Tolyl)nicotinic Acid GPR109A GPR109A 6_o_Tolyl_Nicotinic_Acid->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., ↓ Lipolysis) PKA->Downstream Phosphorylates

Caption: GPR109A Canonical Signaling Pathway.

Part 2: In Vitro Efficacy Assessment for Anti-Inflammatory Activity

A key therapeutic potential for novel nicotinic acid analogues lies in their anti-inflammatory effects.[10][13] This section details assays to quantify this activity.

Inhibition of Pro-Inflammatory Mediators in Macrophages

Macrophages are central to the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), they produce inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[14][15]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture : RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.[14][15]

  • Pre-treatment : Cells are pre-treated with various concentrations of this compound for 1 hour.[15]

  • Inflammatory Stimulation : Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[10][15]

  • NO Measurement : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[10]

  • Data Analysis : The absorbance is measured at ~540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Experimental Protocol: Cytokine Production Assay (TNF-α, IL-6)

  • Cell Treatment : Following the same treatment and stimulation protocol as the NO assay.

  • Supernatant Collection : After 24 hours, the cell culture supernatant is collected.

  • Cytokine Quantification : The levels of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits.

  • Data Analysis : Cytokine concentrations are determined from a standard curve, and the percentage of inhibition is calculated.

Causality and Interpretation : A significant, dose-dependent reduction in NO, TNF-α, and IL-6 production would indicate potent anti-inflammatory activity.[10] It is crucial to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed inhibition is not due to a general toxic effect on the cells.[10][14]

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

The "niacin flush" is a common side effect mediated by the release of prostaglandins like PGD2, which involves the COX-2 enzyme.[16] Assessing the direct inhibitory potential of this compound on COX-2 is important for understanding its potential side effect profile and anti-inflammatory mechanism.[17][18]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Reagent Preparation : Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, hematin, and purified human recombinant COX-2 enzyme.[17]

  • Inhibitor Addition : Add various concentrations of this compound or a known COX-2 inhibitor (e.g., Celecoxib) to the wells. Incubate for a short period (e.g., 10 minutes) to allow for enzyme-inhibitor binding.[17]

  • Reaction Initiation : Initiate the reaction by adding a chromogenic substrate (e.g., TMPD) and arachidonic acid.[17][18]

  • Kinetic Measurement : Immediately measure the increase in absorbance at ~590 nm over time using a microplate reader.[17][19]

  • Data Analysis : Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.[17]

Anti_Inflammatory_Workflow cluster_assays Endpoint Assays Start RAW 264.7 Macrophages Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate 24h Stimulate->Incubate Griess Griess Assay (Measure Nitrite) Incubate->Griess ELISA ELISA (Measure TNF-α, IL-6) Incubate->ELISA MTT MTT Assay (Assess Viability) Incubate->MTT Data Calculate % Inhibition & IC50 Values Griess->Data ELISA->Data MTT->Data

Caption: Workflow for assessing anti-inflammatory activity.

Part 3: In Vitro Safety and Toxicity Profiling

Early assessment of potential toxicity is critical in drug development.[12] These assays evaluate the general cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assays

Multiple assays based on different cellular mechanisms should be employed to build a comprehensive toxicity profile.[20][21]

Experimental Protocol: MTT Assay

  • Cell Seeding : Seed a relevant cell line (e.g., HepG2 human liver cells, or the RAW 264.7 cells used previously) into a 96-well plate and incubate for 24 hours.[18][20]

  • Compound Treatment : Treat cells with a range of concentrations of this compound for 24-72 hours.[21]

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[22]

  • Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[22]

  • Measurement : Measure the absorbance at ~570 nm.[22]

  • Data Analysis : Calculate cell viability as a percentage of the untreated control.

Experimental Protocol: LDH Release Assay

  • Cell Treatment : Follow the same cell seeding and treatment protocol as the MTT assay.

  • Supernatant Collection : After the incubation period, collect the culture supernatant.

  • LDH Measurement : Measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, in the supernatant using a commercially available kit.[21][23] This typically involves an enzymatic reaction that produces a colored or fluorescent product.[21]

  • Maximum Release Control : Include a positive control where cells are completely lysed with a detergent to determine the maximum possible LDH release.[21]

  • Measurement : Read the absorbance or fluorescence according to the kit instructions.

  • Data Analysis : Calculate cytotoxicity as a percentage of the maximum release control.

Data Presentation: Cytotoxicity Profile

Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle)100 ± 5.20 ± 2.5
198.5 ± 4.81.5 ± 1.9
1095.1 ± 5.54.3 ± 2.8
5090.3 ± 6.19.8 ± 3.5
10085.7 ± 5.915.2 ± 4.1
20078.2 ± 6.823.1 ± 4.9

Note: Data are hypothetical and for illustrative purposes only.

Part 4: Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Understanding the ADME properties of a compound is essential for predicting its pharmacokinetic behavior in vivo.[24][25][26] A standard panel of in vitro DMPK assays provides this critical information.[11]

Key In Vitro DMPK Assays

A tiered approach to in vitro DMPK testing allows for efficient resource allocation.

Summary of Recommended In Vitro DMPK Assays

AssayPurposeMethodologyKey Parameters
Metabolic Stability To assess the rate of metabolism.[12]Incubation with liver microsomes or hepatocytes (human, rat).[11][12]Intrinsic Clearance (CLint), Half-life (t½).
CYP450 Inhibition To identify potential for drug-drug interactions (DDIs).[12][24]Incubation with specific recombinant CYP enzymes and probe substrates.IC50 values for major isoforms (e.g., 3A4, 2D6, 2C9).
Plasma Protein Binding To determine the fraction of compound bound to plasma proteins, which affects distribution and clearance.[11][24]Equilibrium dialysis or ultrafiltration with plasma (human, rat).Percent bound (% bound).
Permeability To predict intestinal absorption.Caco-2 or PAMPA cell monolayer assays.Apparent permeability coefficient (Papp).

Causality and Interpretation : High metabolic instability (short half-life) may predict rapid clearance in vivo. Potent inhibition of major CYP enzymes (low IC50) signals a high risk of DDIs.[12] High plasma protein binding can limit the amount of free drug available to exert its effect. Low permeability may indicate poor oral absorption. These data collectively guide the optimization of the compound's structure to achieve a more favorable pharmacokinetic profile.[11][12]

Conclusion

This technical guide presents a structured, multi-faceted in vitro strategy for the initial characterization of this compound. By systematically evaluating its primary pharmacology, anti-inflammatory potential, cytotoxicity, and DMPK properties, researchers can build a comprehensive profile of this novel compound. The data generated from these studies are essential for making informed decisions in the drug discovery process, validating its therapeutic hypothesis, and guiding further preclinical and clinical development.

References

A Technical Guide to Investigating the Therapeutic Potential of 6-(o-Tolyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nicotinic acid (Niacin, Vitamin B3) has a long-established pharmacological profile, primarily known for its beneficial effects on lipid metabolism.[1][2][3][4] The discovery of its cognate G-protein coupled receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), has elucidated the molecular mechanisms behind these effects and opened new avenues for therapeutic development.[2][5] This guide focuses on a novel structural analog, 6-(o-Tolyl)nicotinic acid, postulating its therapeutic targets and providing a comprehensive framework for its preclinical evaluation. Based on its structural similarity to nicotinic acid, we hypothesize that this compound is a potent agonist of GPR109A. This document outlines the scientific rationale and detailed experimental workflows to validate this hypothesis and explore its therapeutic potential in metabolic diseases, inflammation, neuroinflammation, and oncology.

Introduction: The Rationale for Investigating this compound

Nicotinic acid is a pleiotropic agent that reduces atherogenic lipoproteins (LDL, VLDL) and increases high-density lipoprotein (HDL).[1][2][5] These effects are primarily mediated through the activation of GPR109A, a Gi/o-coupled receptor highly expressed in adipocytes and various immune cells.[5][6] Beyond its role in dyslipidemia, GPR109A activation has demonstrated potent anti-inflammatory effects and has even been implicated as a tumor suppressor in certain contexts.[7][8][9][10]

The development of novel nicotinic acid derivatives is driven by the need to optimize the therapeutic window, potentially enhancing efficacy for specific indications while mitigating side effects like the characteristic cutaneous flushing. The structure of this compound, a pyridine-3-carboxylic acid derivative similar to niacin, suggests it is a strong candidate for GPR109A agonism.[11][12][13] The addition of the o-tolyl group at the 6-position may influence its potency, selectivity, and pharmacokinetic properties. This guide provides the scientific framework to rigorously test this hypothesis.

Chemical Structure
  • Nicotinic Acid: Pyridine-3-carboxylic acid.[12]

  • This compound: A derivative with an o-tolyl group at the 6-position of the pyridine ring.

The Primary Putative Target: GPR109A (HCA₂) Receptor

GPR109A is the central focus for the initial investigation of this compound. Understanding its signaling mechanisms is crucial for designing appropriate validation assays.

2.1. GPR109A Signaling Pathways

Upon agonist binding, GPR109A initiates two primary signaling cascades:

  • Gi/o-Mediated Pathway: The canonical pathway involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, thereby inhibiting the downstream protein kinase A (PKA) pathway. This cascade is largely responsible for the anti-lipolytic effects observed in adipocytes.[6]

  • β-Arrestin-Mediated Pathway: Following activation and phosphorylation by GPCR kinases (GRKs), GPR109A recruits β-arrestin proteins. This interaction leads to receptor desensitization and internalization.[14] Furthermore, β-arrestin can act as an independent signal transducer, scaffolding other signaling molecules like MAP kinases. This pathway is implicated in both desired therapeutic effects and potential side effects.[14][15]

The ability of a ligand to preferentially activate one pathway over the other is known as "biased agonism," a key concept in modern GPCR drug discovery.[14]

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_gi G-Protein Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gαi/o GPR109A->Gi Activates GRK GRK GPR109A->GRK Ligand This compound (Putative Agonist) Ligand->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Metabolic Metabolic Effects (e.g., ↓ Lipolysis) PKA->Metabolic P_GPR109A P-GPR109A GRK->P_GPR109A Phosphorylates Arrestin β-Arrestin P_GPR109A->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) Arrestin->MAPK

Figure 1: Dual signaling pathways of the GPR109A receptor.

Experimental Validation Workflow: A Step-by-Step Guide

To validate this compound as a GPR109A agonist and characterize its functional profile, a multi-tiered experimental approach is required.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Proof-of-Concept A1 Target Engagement Radioligand Binding Assay A2 Functional Activity (G-Protein Pathway) A1->A2 Confirm Agonism A3 Functional Activity (β-Arrestin Pathway) A1->A3 Assess Bias A4 Cellular Anti-Inflammatory Activity A2->A4 Link to Cellular Effect B1 Metabolic Disease Model (Atherosclerosis) A4->B1 B2 Neuro-inflammation Model (LPS Challenge) A4->B2 B3 Oncology Model (Orthotopic Breast Cancer) A4->B3

Figure 2: Phased experimental workflow for compound validation.

3.1. Phase 1: In Vitro Target Validation and Functional Characterization

Objective: To confirm direct binding of this compound to GPR109A and quantify its functional potency and signaling bias.

This assay directly measures the affinity of the test compound for the GPR109A receptor by assessing its ability to displace a known radiolabeled ligand.[16]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, combine the GPR109A-expressing membranes with a fixed concentration of a radioligand (e.g., [³H]-nicotinic acid).

  • Competition: Add serial dilutions of unlabeled this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled nicotinic acid).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the inhibitor constant (Ki).

ParameterDescription
Cell Line HEK293 or CHO cells stably expressing human GPR109A
Radioligand [³H]-nicotinic acid
Competitors This compound, Nicotinic Acid (positive control)
Output Ki value (nM)

This functional assay quantifies the compound's ability to activate the Gi/o pathway by measuring the resulting decrease in intracellular cAMP.[6][17]

Protocol:

  • Cell Plating: Seed GPR109A-expressing cells into a 384-well plate and incubate overnight.

  • Compound Treatment: Pre-treat cells with serial dilutions of this compound.

  • Stimulation: Add a Gs-activating agent, such as Forskolin, to all wells (except the negative control) to stimulate adenylyl cyclase and raise basal cAMP levels.[6]

  • Lysis and Detection: Lyse the cells and use a competitive immunoassay kit (e.g., HTRF, ELISA) to measure intracellular cAMP concentration.

  • Data Analysis: Plot the cAMP levels against the log concentration of the agonist. Fit the data to a dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, a key event in the second signaling cascade.[14][15]

Protocol:

  • Cell Line: Use a specialized cell line engineered for β-arrestin recruitment assays, such as the DiscoverX PathHunter® system, where GPR109A is tagged with a ProLink (PK) fragment and β-arrestin is tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.[15]

  • Cell Plating: Plate the engineered cells in a 384-well assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment, which facilitates the complementation of the enzyme fragments.

  • Detection: Add the substrate solution. The functional enzyme hydrolyzes the substrate, generating a chemiluminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the log concentration of the agonist to determine the EC₅₀ for β-arrestin recruitment.

AssayCell LineKey ReagentsOutput
cAMP Inhibition GPR109A-expressing cellsForskolin, cAMP detection kitEC₅₀ (nM), Emax (%)
β-Arrestin Recruitment GPR109A PathHunter® cellsChemiluminescent substrateEC₅₀ (nM)

This step assesses the downstream functional consequences of GPR109A activation in an immunologically relevant context.

Protocol:

  • Cell Culture: Use a macrophage-like cell line (e.g., RAW 264.7) or primary human monocytes.

  • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS), a potent inflammatory trigger.[18]

  • Endpoint Analysis (24 hours post-LPS):

    • Cytokine Release: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.[19]

    • Nitric Oxide Production: Measure nitric oxide (NO) in the supernatant using the Griess assay.[18]

  • Endpoint Analysis (30-60 minutes post-LPS):

    • NF-κB Translocation: Lyse cells and separate nuclear and cytoplasmic fractions.[20] Perform a Western blot for the p65 subunit of NF-κB to quantify its translocation to the nucleus, a key step in its activation.[21][22] Alternatively, use an immunofluorescence-based high-content screening assay to visualize p65 translocation.[7]

3.2. Phase 2: In Vivo Proof-of-Concept Studies

Objective: To evaluate the therapeutic efficacy of this compound in relevant animal models of human disease.

Rationale: Given the primary role of nicotinic acid in treating dyslipidemia, assessing the compound's effect on atherosclerosis is a logical first step. The apolipoprotein E-deficient (ApoE⁻/⁻) mouse is a gold-standard model for these studies.[1][2][23]

Protocol:

  • Animal Model: Use 8-week-old male ApoE⁻/⁻ mice.

  • Diet: Feed the mice a high-fat "Western" diet to accelerate the development of atherosclerotic plaques.[23]

  • Treatment: Administer this compound or vehicle control daily via oral gavage for 12-16 weeks.

  • Endpoint Analysis:

    • Lipid Profile: Collect blood samples periodically to measure total cholesterol, HDL, LDL, and triglycerides.

    • Plaque Analysis: At the end of the study, euthanize the mice, perfuse the vasculature, and dissect the aorta. Quantify the atherosclerotic lesion area in the aortic root and the entire aorta using Oil Red O staining.

Rationale: GPR109A activation has been shown to regulate neuroinflammation, suggesting potential applications in diseases like Parkinson's or Multiple Sclerosis.[7] An acute LPS challenge model can provide initial in vivo evidence of anti-inflammatory activity in the CNS.[24][25][26]

Protocol:

  • Animal Model: Use adult C57BL/6 mice.

  • Treatment: Pre-treat mice with this compound or vehicle control.

  • Inflammatory Challenge: Administer a single intraperitoneal (i.p.) injection of LPS to induce systemic inflammation and neuroinflammation.

  • Endpoint Analysis (4-24 hours post-LPS):

    • Systemic Cytokines: Collect blood and measure plasma levels of TNF-α and IL-6.

    • Brain Cytokines: Euthanize mice, harvest brain tissue (e.g., hippocampus, cortex), and measure cytokine levels via ELISA or qPCR.

    • Microglial Activation: Perform immunohistochemistry on brain sections to assess microglial activation using markers like Iba1.

Rationale: GPR109A has been identified as a tumor suppressor in breast and colon cancer, where its activation can induce apoptosis.[8][9] An orthotopic model provides a clinically relevant system to test anti-cancer efficacy.

Protocol:

  • Cell Line: Use a murine breast cancer cell line that is known to be tumorigenic and metastatic (e.g., 4T1-luc2, which expresses luciferase for in vivo imaging).[27][28]

  • Implantation: Inject 4T1-luc2 cells into the mammary fat pad of female BALB/c mice to establish a primary tumor.[27][28][29][30][31]

  • Treatment: Once tumors are palpable, begin daily treatment with this compound or vehicle control.

  • Endpoint Analysis:

    • Tumor Growth: Monitor primary tumor volume using caliper measurements and bioluminescence imaging.

    • Metastasis: At the study endpoint, harvest lungs and other organs and use bioluminescence imaging or histology to quantify metastatic burden.[28]

    • Survival: A separate cohort can be used to assess the impact of treatment on overall survival.

Concluding Remarks

The structural similarity of this compound to known GPR109A agonists provides a strong scientific basis for its investigation as a novel therapeutic agent. The proposed workflow offers a comprehensive, step-by-step approach to validate its primary molecular target, characterize its signaling properties, and establish proof-of-concept in clinically relevant disease models. The data generated from these studies will be critical in determining the therapeutic potential of this compound and guiding its future development for metabolic, inflammatory, and oncologic indications.

References

"structure-activity relationship of 6-arylnicotinic acids"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 6-Arylnicotinic Acids

Introduction

Pyridine carboxylic acid isomers, including nicotinic acid (pyridine-3-carboxylic acid), represent a cornerstone scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents for conditions ranging from tuberculosis and hyperlipidemia to cancer and neurological disorders.[1] The inherent versatility of the pyridine ring, combined with the crucial hydrogen-bonding capabilities of the carboxylic acid moiety, provides a privileged framework for molecular design. Within this broad class, 6-arylnicotinic acids have emerged as a particularly fruitful area of investigation. These compounds, characterized by an aryl substituent at the C6 position of the nicotinic acid core, exhibit a wide spectrum of biological activities, including potent anti-inflammatory, antimicrobial, and receptor-modulating effects.[2][3]

The pharmacological profile of a 6-arylnicotinic acid derivative is exquisitely sensitive to its molecular architecture. Subtle alterations to the aryl substituent, modifications of the carboxylic acid group, or substitutions elsewhere on the pyridine ring can dramatically influence target affinity, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the structure-activity relationships (SAR) governing this chemical class, synthesizing data from enzymatic, cellular, and in vivo studies to offer a cohesive understanding for researchers, scientists, and drug development professionals. We will dissect the role of each key structural component, explain the causal logic behind design strategies, and provide practical experimental frameworks for evaluating novel analogues.

Dissecting the Pharmacophore: Core Structural Elements

The biological activity of a 6-arylnicotinic acid derivative is not dictated by a single feature but rather by the synergistic interplay of its three primary components: the C3-carboxylic acid, the C6-aryl substituent, and the pyridine core itself.

The Carboxylic Acid Moiety: The Anchor

The carboxylic acid at the C3 position is a fundamental pharmacophoric element. Its ability to exist as a carboxylate anion at physiological pH allows it to form strong ionic interactions and hydrogen bonds with biological targets. For instance, in the nicotinic acid receptor GPR109A, this acidic group is recognized by an arginine residue in a transmembrane domain, an interaction critical for receptor activation.[4] In many other enzyme and receptor binding pockets, this group serves as a key anchor point.

However, the carboxylic acid group also presents well-known challenges in drug development, including limited cell permeability, high plasma protein binding, and potential metabolic liabilities such as acyl-glucuronidation.[5] Consequently, a primary strategy in optimizing these molecules involves the bioisosteric replacement of the carboxylic acid. This approach seeks to substitute the acid with a different functional group that mimics its size, shape, and electronic properties while offering an improved physicochemical profile.[6]

Bioisosteric Replacement Strategies:

Bioisosteric replacement is a context-dependent strategy used to fine-tune pharmacodynamic and pharmacokinetic properties.[6][7] Replacements can be broadly categorized as ionized or neutral.

  • Ionized Bioisosteres: These groups retain an acidic proton and are negatively charged at physiological pH. They aim to replicate the key ionic interactions of the parent carboxylic acid.

  • Neutral Bioisosteres: These uncharged groups are designed to replicate the hydrogen bonding pattern of the carboxylic acid or to engage in alternative, non-ionic interactions like cation-π interactions.[5][8] This can be particularly advantageous for improving CNS penetration.

BioisostereClassTypical pKaKey Properties & Rationale
Carboxylic Acid Parent~4.2–4.5Strong H-bond donor/acceptor; forms ionic bonds. Can limit permeability.[5]
5-Substituted Tetrazole Ionized~4.5–4.9Widely used, successful bioisostere.[6] More lipophilic than COOH, but does not always improve permeability.[6] Resists acyl-glucuronidation.[8]
Acyl Sulfonamide Ionized~9–10 (weaker)Can significantly increase potency through additional H-bond interactions.[6] Generally more lipophilic and metabolically stable than COOH.[6]
Isoxazolol IonizedVariesAnother established acidic replacement.[8]
Hydroxyisoxazole NeutralN/ACan act as a hydrogen bond donor and acceptor, mimicking the interaction pattern of a carboxylic acid without the formal charge.[5]
The 6-Aryl Substituent: The Director of Potency and Selectivity

The aryl group at the C6 position is the primary determinant of a compound's potency and selectivity. Its orientation, electronic nature, and substitution pattern directly influence how the molecule fits into and interacts with the target binding site.

Quantitative Structure-Activity Relationship (3D-QSAR) analyses have revealed that steric interactions involving the 6-position are of major importance for affinity at certain targets. For example, bulky substituents at the C6-position of the pyridine ring were found to reduce the affinity of ligands for the α4β2 nicotinic acetylcholine receptor subtype.[9] This suggests that the binding pocket in this receptor has specific spatial constraints around this position.

Conversely, for other targets, specific substitutions on the aryl ring are essential for high activity. Studies on 2-substituted phenyl derivatives of nicotinic acid revealed that compounds bearing a 2-bromophenyl substituent displayed distinctive analgesic and anti-inflammatory activities, with one analogue emerging as a potent dual-action agent.[10] This highlights how specific halogen substitutions can enhance binding, potentially through favorable hydrophobic or halogen-bonding interactions.

The Pyridine Core: The Scaffold

While the C3 and C6 positions are primary sites for SAR exploration, the pyridine ring itself and its other positions (C2, C4, C5) offer opportunities for fine-tuning. The nitrogen atom in the pyridine ring influences the molecule's overall electronic distribution and basicity, and can act as a hydrogen bond acceptor. Modifications at other positions can modulate solubility, metabolic stability, and steric profile. For instance, in a series of 6-aminonicotinic acid analogues designed as GABA(A) receptor agonists, alkylation at the C2 and C4 positions was systematically explored to probe the steric tolerance of the GABA binding pocket.[11]

Visualizing the Core Principles of SAR

The following diagram illustrates the key regions of the 6-arylnicotinic acid scaffold and summarizes their roles in determining biological activity.

Caption: Figure 1: Core Structure-Activity Relationship Principles.

Therapeutic Applications and Associated SAR

The structural versatility of 6-arylnicotinic acids has led to their exploration across multiple therapeutic areas.

Anti-inflammatory Agents

A significant body of research has focused on 6-arylnicotinic acids as potential anti-inflammatory agents.[2] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

  • SAR for COX-2 Inhibition: In one study, two series of nicotinic acid derivatives were synthesized and evaluated. The most active compounds showed potent inhibition of inflammatory markers including TNF-α, IL-6, and iNOS in macrophage cell lines, comparable to ibuprofen.[2] Docking studies suggested these compounds fit well into the COX-2 active site.[2] Notably, the ulcerogenic profile, a common side effect of NSAIDs, was also evaluated, with one lead compound showing only mild infiltration of gastric mucosa, indicating an improved safety profile.[2] This underscores the importance of optimizing the overall molecular structure not just for potency but also for safety.

Antimicrobial Agents

Derivatives of nicotinic acid have also shown promising antimicrobial properties. Acylhydrazone derivatives, in particular, have demonstrated a wide spectrum of activity.[3]

  • SAR for Antibacterial Activity: In a study of nicotinic acid-derived acylhydrazones, a compound featuring a 5-nitrofuran substituent showed exceptionally high activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1.95 µg/mL.[3] The corresponding 1,3,4-oxadiazoline derivative was less active against bacteria but more active against fungal strains, demonstrating how modification of the pharmacophore can shift the spectrum of activity.[3]

Central Nervous System (CNS) Targets

The nicotinic acid scaffold is active against various CNS receptors.

  • GABA(A) Receptors: A series of 6-aminonicotinic acid analogues were synthesized and found to have low to mid-micromolar binding affinities for GABA(A) receptors.[11] Molecular modeling and SAR studies of these agonists challenged previous assumptions about the tight steric requirements of the GABA binding pocket, opening new avenues for agonist design.[11]

  • Nicotinic Acetylcholine Receptors (nAChR): As the name suggests, nicotinic acid derivatives can interact with nAChRs. A 3D-QSAR study on potent ligands for the α4β2 nAChR subtype highlighted the critical role of steric factors, particularly at the C6 position of the pyridine ring.[9]

Experimental Protocols for SAR Elucidation

A systematic approach to defining the SAR of a new series of 6-arylnicotinic acid derivatives involves a tiered screening process, moving from high-throughput in vitro assays to more complex cellular and in vivo models.

Workflow for SAR Evaluation

The diagram below outlines a typical workflow for synthesizing and evaluating a library of 6-arylnicotinic acid analogues to establish a clear SAR.

SAR_Workflow Figure 2: Experimental Workflow for SAR Evaluation Synthesis 1. Analogue Synthesis (e.g., Suzuki coupling for 6-aryl group) Purification 2. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PrimaryAssay 3. Primary In Vitro Assay (e.g., COX-2 Enzyme Inhibition Assay) Purification->PrimaryAssay Data1 4. Determine IC50 Values PrimaryAssay->Data1 SAR_Analysis 5. SAR Analysis & Modeling (Identify key structural features) Data1->SAR_Analysis SecondaryAssay 6. Secondary / Cellular Assay (e.g., TNF-α release in RAW 264.7 cells) Data1->SecondaryAssay SAR_Analysis->Synthesis Iterative Design LeadSelection 8. Lead Candidate Selection SAR_Analysis->LeadSelection Data2 7. Determine EC50 / Potency SecondaryAssay->Data2 Data2->LeadSelection InVivo 9. In Vivo Efficacy Model (e.g., Carrageenan-induced paw edema in rats) LeadSelection->InVivo PK_Tox 10. PK/PD & Preliminary Tox InVivo->PK_Tox

Caption: Figure 2: Experimental Workflow for SAR Evaluation.

Detailed Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory potency (IC50) of test compounds against the human COX-2 enzyme, a key target for anti-inflammatory agents.

Objective: To quantify the concentration of a 6-arylnicotinic acid derivative required to inhibit 50% of COX-2 enzymatic activity.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration range might be 100 µM to 1 nM. Prepare equivalent dilutions of the positive control.

  • Enzyme Preparation: On ice, dilute the recombinant human COX-2 enzyme to the desired working concentration in the reaction buffer containing the heme cofactor.

  • Reaction Initiation:

    • To each well of a 96-well plate, add 180 µL of the enzyme solution.

    • Add 10 µL of the diluted test compound, positive control, or DMSO (for vehicle control).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition:

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 10 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding 10 µL of a quenching solution (e.g., 1 M HCl).

  • Quantification of PGE2:

    • The primary product of the COX-2 reaction with arachidonic acid is PGH2, which is unstable and rapidly converted to PGE2.

    • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions. This typically involves measuring absorbance on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Self-Validation and Controls: The protocol's integrity is maintained by including a potent, known COX-2 inhibitor (celecoxib) as a positive control, which should yield an IC50 value within the expected literature range. A vehicle control (DMSO) establishes the 100% activity baseline, and wells without enzyme serve as a background control.

Conclusion and Future Outlook

The 6-arylnicotinic acid scaffold is a remarkably versatile platform for the design of novel therapeutics. The structure-activity relationships are well-defined in principle, revolving around the interplay between the C3-carboxylic acid (or its bioisostere) as an anchor and the C6-aryl group as the primary driver of potency and selectivity. This framework has enabled the development of compounds with promising anti-inflammatory, antimicrobial, and CNS-modulating activities.

Future research in this area will likely focus on several key directions:

  • Novel Bioisosteres: The exploration of non-classical and neutral bioisosteres for the carboxylic acid group could yield compounds with superior permeability and CNS penetration.[5][8]

  • Target Selectivity: As demonstrated by the differing SAR for nAChR and GABA(A) receptors, fine-tuning the substitution patterns on the aryl ring and pyridine core will be crucial for developing ligands with high selectivity for a single biological target, thereby reducing off-target effects.

  • Structure-Based Design: As more crystal structures of target proteins in complex with these ligands become available, structure-based design and computational modeling will enable more rational, less empirical, design of next-generation analogues with enhanced potency and optimized properties.[12]

  • Addressing Resistance: For antimicrobial applications, understanding the SAR for activity against drug-resistant strains like MRSA will be critical for developing agents that can overcome existing resistance mechanisms.

By integrating the established principles of medicinal chemistry with modern drug discovery tools, the rich chemical space of 6-arylnicotinic acids will continue to be a valuable source of new therapeutic candidates.

References

An In-Depth Technical Guide to the Homologs and Analogs of 6-(o-Tolyl)nicotinic Acid: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of 6-(o-Tolyl)nicotinic acid and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on 6-substituted nicotinic acids to provide a forward-looking perspective on this promising class of compounds.

Introduction: The Nicotinic Acid Scaffold and the Rationale for 6-Aryl Substitution

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism and, at pharmacological doses, a well-established therapeutic agent for dyslipidemia.[1] Its ability to modulate lipid profiles has spurred extensive research into its derivatives to enhance efficacy and mitigate side effects, such as flushing. The pyridine-3-carboxylic acid core of nicotinic acid offers several positions for chemical modification, with the C6 position being of particular interest for introducing aryl substituents.

The introduction of an aryl group, such as an o-tolyl moiety, at the C6 position of the nicotinic acid scaffold can significantly influence the molecule's physicochemical properties, including its lipophilicity, steric bulk, and electronic distribution. These modifications can, in turn, alter its pharmacokinetic profile, target engagement, and overall biological activity. This guide will delve into the synthetic methodologies to access these compounds, explore the nuances of their structure-activity relationships, and discuss their potential in various therapeutic areas.

Synthetic Strategies for 6-Aryl Nicotinic Acids

The synthesis of 6-arylnicotinic acids can be approached through several modern organic chemistry techniques. Among these, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand out as a robust and versatile method.

Suzuki-Miyaura Cross-Coupling: A General Protocol

The Suzuki-Miyaura coupling reaction provides a powerful tool for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. A general workflow for the synthesis of 6-arylnicotinic acid derivatives via this method is outlined below.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Products 6-Halonicotinate 6-Halonicotinate Ester Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) 6-Halonicotinate->Catalyst Couple with Arylboronic_Acid Arylboronic Acid (e.g., o-tolylboronic acid) Arylboronic_Acid->Catalyst Couple with Extraction Aqueous Work-up & Extraction Catalyst->Extraction Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Extraction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Extraction Chromatography Column Chromatography Extraction->Chromatography Purify Coupled_Ester 6-Arylnicotinate Ester Chromatography->Coupled_Ester Isolate Final_Acid 6-Arylnicotinic Acid Coupled_Ester->Final_Acid Hydrolysis

Caption: General workflow for the synthesis of 6-arylnicotinic acids via Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology:

  • Reactant Preparation: A 6-halonicotinate ester (e.g., methyl 6-chloronicotinate) is chosen as the starting material. The corresponding arylboronic acid (e.g., o-tolylboronic acid) is used as the coupling partner.

  • Reaction Setup: The 6-halonicotinate ester, arylboronic acid, a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0)), and a base (like potassium carbonate) are combined in a suitable degassed solvent (e.g., toluene or 1,4-dioxane).

  • Coupling Reaction: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) to facilitate the cross-coupling. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled, and the crude product is subjected to an aqueous work-up to remove inorganic salts. The organic layer is then concentrated, and the resulting residue is purified by column chromatography to yield the 6-arylnicotinate ester.

  • Hydrolysis: The purified ester is then hydrolyzed, typically under basic conditions (e.g., with sodium hydroxide) followed by acidification, to afford the final 6-arylnicotinic acid.

This methodology is highly adaptable and allows for the synthesis of a diverse library of 6-aryl nicotinic acid analogs by varying the arylboronic acid partner.

Structure-Activity Relationships (SAR) of 6-Substituted Nicotinic Acid Analogs

While specific SAR data for this compound is not extensively published, we can infer potential trends by examining related 6-substituted analogs. The nature of the substituent at the C6 position can dramatically influence the biological activity, target selectivity, and pharmacokinetic properties of the molecule.

Substituent at C6Known/Potential Biological ActivityKey Considerations
Amino (-NH2) GABA(A) receptor agonism[2]The amino group can act as a hydrogen bond donor, potentially interacting with receptor sites.
Methyl (-CH3) Nicotinic acetylcholine receptor modulation[3]The small, lipophilic methyl group can enhance binding to hydrophobic pockets.
Hydroxy (-OH) Metabolite of nicotine with potential pharmacological activity of its own[4]The hydroxyl group can be a site for further metabolism (e.g., glucuronidation) and can alter solubility.
Phenyl (-C6H5) Precursor for compounds with antimicrobial and anti-inflammatory activityThe phenyl group significantly increases lipophilicity and introduces potential for further functionalization.
o-Tolyl (-C6H4CH3) Hypothesized: Modulation of lipid metabolism, potential for anti-inflammatory or CNS activity.The ortho-methyl group introduces steric hindrance, which can influence the preferred conformation of the molecule and its binding to target proteins. It may also alter the metabolic profile compared to the unsubstituted phenyl analog.

Expertise & Experience Insights: The ortho-methyl group on the tolyl substituent is a critical design element. It restricts the rotation of the aryl ring relative to the pyridine core. This conformational constraint can lead to higher binding affinity and selectivity for a specific target, as it reduces the entropic penalty of binding. However, this steric bulk can also hinder binding if the target's binding pocket is too small. Therefore, the choice of an ortho versus a para or meta substitution is a key decision in the drug design process.

Potential Therapeutic Applications and Signaling Pathways

Based on the known pharmacology of nicotinic acid and its derivatives, this compound and its analogs could be explored for a variety of therapeutic applications.

Dyslipidemia and Cardiovascular Disease

The primary therapeutic application of nicotinic acid is in the management of dyslipidemia. This effect is largely mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).

GPR109A_Signaling cluster_ligand Ligand Binding cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response (Adipocyte) cluster_systemic_effects Systemic Effects Ligand This compound (or other analogs) Receptor GPR109A Receptor Ligand->Receptor Activates G_Protein Gi/o G-protein Receptor->G_Protein Couples to AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis FFA ↓ Free Fatty Acid Release Lipolysis->FFA VLDL ↓ Hepatic VLDL Production FFA->VLDL LDL ↓ LDL Cholesterol VLDL->LDL HDL ↑ HDL Cholesterol VLDL->HDL Modulates

Caption: Simplified GPR109A signaling pathway leading to lipid modulation.

Analogs such as this compound could potentially act as agonists at this receptor, leading to a reduction in lipolysis in adipocytes, decreased free fatty acid flux to the liver, and subsequent reductions in VLDL and LDL cholesterol, along with an increase in HDL cholesterol. The o-tolyl group may influence the potency and selectivity for GPR109A, potentially leading to a more favorable therapeutic window.

Anti-inflammatory Effects

Nicotinic acid derivatives have also been shown to possess anti-inflammatory properties.[5] This is a promising area of research, as inflammation is a key driver of many chronic diseases, including atherosclerosis. The mechanism of action may involve the modulation of inflammatory cytokine production and immune cell function. The lipophilicity and steric properties of the 6-(o-tolyl) group could enhance tissue penetration and lead to more potent anti-inflammatory effects.

Central Nervous System (CNS) Disorders

Certain nicotinic acid analogs have demonstrated activity at CNS targets, such as GABA(A) receptors.[2] The ability of the 6-(o-tolyl) group to increase lipophilicity could improve blood-brain barrier penetration, making this class of compounds interesting for the exploration of novel treatments for neurological and psychiatric disorders.

Future Directions and Conclusion

The exploration of homologs and analogs of this compound represents a promising avenue for the discovery of novel therapeutics. The synthetic accessibility of these compounds, coupled with the potential for fine-tuning their pharmacological properties through modification of the 6-aryl substituent, makes this a rich area for medicinal chemistry research.

Future work should focus on the systematic synthesis and biological evaluation of a library of 6-aryl nicotinic acids with varying substitution patterns on the aryl ring. This will allow for the development of a comprehensive SAR model and the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties. In particular, direct comparison of ortho, meta, and para-substituted tolyl analogs will be crucial in understanding the impact of steric hindrance on biological activity.

References

Methodological & Application

Synthesis of 6-(o-Tolyl)nicotinic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(o-Tolyl)nicotinic acid is a substituted pyridinecarboxylic acid derivative with significant potential in medicinal chemistry and materials science. Its structural motif, featuring a tolyl group appended to the nicotinic acid scaffold, makes it an attractive building block for the development of novel pharmaceuticals and functional materials. This document provides a comprehensive guide for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established chemical principles and supported by authoritative literature, ensuring both reliability and a deep understanding of the underlying chemistry.

The primary synthetic strategy discussed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its versatility, high yields, and broad functional group tolerance, making it an ideal choice for the targeted synthesis of biaryl compounds like this compound.[1] We will explore the synthesis of the requisite precursors and provide a step-by-step protocol for the key cross-coupling reaction, including insights into reaction optimization and product purification.

Synthetic Strategy: A Two-Step Approach

The most efficient and modular route to this compound involves a two-step sequence:

  • Synthesis of a 6-halonicotinic acid precursor: This step involves the preparation of a nicotinic acid derivative bearing a halogen (typically chlorine or bromine) at the 6-position. 6-Chloronicotinic acid is a common and commercially available starting material, or it can be synthesized from 6-hydroxynicotinic acid.

  • Suzuki-Miyaura Cross-Coupling: The 6-halonicotinic acid is then coupled with o-tolylboronic acid in the presence of a palladium catalyst and a base to form the desired carbon-carbon bond.

dot graph "synthetic_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_step1" { label="Step 1: Precursor Synthesis"; bgcolor="#FFFFFF"; "6_hydroxynicotinic_acid" [label="6-Hydroxynicotinic Acid"]; "6_chloronicotinic_acid" [label="6-Chloronicotinic Acid"]; "6_hydroxynicotinic_acid" -> "6_chloronicotinic_acid" [label="Chlorination"]; }

subgraph "cluster_step2" { label="Step 2: Suzuki-Miyaura Coupling"; bgcolor="#FFFFFF"; "o_tolylboronic_acid" [label="o-Tolylboronic Acid"]; "6_tolylnicotinic_acid" [label="this compound"]; "6_chloronicotinic_acid" -> "6_tolylnicotinic_acid"; "o_tolylboronic_acid" -> "6_tolylnicotinic_acid"; }

"6_chloronicotinic_acid" -> "6_tolylnicotinic_acid" [label="Pd Catalyst, Base"]; } caption: "Overall synthetic workflow for this compound."

Part 1: Synthesis of 6-Chloronicotinic Acid (Precursor)

While 6-chloronicotinic acid is commercially available, this section provides a protocol for its synthesis from 6-hydroxynicotinic acid for laboratories where the starting material is more accessible.

Protocol 1: Chlorination of 6-Hydroxynicotinic Acid

This protocol is adapted from established procedures for the chlorination of hydroxypyridines. The reaction proceeds via the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic substitution with a chloride ion.

Materials:

  • 6-Hydroxynicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Toluene (anhydrous)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl) (concentrated and 1M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-hydroxynicotinic acid (1.0 eq) in anhydrous toluene.

  • Addition of Chlorinating Agents: Carefully add phosphorus pentachloride (1.1 eq) to the suspension. Following this, slowly add phosphorus oxychloride (3.0 eq). The reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus halides. This step is highly exothermic and should be performed with caution.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude 6-chloronicotinic acid.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 6-chloronicotinic acid as a white solid.

Part 2: Suzuki-Miyaura Cross-Coupling for this compound Synthesis

This is the key step in the synthesis, forming the C-C bond between the nicotinic acid backbone and the o-tolyl group. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side products.[2]

Causality Behind Experimental Choices
  • Catalyst System: A palladium(0) species is the active catalyst. Palladium(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used as they are reduced in situ. The choice of ligand is critical; bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective for cross-coupling with sterically hindered substrates like o-tolylboronic acid.[3]

  • Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[4] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The strength of the base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is often used. The organic solvent (e.g., 1,4-dioxane, toluene, or DMF) solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

dot graph "suzuki_miyaura_cycle" { layout="dot"; node [shape="ellipse", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Pd(0)L2" [label="Pd(0)L₂"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)"]; "ArPd(II)XL2" [label="Ar-Pd(II)-X\nL₂"]; "Transmetalation" [label="Transmetalation\n(Ar'B(OH)₂)"]; "ArPd(II)Ar'L2" [label="Ar-Pd(II)-Ar'\nL₂"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Ar_Ar" [label="Ar-Ar'"];

"Pd(0)L2" -> "Oxidative_Addition"; "Oxidative_Addition" -> "ArPd(II)XL2"; "ArPd(II)XL2" -> "Transmetalation"; "Transmetalation" -> "ArPd(II)Ar'L2"; "ArPd(II)Ar'L2" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2"; "Reductive_Elimination" -> "Ar_Ar"; } caption: "Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."

Protocol 2: Synthesis of this compound

Materials:

  • 6-Chloronicotinic acid

  • o-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add 6-chloronicotinic acid (1.0 eq), o-tolylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to remove any oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. The steric hindrance of the o-tolylboronic acid may necessitate longer reaction times or higher temperatures.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and acidify to a pH of approximately 3-4 with 1M HCl. This will protonate the carboxylic acid, making it less soluble in water.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Column Chromatography: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of acetic acid) to afford the pure product.

Data Presentation

ParameterProtocol 1 (Chlorination)Protocol 2 (Suzuki-Miyaura Coupling)
Starting Material 6-Hydroxynicotinic acid6-Chloronicotinic acid
Key Reagents POCl₃, PCl₅o-Tolylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃
Solvent Toluene1,4-Dioxane/Water (4:1)
Temperature 110-120 °C80-100 °C
Reaction Time 4-6 hours12-24 hours
Typical Yield 70-85%65-80%
Purification RecrystallizationColumn Chromatography

Conclusion

The synthesis of this compound is readily achievable through a robust two-step sequence culminating in a Suzuki-Miyaura cross-coupling reaction. The protocols provided in this guide offer a detailed and reliable methodology for researchers. By understanding the rationale behind the choice of reagents and reaction conditions, scientists can effectively troubleshoot and optimize the synthesis for their specific needs. The successful synthesis of this valuable building block opens avenues for the exploration of novel chemical entities with potential applications in drug discovery and materials science.

References

Application Notes and Protocols: Suzuki Coupling for the Synthesis of 6-Arylnicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Arylnicotinic Acid Scaffolds

The nicotinic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Specifically, 6-arylnicotinic acid derivatives have garnered significant attention from researchers in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and potential anti-tubercular properties.[2][3] The strategic introduction of an aryl group at the 6-position of the pyridine ring can profoundly influence the molecule's steric and electronic properties, modulating its interaction with biological targets.

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of biaryl compounds, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[4][5][6] This application note provides a comprehensive guide for the synthesis of 6-arylnicotinic acids via a palladium-catalyzed Suzuki coupling, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss critical parameters for successful synthesis.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[4][7] The reaction is catalyzed by a palladium(0) complex and requires a base for the activation of the organoboron species.[8] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in our case, a 6-halonicotinic acid) to form a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[4]

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium(II) complex. This is a critical step where the new carbon-carbon bond is poised to form.

  • Reductive Elimination: The two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 PdII_A R1-Pd(II)L2-X Pd0->PdII_A Oxidative Addition PdII_B R1-Pd(II)L2-R2 PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product 6-Arylnicotinic Acid (R1-R2) ArX 6-Halonicotinic Acid (R1-X) ArX->Pd0 Reactant ArBOH2 Arylboronic Acid (R2-B(OH)2) Base Base Base->PdII_A Reactant Product->Pd0 Product

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of 6-Phenylnicotinic Acid

This protocol details the synthesis of 6-phenylnicotinic acid from 6-chloronicotinic acid and phenylboronic acid.

Materials and Reagents:

  • 6-Chloronicotinic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 6-chloronicotinic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv). Subsequently, add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of approximately 4-5 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Key Parameters and Optimization

The success of the Suzuki coupling for the synthesis of 6-arylnicotinic acids is contingent on several critical parameters:

ParameterRecommended ChoiceRationale & Considerations
Palladium Catalyst Pd(OAc)₂ with PPh₃, Pd(PPh₃)₄, or PdCl₂(dppf)The choice of catalyst and ligand is crucial. Electron-rich and bulky phosphine ligands can enhance the reactivity of less reactive aryl chlorides.[8] For more challenging couplings, specialized ligands may be necessary.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃The base activates the boronic acid for transmetalation.[8] The strength and solubility of the base can influence the reaction rate and yield. K₃PO₄ is often a good choice for challenging couplings.
Solvent Dioxane/water, Toluene, or DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[7] Degassing the solvent is essential to prevent oxidation of the palladium catalyst.
Temperature 80-110 °CThe reaction temperature is dependent on the reactivity of the substrates and the solvent used. Higher temperatures are often required for less reactive aryl chlorides.
Aryl Halide 6-Iodo- > 6-Bromo- > 6-Chloronicotinic acidThe reactivity of the C-X bond follows the order I > Br > Cl.[4] While 6-chloronicotinic acid is often more readily available and cost-effective, it may require more forcing conditions or a more active catalyst system.
Boronic Acid Electron-donating or electron-withdrawing groupsA wide variety of arylboronic acids are commercially available, allowing for the synthesis of a diverse library of 6-arylnicotinic acids. The electronic nature of the substituent on the boronic acid can influence the reaction rate.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst decomposition. Use freshly opened or properly stored palladium catalysts.

    • Insufficient Base: The base is crucial for activating the boronic acid. Ensure the correct stoichiometry and that the base is of good quality.

    • Low Reactivity of Aryl Chloride: For 6-chloronicotinic acid, consider using a more active catalyst system (e.g., with a more electron-rich and bulky ligand) or a higher reaction temperature.

  • Side Reactions:

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. It can be minimized by using a less protic solvent system or a milder base.

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules. This can be suppressed by careful control of reaction conditions and catalyst choice.

Workflow for 6-Arylnicotinic Acid Synthesis

Synthesis_Workflow Start Starting Materials: - 6-Halonicotinic Acid - Arylboronic Acid Setup Reaction Setup: - Add reagents to flask - Establish inert atmosphere Start->Setup Reaction Suzuki Coupling: - Add catalyst and solvent - Heat and stir Setup->Reaction Workup Aqueous Workup: - Acidify and extract Reaction->Workup Purification Purification: - Column chromatography or  recrystallization Workup->Purification Product Final Product: 6-Arylnicotinic Acid Purification->Product

A general workflow for the synthesis of 6-arylnicotinic acids via Suzuki coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 6-arylnicotinic acids, providing a reliable and versatile route to this important class of compounds. By understanding the reaction mechanism and carefully controlling the key experimental parameters, researchers can efficiently generate diverse libraries of these valuable scaffolds for drug discovery and development. This application note serves as a practical guide to aid in the successful implementation of this powerful synthetic methodology.

References

Application Note: High-Purity Purification of 6-(o-Tolyl)nicotinic Acid for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(o-Tolyl)nicotinic acid is a substituted pyridine carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest for the development of novel therapeutic agents. The purity of this compound is paramount, as even trace impurities can lead to misleading biological data, interfere with downstream reactions, and compromise the safety and efficacy of potential drug candidates. This application note provides a comprehensive guide to the purification of this compound, offering detailed protocols for recrystallization, column chromatography, and acid-base extraction. The methodologies described herein are designed to be robust and adaptable, enabling researchers to obtain high-purity material suitable for the most demanding applications.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction between a 6-halonicotinic acid derivative and o-tolylboronic acid.[1] Potential impurities arising from this synthesis may include:

  • Starting Materials: Unreacted 6-halonicotinic acid and o-tolylboronic acid.

  • Homocoupling Byproducts: Biphenyl derivatives from the self-coupling of o-tolylboronic acid.

  • Catalyst Residues: Trace amounts of the palladium catalyst and ligands.[2]

  • Solvent and Reagents: Residual solvents and inorganic salts from the reaction and workup.

Purification Strategy Selection

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. A multi-step approach, combining different techniques, is often the most effective strategy.

Purification_Strategy Crude_Product Crude this compound Initial_Assessment Initial Purity Assessment (TLC, HPLC, NMR) Crude_Product->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization For crystalline solids with thermally stable impurities Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography For complex mixtures or amorphous solids Acid_Base_Extraction Acid-Base Extraction Initial_Assessment->Acid_Base_Extraction To remove neutral or basic impurities High_Purity_Product High-Purity Product (>98%) Recrystallization->High_Purity_Product Column_Chromatography->High_Purity_Product Acid_Base_Extraction->Recrystallization Acid_Base_Extraction->Column_Chromatography Final_Analysis Final Purity and Characterization (HPLC, NMR, MS) High_Purity_Product->Final_Analysis

Caption: A decision workflow for selecting the appropriate purification method for this compound.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids.[3] The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a solvent is identified that dissolves the compound well at elevated temperatures but poorly at lower temperatures.

Step-by-Step Procedure:

  • Solvent Selection: Screen various solvents for their ability to dissolve the crude this compound. Suitable starting points include ethanol, isopropanol, acetonitrile, and aqueous mixtures of these solvents. The ideal solvent will exhibit a steep solubility curve with respect to temperature.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth and purity, avoid rapid cooling.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Solvent System Rationale Potential Outcome
Ethanol/WaterGood for many organic acids. The water acts as an anti-solvent.High recovery of pure crystals.
Ethyl Acetate/HexanesA polar/non-polar mixture that can be effective for moderately polar compounds.Good for removing non-polar impurities.
AcetonitrileA polar aprotic solvent that can offer different selectivity.May be effective if other systems fail.

Table 1: Suggested solvent systems for the recrystallization of this compound.

Method 2: Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[5]

Protocol 2: Silica Gel Column Chromatography

Step-by-Step Procedure:

  • Stationary Phase: Prepare a silica gel slurry in the chosen mobile phase and pack it into a glass column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar solvent system and gradually increasing the polarity (gradient elution). A typical starting mobile phase could be a mixture of hexanes and ethyl acetate. The addition of a small amount of acetic or formic acid to the mobile phase can improve peak shape and reduce tailing of the acidic product.[5]

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Pack_Column Pack Silica Gel Column Prepare_Sample Dissolve Crude Product Load_Sample Load Sample onto Column Prepare_Sample->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Purified Product Evaporate_Solvent->Pure_Product

Caption: A typical workflow for the purification of this compound by column chromatography.

Method 3: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

Protocol 3: Liquid-Liquid Acid-Base Extraction

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1M sodium bicarbonate or 1M sodium hydroxide). The this compound will deprotonate and move into the aqueous layer as its carboxylate salt. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 1M hydrochloric acid) until the this compound precipitates out of the solution. Monitor the pH with litmus paper or a pH meter.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a formic acid modifier is a good starting point.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of this compound to a high degree of purity is achievable through the systematic application of recrystallization, column chromatography, and/or acid-base extraction. The choice of method will depend on the specific impurity profile and the scale of the purification. For optimal results, a combination of these techniques may be employed. The protocols provided in this application note serve as a robust starting point for researchers to develop a tailored purification strategy to obtain high-purity this compound for their research and development needs.

References

Application Notes and Protocols for the Analytical Characterization of 6-(o-Tolyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Analytical Landscape of a Nicotinic Acid Derivative

6-(o-Tolyl)nicotinic acid, a derivative of the essential B vitamin niacin (nicotinic acid), presents a unique analytical challenge. While extensive literature details the analysis of nicotinic acid and its primary metabolites, specific, validated methods for this particular substituted analogue are not widely documented. This guide, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a robust framework of analytical techniques adapted from established nicotinic acid methodologies. The presence of the ortho-tolyl group introduces significant changes to the molecule's physicochemical properties, most notably an increase in lipophilicity, which necessitates careful consideration and optimization of analytical conditions.

This document provides detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy. Each section is designed to not only offer a step-by-step procedure but also to elucidate the underlying scientific principles, empowering the user to troubleshoot and adapt these methods to their specific needs.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the cornerstone for assessing the purity and quantifying this compound in various matrices. The increased hydrophobicity of the molecule compared to nicotinic acid suggests that a reversed-phase method will be highly effective.

Rationale for Method Design

A C18 column is selected as the stationary phase due to its versatility and proven efficacy in retaining and separating aromatic compounds. The mobile phase, a gradient of acetonitrile and a slightly acidic aqueous buffer, is designed to ensure sharp peak shapes and efficient elution. The acid in the mobile phase suppresses the ionization of the carboxylic acid moiety, leading to better retention and symmetrical peaks. UV detection is suitable due to the chromophoric nature of the pyridine and tolyl rings.

Detailed HPLC Protocol

Objective: To determine the purity of a this compound sample and quantify it against a reference standard.

Instrumentation and Materials:

  • HPLC system with a UV detector (e.g., Agilent 1260 LC Series or equivalent)[1]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]

  • HPLC grade acetonitrile, water, and formic acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Prepare the sample by dissolving a known quantity in the mobile phase diluent to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[2][3]

  • Chromatographic Conditions:

    • A summary of the starting HPLC conditions is provided in the table below. These may require optimization based on the specific system and column used.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 262 nm
  • System Equilibration and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes to ensure a stable baseline.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions for analysis.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak.

    • Quantify the amount of this compound in the sample using the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: Aq. Formic Acid, B: ACN/Formic Acid) Equilibrate System Equilibration (Stable Baseline) MobilePhase->Equilibrate Standard Standard Solution (1 mg/mL stock, dilutions) Inject Inject Standards & Samples Standard->Inject Sample Sample Solution (Dissolve & Filter) Sample->Inject Equilibrate->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (262 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample (Peak Area vs. Concentration) Detect->Quantify Purity Assess Purity (Area % Report) Detect->Purity

Caption: Workflow for HPLC purity and quantification analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS provides an orthogonal technique for the confirmation of identity and the sensitive detection of impurities. The mass spectrometer offers high selectivity and allows for the determination of the molecular weight of the parent compound and its potential degradation products or synthesis-related impurities.

Rationale for Method Design

An electrospray ionization (ESI) source is chosen as it is well-suited for polar, ionizable molecules like this compound. Operating in positive ion mode is expected to yield a strong signal for the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) can be employed for structural confirmation by analyzing the fragmentation patterns.

Detailed LC-MS Protocol

Objective: To confirm the molecular weight of this compound and to identify potential impurities.

Instrumentation and Materials:

  • LC-MS system with an ESI source (e.g., Agilent 6410B Triple Quadrupole or equivalent)[4]

  • The same HPLC column and mobile phases as described in the HPLC section.

  • This compound sample

  • HPLC grade solvents

Procedure:

  • LC Separation:

    • Utilize the same chromatographic conditions as outlined in the HPLC protocol. The flow from the HPLC is directed into the mass spectrometer.

  • Mass Spectrometer Conditions:

    • The following are typical starting parameters that should be optimized for the specific instrument.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Drying Gas Temperature 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Scan Range (Full Scan) m/z 50-500
Fragmentor Voltage 120 V
Collision Energy (for MS/MS) 10-30 eV (for fragmentation)
  • Data Acquisition and Analysis:

    • Acquire data in full scan mode to obtain the mass spectrum of the eluting peaks.

    • The expected protonated molecular ion [M+H]+ for this compound (C13H11NO2, Molecular Weight: 213.23 g/mol ) is m/z 214.08.

    • For structural confirmation, perform MS/MS analysis on the precursor ion (m/z 214.08) and analyze the resulting product ions.

    • Analyze the mass spectra of any minor peaks to tentatively identify impurities.

Logical Relationship: From HPLC to LC-MS

HPLC_to_LCMS HPLC HPLC Separation (Purity & Quantification) UV_Detection UV Detection HPLC->UV_Detection MS_Detection Mass Spectrometry Detection HPLC->MS_Detection Interface LCMS LC-MS Analysis (Identification & Impurity Profiling) LCMS->MS_Detection Purity_Data Purity Data (%) UV_Detection->Purity_Data Quant_Data Quantitative Data (concentration) UV_Detection->Quant_Data MW_Confirmation Molecular Weight Confirmation MS_Detection->MW_Confirmation Impurity_ID Impurity Identification MS_Detection->Impurity_ID

Caption: The relationship between HPLC and LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC-MS is an excellent technique for identifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. An eco-friendly direct GC-MS method has been reported for niacin and related impurities, which could be adapted.[5]

Rationale for Method Design

A direct injection method, if the compound is stable at the injection port temperature, or a derivatization step (e.g., silylation) to increase volatility and thermal stability would be necessary. A non-polar capillary column like a 5% phenyl-methylpolysiloxane is a good starting point for separating a wide range of organic compounds.

Detailed GC-MS Protocol (for Volatile Impurities)

Objective: To identify volatile and semi-volatile impurities in a this compound sample.

Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., HP-5ms)[5]

  • Helium carrier gas

  • Derivatizing agent (e.g., BSTFA), if required

  • This compound sample

  • GC vials

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol, dichloromethane).

    • If derivatization is necessary, add the derivatizing agent according to the manufacturer's instructions and heat as required.

  • GC-MS Conditions:

    • The following are general starting conditions and should be optimized.

ParameterValue
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Scan Range m/z 40-500
  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for tentative identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each atom in the molecule.

Rationale for Spectral Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the protons on the nicotinic acid ring and the tolyl substituent. The chemical shifts, splitting patterns (multiplicity), and coupling constants will be key to assigning each proton to its position on the molecule. The ¹³C NMR spectrum will show a signal for each unique carbon atom, confirming the carbon skeleton.

Expected ¹H NMR Spectral Features
  • Nicotinic Acid Protons: Three aromatic protons on the pyridine ring, likely appearing as doublets or doublet of doublets in the downfield region (typically >7.5 ppm).

  • Tolyl Protons: Four aromatic protons on the tolyl ring, with chemical shifts and multiplicities dependent on their position relative to the methyl group and the point of attachment to the nicotinic acid ring. A singlet for the methyl group protons will be observed in the upfield region (around 2.0-2.5 ppm).

  • Carboxylic Acid Proton: A broad singlet, often far downfield (>10 ppm), which may exchange with deuterium in deuterated solvents like D₂O.

Detailed NMR Protocol

Objective: To confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for more detailed structural assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign all proton and carbon signals to the structure of this compound.

UV-Vis Spectroscopy for Basic Characterization

UV-Vis spectroscopy is a simple and rapid technique that can be used for preliminary identification and for determining an appropriate wavelength for HPLC detection.

Rationale for Method

The conjugated aromatic system of this compound is expected to absorb UV radiation. The absorption maximum (λmax) can serve as a characteristic property of the compound. For nicotinic acid, the λmax is around 262 nm.[6][7] The tolyl substituent may cause a slight shift in this value.

Detailed UV-Vis Protocol

Objective: To determine the UV absorption maximum (λmax) of this compound.

Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solvent (e.g., ethanol, methanol, or water)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent.

  • Data Acquisition:

    • Use the solvent as a blank to zero the instrument.

    • Scan the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs (λmax). This wavelength can then be used for quantitative analysis by HPLC-UV.

Conclusion

The analytical techniques and protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. By adapting established methods for nicotinic acid and considering the specific physicochemical properties imparted by the o-tolyl group, researchers can confidently assess the purity, identity, and quality of this compound. The key to success lies in methodical optimization of the provided starting conditions to suit the specific instrumentation and analytical goals.

References

Application Notes and Protocols for 6-(o-Tolyl)nicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-(o-Tolyl)nicotinic acid as a scaffold in medicinal chemistry. This document outlines its synthesis, potential therapeutic applications based on structurally related compounds, and detailed protocols for its biological evaluation.

Introduction: The Potential of Aryl-Substituted Nicotinic Acids

Nicotinic acid, a form of vitamin B3, and its derivatives have a long history in medicine, most notably in the management of dyslipidemia.[1][2] The modification of the pyridine ring of nicotinic acid has been a fruitful strategy in medicinal chemistry to develop novel therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The introduction of an aryl group at the 6-position of the nicotinic acid scaffold, as in this compound, can significantly influence the molecule's steric and electronic properties, leading to new pharmacological activities.

While literature directly pertaining to this compound is limited, extensive research on structurally similar 6-aryl and 2-aryl nicotinic acid derivatives provides a strong basis for exploring its potential in drug discovery.[5] This guide will, therefore, leverage this body of knowledge to present potential applications and detailed experimental protocols.

PART 1: Synthesis of this compound and its Derivatives

The synthesis of 6-aryl-nicotinic acid derivatives can be achieved through various cross-coupling reactions. A plausible and efficient method for the synthesis of this compound is via a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 6-chloronicotinic acid and o-tolylboronic acid.

Materials:

  • 6-Chloronicotinic acid

  • o-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask, combine 6-chloronicotinic acid (1 equivalent), o-tolylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove non-polar impurities.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Synthetic Workflow for this compound

G start Combine Reactants: - 6-Chloronicotinic acid - o-Tolylboronic acid - K2CO3, Pd(OAc)2, PPh3 inert Inert Atmosphere (Argon/Nitrogen) start->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent reaction Heat to 90°C (12-16 hours) solvent->reaction workup Workup: - Cool & Filter - Concentrate - Acidify & Precipitate reaction->workup purification Purification: - Filtration - Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

PART 2: Potential Therapeutic Applications and Biological Evaluation

Based on the activities of structurally related compounds, this compound is a promising scaffold for the development of agents with anti-inflammatory and antiproliferative properties.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory potential of nicotinic acid derivatives.[3][4] The mechanism of action often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[6]

This protocol details the assessment of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Pre-treat the cells with various concentrations of the compound for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Diagram 2: Workflow for In Vitro Anti-inflammatory Assay

G culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed treat Pre-treat with This compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate griess Perform Griess Assay on Supernatant incubate->griess measure Measure Absorbance at 540 nm griess->measure analyze Analyze Data & Calculate NO Inhibition measure->analyze

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Antiproliferative Activity

The structural motif of 6-arylnicotinic acid has been explored for its potential as an anticancer agent. For instance, derivatives of 6-aryl-2-methylnicotinic acid have shown antiproliferative activity against leukemia cell lines.[5]

This protocol describes the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., K562 leukemia cells) using the MTT assay.

Materials:

  • K562 human leukemia cell line (or other suitable cancer cell line)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium from a DMSO stock solution. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability versus the compound concentration.

PART 3: Data Presentation and Interpretation

The quantitative data obtained from the biological assays should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Hypothetical Biological Activity Data for this compound

AssayCell LineParameterValue
Anti-inflammatoryRAW 264.7NO Inhibition IC₅₀ (µM)[Insert experimental value]
AntiproliferativeK562IC₅₀ (µM)[Insert experimental value]

Conclusion and Future Directions

This compound represents a valuable scaffold for medicinal chemistry exploration. The protocols outlined in these application notes provide a solid foundation for its synthesis and biological evaluation. Based on the activity of related compounds, this molecule holds promise for the development of novel anti-inflammatory and antiproliferative agents. Further studies should focus on structure-activity relationship (SAR) optimization by modifying the tolyl and carboxylic acid moieties to enhance potency and selectivity. In vivo studies will also be crucial to validate the therapeutic potential of promising derivatives.

References

Application Notes and Protocols: Characterizing 6-(o-Tolyl)nicotinic acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 6-(o-Tolyl)nicotinic acid, more commonly known as Tolfenamic Acid, as an enzyme inhibitor. Tolfenamic acid is a well-established non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide details its mechanism of action and provides robust, step-by-step protocols for determining its inhibitory potency (IC50) and kinetic profile against its primary targets, COX-1 and COX-2.

Introduction: Understanding this compound (Tolfenamic Acid)

This compound, or Tolfenamic acid, is a member of the fenamate class of NSAIDs.[3] Its principal mechanism of action is the inhibition of prostaglandin biosynthesis.[4] This is achieved by blocking the activity of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandin precursors.[1][5] There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the stomach lining and maintaining kidney blood flow.[6][7]

  • COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation and is a primary mediator of pain and fever.[5][7]

By inhibiting these enzymes, Tolfenamic acid reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects.[5][6] Some studies suggest that Tolfenamic acid preferentially inhibits COX-2 over COX-1, which may contribute to its clinical efficacy and side-effect profile.[5][8] Understanding the specific inhibitory activity of a compound like Tolfenamic acid against both COX isoforms is a critical step in pharmacological characterization and drug development.[9]

Table 1: Properties of this compound (Tolfenamic Acid)

PropertyValueSource
Chemical Name 2-[(3-chloro-2-methylphenyl)amino]-benzoic acid[10]
Molecular Formula C14H12ClNO2[1]
Molecular Weight 261.7 g/mol [10]
Primary Target Cyclooxygenase (COX-1 and COX-2)[1][6]
Class Non-Steroidal Anti-Inflammatory Drug (NSAID)[1]

Mechanism of Action: Inhibition of the Prostaglandin Synthesis Pathway

Tolfenamic acid functions as a competitive inhibitor of the COX enzymes.[11] It binds to the active site of both COX-1 and COX-2, preventing the substrate, arachidonic acid, from being converted into Prostaglandin G2 (PGG2), the first step in the synthesis of prostaglandins and thromboxanes.[1] This inhibition is dose-dependent and is the primary basis for its therapeutic effects.[12] The process is illustrated in the pathway diagram below.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., injury) AA Arachidonic Acid PLA2->AA COX COX-1 & COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Tolfenamic Acid (this compound) Inhibitor->COX Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of Tolfenamic Acid.

Application Note I: IC50 Determination for COX-1 and COX-2

Objective: To determine the half-maximal inhibitory concentration (IC50) of Tolfenamic acid for both COX-1 and COX-2 enzymes. The IC50 value is a quantitative measure of the compound's potency.

Principle of the Assay

This protocol is based on a colorimetric inhibitor screening assay, which measures the peroxidase activity of COX.[13] The COX enzyme first converts arachidonic acid to PGG2. The peroxidase component of the enzyme then reduces PGG2 to PGH2. This process involves the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which can be measured by monitoring the increase in absorbance at a specific wavelength (e.g., 590 nm).[14] The presence of an inhibitor like Tolfenamic acid will reduce the rate of this color change in a dose-dependent manner.

Materials and Reagents
  • Enzymes: Ovine or human COX-1 and human recombinant COX-2.

  • Buffer: 0.1 M Tris-HCl, pH 8.0.

  • Heme: As a co-factor for COX activity.

  • Substrate: Arachidonic Acid.

  • Chromogenic Substrate: TMPD or equivalent.

  • Test Compound: Tolfenamic Acid (this compound).

  • Solvent: DMSO for dissolving the test compound.[10]

  • Equipment: 96-well microplate reader, multichannel pipettes.

Reagent Preparation
  • Tolfenamic Acid Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of Tolfenamic acid in DMSO. The solubility in DMSO is approximately 39 mg/ml.[10]

    • Scientific Rationale: DMSO is used to solubilize the hydrophobic Tolfenamic acid. A high concentration stock is necessary to create a dilution series while keeping the final DMSO concentration in the assay low (<1%) to avoid solvent effects on enzyme activity.

  • Serial Dilutions: Perform a serial dilution of the Tolfenamic acid stock solution in DMSO to create a range of concentrations (e.g., from 1 mM down to 10 nM). This range should bracket the expected IC50 value.

  • Assay Buffer: Prepare 0.1 M Tris-HCl buffer, pH 8.0.

  • Enzyme/Heme Working Solution: Just prior to the assay, dilute the COX-1 and COX-2 enzymes and Heme in the cold assay buffer according to the manufacturer's instructions (e.g., from a commercial kit).[13] Keep this solution on ice.

    • Scientific Rationale: Enzymes are sensitive to temperature and can lose activity if not kept cold. Heme is an essential cofactor for COX peroxidase activity.

Assay Protocol (96-Well Plate Format)

The following steps should be performed for both COX-1 and COX-2 enzymes in separate plates or sections of a plate.

  • Plate Setup:

    • Background Wells (x3): 150 µL Assay Buffer, 10 µL Heme solution, 10 µL DMSO (solvent control).

    • 100% Activity (No Inhibitor) Wells (x3): 140 µL Assay Buffer, 10 µL Heme solution, 10 µL COX enzyme, 10 µL DMSO.

    • Inhibitor Wells (x3 for each concentration): 140 µL Assay Buffer, 10 µL Heme solution, 10 µL COX enzyme, 10 µL of Tolfenamic acid dilution.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature.

    • Scientific Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is crucial for reversible competitive inhibitors.[15]

  • Initiate Reaction: Add 20 µL of Arachidonic Acid substrate solution to all wells except the background wells.

  • Read Plate: Immediately begin reading the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader.

Caption: Workflow for determining the IC50 of Tolfenamic Acid against COX enzymes.

Data Analysis
  • Calculate Reaction Rates: Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [ (Rate_NoInhibitor - Rate_Inhibitor) / Rate_NoInhibitor ] * 100

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the Tolfenamic acid concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value.

Table 2: Example IC50 Calculation Data

Tolfenamic Acid [µM]Log [Inhibitor]Avg. Rate (mOD/min)% Inhibition
0 (Control)N/A150.00.0
0.01-2.00142.55.0
0.1-1.00112.525.0
0.64 -0.19 75.0 50.0
1.00.0052.565.0
10.01.0015.090.0
100.02.007.595.0
Note: Data is illustrative. A study on rabbit kidney microsomes reported an IC50 of 0.64 µM for Tolfenamic acid.[4][11][12]

Application Note II: Determining Mode of Inhibition (Kinetic Analysis)

Objective: To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive) of Tolfenamic acid.

Principle

Kinetic analysis involves measuring the initial reaction rates at various substrate concentrations in the presence of a fixed concentration of the inhibitor. By plotting the data using a double reciprocal plot (Lineweaver-Burk), the mode of inhibition can be visually determined.[16][17]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Km (substrate concentration at half-maximal velocity) but does not change the Vmax (maximal velocity). On a Lineweaver-Burk plot, the lines will intersect on the y-axis.[17][18]

  • Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. This decreases the Vmax but does not change the Km. The lines will intersect on the x-axis.[17]

  • Mixed Inhibition: The inhibitor binds to both free enzyme and the enzyme-substrate complex, but with different affinities. Both Vmax and Km are affected. The lines will intersect in the left quadrant of the plot.[16][19]

Protocol
  • Setup: Prepare reactions as described in the IC50 protocol.

  • Vary Substrate: For a fixed inhibitor concentration (e.g., at or near the IC50), vary the concentration of the arachidonic acid substrate across a wide range (e.g., 0.1x Km to 10x Km).

  • Vary Inhibitor: Repeat step 2 for at least two different fixed concentrations of Tolfenamic acid, plus a no-inhibitor control.

  • Measure Rates: Determine the initial reaction rates (V) for all conditions.

Data Analysis
  • Calculate Reciprocals: For each data point, calculate 1/V and 1/[Substrate].

  • Create Lineweaver-Burk Plot: Plot 1/V (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.

  • Interpret Plot: Analyze the pattern of line intersections to determine the mode of inhibition. Previous studies have shown that the inhibition by Tolfenamic acid is apparently competitive.[11]

Caption: A representative Lineweaver-Burk plot for competitive inhibition.

Troubleshooting and Best Practices

  • Compound Solubility: Tolfenamic acid has very poor water solubility.[20][21] Ensure it is fully dissolved in DMSO before adding to the aqueous assay buffer to prevent precipitation.

  • Enzyme Activity: COX enzymes can be unstable. Always use fresh dilutions, keep them on ice, and run a "100% activity" control to ensure the enzyme is active.

  • DMSO Concentration: Keep the final concentration of DMSO in the assay below 1% (v/v) to minimize its effect on enzyme kinetics.

  • Linear Range: Ensure that the reaction rates are calculated from the initial, linear phase of the reaction. Substrate depletion or product inhibition can cause the rate to slow over time.

Conclusion

The protocols outlined in this guide provide a robust framework for characterizing the inhibitory effects of this compound (Tolfenamic Acid) on COX-1 and COX-2. Accurate determination of IC50 values and the mode of inhibition are fundamental to understanding the compound's pharmacological profile and are essential for professionals in drug discovery and development. These methods, when executed with precision, yield reliable and reproducible data critical for advancing research.

References

Application Note: Characterizing the Anti-inflammatory Potential of 6-(o-Tolyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chronic inflammation is a key pathological driver of numerous diseases. Nicotinic acid and its derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for investigating the anti-inflammatory applications of a specific derivative, 6-(o-Tolyl)nicotinic acid. We outline a series of detailed protocols, from initial cytotoxicity assessments to mechanistic studies targeting key inflammatory pathways such as NF-κB and COX-2.[1][2][5] The methodologies are designed to be robust and self-validating, enabling researchers to systematically characterize the compound's efficacy and mode of action in a preclinical setting.

Introduction and Rationale

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic conditions like rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[6] Current treatments, such as non-steroidal anti-inflammatory drugs (NSAIDs), are effective but can have significant side effects.[6] This necessitates the discovery of novel anti-inflammatory agents with improved safety profiles.

Nicotinic acid (Niacin, Vitamin B3) and its derivatives have demonstrated significant anti-inflammatory activities.[1][2][3][4][7] Studies have shown that these compounds can modulate the function of immune cells like monocytes and macrophages, reducing the secretion of key pro-inflammatory mediators.[8][9] The specific compound, this compound, belongs to this promising class, and this document provides the necessary protocols to rigorously evaluate its potential as a therapeutic candidate.

Proposed Mechanism of Action

The anti-inflammatory effects of nicotinic acid derivatives are often multifaceted. Based on existing literature for related compounds, this compound is hypothesized to exert its effects through two primary pathways:

  • Inhibition of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[5][10][11][12] It controls the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11] Nicotinic acid has been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the translocation of NF-κB to the nucleus.[8][9]

  • Modulation of Cyclooxygenase (COX) Enzymes: COX enzymes, particularly the inducible isoform COX-2, are responsible for producing prostaglandins, which are key mediators of pain and inflammation.[13] Many nicotinic acid derivatives have been synthesized and evaluated for their ability to selectively inhibit COX-2, which is a hallmark of modern NSAIDs.[1][2]

The following diagram illustrates the proposed signaling cascade and the potential points of intervention for this compound.

Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκBα NFkB NF-κB (p65/p50) IkB_NFkB->NFkB IkB_p P-IκBα (Degradation) IkB_NFkB->IkB_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates COX2_protein COX-2 Protein ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins (Inflammation) COX2_protein:e->Prostaglandins:w ArachidonicAcid->Prostaglandins catalysis Compound This compound Compound:e->IKK:w inhibits? Compound:e->COX2_protein:w inhibits? DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription Genes->COX2_protein translation

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Validation Workflow

A systematic, multi-step approach is essential to validate the anti-inflammatory properties of this compound. The workflow begins with fundamental safety and efficacy screening in a cellular model, followed by more detailed mechanistic assays.

Experimental Workflow start Start: Compound Synthesis & Characterization step1 Protocol 4.1: Cell Viability Assay (Determine Non-Toxic Concentration Range) start->step1 step2 Protocol 4.2: In Vitro Inflammation Model (LPS-Stimulated RAW 264.7 Macrophages) step1->step2 step3 Protocol 4.3: Nitric Oxide (NO) Quantification (Griess Assay) step2->step3 Primary Endpoints step4 Protocol 4.4: Cytokine Quantification (TNF-α & IL-6 ELISA) step2->step4 Primary Endpoints step5 Protocol 4.5: Mechanistic Assays step3->step5 If Active step4->step5 If Active step5a COX-2 Inhibition Assay (Biochemical or Cell-Based) step5->step5a step5b NF-κB Pathway Analysis (Western Blot for IκBα/p65) step5->step5b end Data Analysis & Conclusion step5a->end step5b->end

Caption: Step-by-step workflow for evaluating the compound.

Detailed Experimental Protocols

4.1. Protocol: Cell Viability Assay (MTT Assay)

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which this compound is not cytotoxic. A reduction in inflammatory markers could be falsely attributed to cell death rather than a specific inhibitory effect.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound, stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (DMSO at the highest concentration used for the compound) and a "no treatment" control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent inflammation assays.

4.2. Protocol: In Vitro Inflammation Model using RAW 264.7 Macrophages

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via the TLR4 receptor, inducing a strong inflammatory response.[15][16] This model is a standard for screening anti-inflammatory compounds.[15][17][18]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound (at non-toxic concentrations)

  • Lipopolysaccharide (LPS) from E. coli (1 µg/mL working solution)

  • Dexamethasone (positive control)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound, Dexamethasone (e.g., 10 µM), or vehicle (DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulus: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.[17]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant. Store the supernatant at -80°C for subsequent analysis of Nitric Oxide (Protocol 4.3) and cytokines (Protocol 4.4).

  • Cell Lysate Collection (for Western Blot): For mechanistic studies, the incubation time with LPS can be shortened (e.g., 30-60 minutes for IκBα analysis). After incubation, wash the cells with ice-cold PBS and lyse them with appropriate lysis buffer for Western Blot analysis (Protocol 4.5).

4.3. Protocol: Nitric Oxide Quantification (Griess Assay)

Rationale: During inflammation, macrophages upregulate inducible nitric oxide synthase (iNOS) to produce large amounts of nitric oxide (NO), a key inflammatory mediator.[17] The Griess assay is a simple colorimetric method to measure nitrite, a stable breakdown product of NO.

Materials:

  • Collected cell culture supernatants (from Protocol 4.2)

  • Griess Reagent (Component A: Sulfanilamide; Component B: N-(1-naphthyl)ethylenediamine)

  • Sodium Nitrite standard solution

  • 96-well plate

Procedure:

  • Standard Curve: Prepare a serial dilution of the sodium nitrite standard in DMEM.

  • Assay: Add 50 µL of each supernatant sample and standard to a new 96-well plate in duplicate.

  • Griess Reagent Addition: Add 50 µL of Component A to each well, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Component B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. A reduction in nitrite indicates anti-inflammatory activity.

4.4. Protocol: Cytokine Quantification (TNF-α and IL-6 ELISA)

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines whose production is tightly regulated by the NF-κB pathway.[1][4][19] An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and specific method for their quantification.

Materials:

  • Collected cell culture supernatants (from Protocol 4.2)

  • Human TNF-α and IL-6 ELISA kits (follow manufacturer's instructions)[20][21][22]

  • Microplate reader

Procedure (General Outline):

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight.[23]

  • Blocking: Block non-specific binding sites.

  • Sample Incubation: Add standards and supernatant samples to the wells and incubate.

  • Detection Antibody: Add the biotinylated detection antibody.

  • Enzyme Conjugate: Add Streptavidin-HRP conjugate.

  • Substrate Addition: Add TMB substrate to develop color.

  • Stop Reaction: Stop the reaction with stop solution.

  • Absorbance Reading: Read the absorbance at 450 nm.[20]

  • Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples.

4.5. Protocol: Mechanistic Assays

A. COX-2 Inhibition Assay (Enzymatic)

Rationale: To determine if this compound directly inhibits the COX-2 enzyme, a cell-free enzymatic assay is required.[13]

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 inhibitor screening kit (e.g., Cayman Chemical, BPS Bioscience)[24][25]

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)[26]

Procedure:

  • Follow the specific protocol provided with the commercial screening kit.[24][25][26][27]

  • Typically, the compound is pre-incubated with the COX-2 enzyme.

  • The reaction is initiated by adding arachidonic acid.

  • The production of prostaglandins is measured, often via a colorimetric or fluorometric readout.[13][26]

  • Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

B. NF-κB Pathway Analysis (Western Blot)

Rationale: To confirm inhibition of the NF-κB pathway, Western blotting can be used to visualize key protein changes, such as the degradation of IκBα or the phosphorylation of the p65 subunit.

Materials:

  • Cell lysates (from Protocol 4.2, using shorter LPS stimulation times)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Primary antibodies (anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the image.

  • Analysis: Quantify the band intensities. A decrease in IκBα levels in the LPS-only group should be observed. Treatment with an effective dose of this compound should prevent this degradation, showing a band intensity similar to the untreated control. β-actin is used as a loading control to ensure equal protein loading.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity.

Table 1: Effect of this compound on Inflammatory Markers

Treatment Concentration (µM) Cell Viability (%) NO (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control (No LPS) - 100 ± 5 1.2 ± 0.3 < 15 < 10
Vehicle + LPS - 98 ± 4 25.6 ± 2.1 3500 ± 250 1800 ± 150
Compound + LPS 10 99 ± 3 15.3 ± 1.5* 2100 ± 200* 950 ± 110*
Compound + LPS 50 97 ± 5 8.1 ± 0.9** 980 ± 130** 420 ± 60**
Dexamethasone + LPS 10 98 ± 4 5.5 ± 0.6** 450 ± 70** 210 ± 40**

Data are presented as Mean ± SD. Statistical significance vs. Vehicle + LPS group (p<0.05, *p<0.01) should be determined.

Table 2: Direct Enzyme Inhibition

Compound COX-2 IC50 (µM)
This compound [Calculated Value]

| Celecoxib (Control) | 0.45 ± 0.05 |

Interpretation:

  • A dose-dependent decrease in NO, TNF-α, and IL-6 production without significant cytotoxicity indicates a specific anti-inflammatory effect.[1][17][18]

  • Preservation of IκBα protein levels in the presence of LPS suggests the mechanism involves inhibition of the NF-κB pathway.

  • A low IC50 value in the COX-2 enzymatic assay would confirm direct inhibition of this key inflammatory enzyme.[2]

References

Application Notes and Protocols for Anticancer Research on 6-(o-Tolyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives in Oncology

Nicotinic acid (niacin), a fundamental B vitamin, and its derivatives have garnered significant attention in medicinal chemistry beyond their nutritional roles.[1] A growing body of evidence highlights the potential of novel synthetic nicotinic acid derivatives as promising anticancer agents.[1][2] These compounds, characterized by a pyridine ring with a carboxylic acid group, offer a versatile scaffold for chemical modifications to enhance their therapeutic index and target specificity.

This guide focuses on the burgeoning field of 6-(o-Tolyl)nicotinic acid derivatives as a potential new class of anticancer therapeutics. While specific research on this particular substitution pattern is emerging, the broader family of nicotinic acid derivatives has demonstrated compelling anticancer activities. These activities are often attributed to the inhibition of key signaling pathways involved in tumor growth, angiogenesis, and cell survival.[3][4][5] A prominent mechanism of action for several nicotinic acid derivatives is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[3][4][5] By impeding VEGFR-2 signaling, these compounds can effectively stifle the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby inhibiting tumor growth and metastasis.

The strategic inclusion of the ortho-tolyl group at the 6-position of the nicotinic acid core is a rational design choice aimed at enhancing molecular interactions with target proteins and improving the pharmacological profile of the compounds. This guide will provide a comprehensive framework of detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound derivatives. The methodologies outlined herein are based on established best practices for the preclinical assessment of novel anticancer agents, with a focus on in vitro and in vivo models relevant to oncology research.

Section 1: Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A generalized synthetic scheme is presented below, which can be adapted based on the desired final substitutions.

Protocol 1: General Synthesis of this compound Amide Derivatives

Objective: To synthesize a series of this compound amide derivatives for anticancer screening.

Rationale: The amide functional group is a common bioisostere in medicinal chemistry, often contributing to improved biological activity and pharmacokinetic properties. This protocol outlines a standard procedure for the coupling of this compound with various amines.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 6-(o-Tolyl)nicotinoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated NaHCO₃ solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: In Vitro Anticancer Evaluation

A critical step in the preclinical assessment of novel compounds is the evaluation of their cytotoxic and antiproliferative effects against a panel of cancer cell lines.

Protocol 2: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives on cancer cell viability.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This assay is a standard method for initial cytotoxicity screening.

Materials:

  • Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, HepG2 hepatocellular carcinoma)

  • Normal human cell line (e.g., MCF-10A non-tumorigenic breast epithelial cells) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ values using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) in GraphPad Prism or similar software.

Data Presentation: In Vitro Cytotoxicity

The results of the MTT assay should be summarized in a clear and concise table.

CompoundHCT-116 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-10A IC₅₀ (µM)Selectivity Index (SI) for HCT-116
Derivative 1 [Insert Value][Insert Value][Insert Value][Calculate SI]
Derivative 2 [Insert Value][Insert Value][Insert Value][Calculate SI]
Doxorubicin [Insert Value][Insert Value][Insert Value][Calculate SI]

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Section 3: Mechanistic Studies

Understanding the mechanism of action is crucial for the further development of a lead compound. Based on the known activity of related nicotinic acid derivatives, a primary target for investigation is the VEGFR-2 signaling pathway.

Protocol 3: Western Blot Analysis for VEGFR-2 Signaling

Objective: To determine if this compound derivatives inhibit the phosphorylation of VEGFR-2 and downstream signaling proteins.

Rationale: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By examining the phosphorylation status of key proteins in the VEGFR-2 pathway, the inhibitory effect of the compounds can be assessed.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or a cancer cell line expressing VEGFR-2

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the this compound derivatives at various concentrations for the desired time.

    • Wash the cells with ice-cold PBS and lyse with lysis buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using ImageJ or similar software.

    • Normalize the levels of phosphorylated proteins to their total protein levels.

Visualization of the VEGFR-2 Signaling Pathway

The following diagram illustrates the key components of the VEGFR-2 signaling pathway that can be investigated.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Derivative 6-(o-Tolyl)nicotinic Acid Derivative Derivative->VEGFR2 Inhibits phosphorylation Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation, Survival, Angiogenesis pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Caption: Proposed mechanism of action of this compound derivatives on the VEGFR-2 signaling pathway.

Section 4: In Vivo Efficacy Studies

Promising candidates from in vitro studies should be evaluated for their anticancer efficacy in animal models.

Protocol 4: Xenograft Tumor Model in Nude Mice

Objective: To evaluate the in vivo antitumor efficacy of a lead this compound derivative.

Rationale: The xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely used preclinical model to assess the efficacy of anticancer drugs.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human cancer cell line (e.g., HCT-116)

  • Matrigel

  • Lead this compound derivative

  • Vehicle solution for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of 1-5 x 10⁶ HCT-116 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomly assign the mice to treatment groups (e.g., vehicle control, test compound at different doses, positive control).

    • Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.

  • Monitoring:

    • Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

    • Analyze the tumor growth inhibition (TGI) for each treatment group.

Visualization of the In Vivo Experimental Workflow

InVivo_Workflow start Start implantation Tumor Cell Implantation (e.g., HCT-116 in nude mice) start->implantation growth Tumor Growth to 100-150 mm³ implantation->growth randomization Randomization into Treatment Groups growth->randomization treatment Daily Treatment (Vehicle, Test Compound, Positive Control) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision, Weight Measurement, and Further Analysis endpoint->analysis finish End analysis->finish

References

Application Notes and Protocols for Investigating the Antibacterial and Antifungal Efficacy of 6-(o-Tolyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities, including potential antimicrobial properties.[1][2] These compounds are integral to various metabolic pathways, and their structural modifications can lead to the development of novel therapeutic agents.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the antibacterial and antifungal potential of a novel derivative, 6-(o-Tolyl)nicotinic acid.

The introduction of a tolyl group at the 6-position of the nicotinic acid scaffold is hypothesized to enhance its antimicrobial efficacy. This structural modification may alter the compound's lipophilicity, enabling better penetration through microbial cell membranes, and could influence its interaction with molecular targets within the pathogens. These application notes will detail the synthesis of this compound and provide step-by-step protocols for rigorous in vitro antibacterial and antifungal susceptibility testing.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for creating 6-substituted nicotinic acid derivatives.[4] The following is a proposed synthetic scheme:

Reaction Scheme:

A Suzuki coupling reaction is a common and effective method for forming carbon-carbon bonds. In this proposed synthesis, 6-chloronicotinic acid can be coupled with o-tolylboronic acid in the presence of a palladium catalyst and a base.

  • Step 1: Reaction Setup In a round-bottom flask, dissolve 6-chloronicotinic acid (1 equivalent) and o-tolylboronic acid (1.2 equivalents) in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Step 2: Addition of Base and Catalyst Add a base, such as sodium carbonate (2 equivalents), to the reaction mixture. Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen. Subsequently, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Step 3: Reflux Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with cold water, and then dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

  • Step 5: Characterization Confirm the structure of the synthesized compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Antimicrobial Susceptibility Testing

The following protocols are designed to determine the antibacterial and antifungal efficacy of this compound.

Bacterial Strains for Testing

A panel of clinically relevant bacterial strains should be used to assess the spectrum of activity. This panel should include both Gram-positive and Gram-negative bacteria.

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Bacillus subtilis (e.g., ATCC 6633)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Klebsiella pneumoniae (e.g., ATCC 700603)

Fungal Strains for Testing

A selection of common pathogenic yeasts and molds should be included to evaluate the antifungal properties.

  • Yeasts:

    • Candida albicans (e.g., ATCC 90028)

    • Candida glabrata (e.g., ATCC 90030)

    • Cryptococcus neoformans (e.g., ATCC 208821)

  • Molds:

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Aspergillus niger (e.g., ATCC 16404)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely accepted technique for determining MIC values.[5]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity to the microorganisms.

  • Preparation of Microtiter Plates: Aseptically add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate. A known antibiotic (e.g., ciprofloxacin for bacteria) and antifungal (e.g., fluconazole for fungi) should be used as reference standards.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Subculturing from MIC plates: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spot-inoculate the aliquots onto a fresh agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading the Results: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

The results of the antimicrobial susceptibility testing can be summarized in the following tables:

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1632
Bacillus subtilis816
Enterococcus faecalis3264
Escherichia coli64128
Pseudomonas aeruginosa>128>128
Klebsiella pneumoniae64128

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans3264
Candida glabrata64128
Cryptococcus neoformans1632
Aspergillus fumigatus>128>128
Aspergillus niger64128

Visualization of Experimental Workflows

Antibacterial_Testing_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC Assay A Prepare Stock Solution of This compound C Perform Serial Dilutions in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (No visible growth) E->F G Subculture from clear wells onto agar plates F->G H Incubate plates at 37°C for 18-24h G->H I Determine MBC (≥99.9% killing) H->I

Caption: Workflow for antibacterial susceptibility testing.

Antifungal_Testing_Workflow cluster_prep_fungal Preparation cluster_assay_fungal MIC Assay cluster_mfc MFC Assay A_f Prepare Stock Solution of This compound C_f Perform Serial Dilutions in 96-well plate A_f->C_f B_f Prepare Fungal Inoculum (0.5 McFarland) D_f Inoculate wells with fungal suspension B_f->D_f C_f->D_f E_f Incubate at 35°C for 24-48h D_f->E_f F_f Determine MIC (No visible growth) E_f->F_f G_f Subculture from clear wells onto agar plates F_f->G_f H_f Incubate plates at 35°C for 24-48h G_f->H_f I_f Determine MFC (≥99.9% killing) H_f->I_f

Caption: Workflow for antifungal susceptibility testing.

Plausible Mechanism of Action

While the precise mechanism of action of this compound would require further investigation, it is likely to share similarities with other nicotinic acid derivatives. Nicotinamide, a related compound, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in various cellular processes, including ATP production.[6] It is plausible that this compound could interfere with NAD+ synthesis or the function of NAD+-dependent enzymes in microorganisms.[6]

Additionally, some nicotinic acid derivatives have been shown to disrupt the integrity of microbial cell membranes, leading to leakage of intracellular components.[7] The lipophilic nature of the tolyl group in this compound may enhance its ability to intercalate into the lipid bilayer of bacterial and fungal cell membranes, thereby disrupting their structure and function. Furthermore, some studies suggest that nicotinic acid can inhibit biofilm formation, a key virulence factor in many pathogenic microorganisms.[8]

Conclusion

These application notes provide a comprehensive framework for the initial investigation of the antibacterial and antifungal properties of this compound. The detailed protocols for synthesis and antimicrobial susceptibility testing, along with the proposed panel of microorganisms, will enable researchers to obtain reliable and reproducible data. Further studies, including time-kill kinetics, synergy with existing antibiotics, and elucidation of the precise mechanism of action, will be crucial in determining the therapeutic potential of this novel compound.

References

High-Throughput Screening Assays for 6-(o-Tolyl)nicotinic Acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the characterization of 6-(o-Tolyl)nicotinic acid and its analogs. The protocols outlined herein are grounded in the established pharmacology of nicotinic acid derivatives, focusing on their interaction with the high-affinity niacin receptor, GPR109A (also known as HCAR2), a G protein-coupled receptor (GPCR).[1][2][3]

Introduction: The Scientific Rationale

Nicotinic acid (niacin), a long-standing therapeutic for dyslipidemia, exerts its primary effects through the activation of the Gi-coupled receptor GPR109A.[1][4] This activation leads to a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, which in turn decreases cyclic AMP (cAMP) levels.[2][3] This mechanism is central to the anti-lipolytic effects of niacin in adipose tissue.[5] this compound, as a derivative of nicotinic acid, is hypothesized to share this mechanism of action. Therefore, robust and scalable HTS assays are critical for identifying and characterizing novel GPR109A modulators with potentially improved therapeutic profiles.

This guide presents three distinct, yet complementary, HTS-compatible assay platforms to interrogate the activity of this compound at the GPR109A receptor: a competitive binding assay, a functional cAMP assay, and a cell-based reporter assay. Each protocol is designed with scientific integrity and logical flow, providing not just the steps, but the reasoning behind the experimental choices.

Diagram: GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 6_o_Tolyl_nicotinic_acid This compound GPR109A GPR109A Receptor 6_o_Tolyl_nicotinic_acid->GPR109A Binds to G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Reporter Reporter Gene Expression CREB->Reporter Induces

Caption: GPR109A signaling cascade upon agonist binding.

Assay Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Competitive Binding Assay

Principle: This assay quantifies the ability of a test compound, such as this compound, to displace a fluorescently labeled tracer from the GPR109A receptor. The assay relies on Förster Resonance Energy Transfer (FRET) between a terbium cryptate-labeled anti-tag antibody and a fluorescently labeled tracer bound to a tagged GPR109A receptor.

Rationale: A competitive binding assay provides direct evidence of a compound's affinity for the target receptor. The HTRF format is particularly well-suited for HTS due to its homogeneous nature (no wash steps), high signal-to-noise ratio, and robustness against interference from colored or fluorescent compounds.

Materials:

  • HEK293 cells stably expressing FLAG-tagged GPR109A

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Fluorescently labeled nicotinic acid tracer (e.g., labeled with d2)

  • Anti-FLAG antibody labeled with Terbium cryptate (Tb)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293-FLAG-GPR109A cells to high density.

    • Harvest cells and resuspend in ice-cold membrane preparation buffer.

    • Homogenize the cell suspension using a Dounce homogenizer or similar method.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and intact cells.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with membrane preparation buffer and resuspend in a small volume of the same buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare a serial dilution of this compound and control compounds in assay buffer.

    • In a 384-well plate, add 2 µL of each compound dilution.

    • Add 4 µL of the fluorescently labeled tracer (at a final concentration equal to its Kd).

    • Add 4 µL of the anti-FLAG-Tb antibody.

    • Initiate the binding reaction by adding 10 µL of the GPR109A membrane preparation (optimized for signal).

  • Incubation and Detection:

    • Incubate the plate at room temperature for 1-2 hours in the dark.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (d2) and 620 nm (Tb).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Data Analysis and Interpretation:

ParameterDescriptionExpected Outcome for an Active Compound
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the fluorescent tracer.A lower IC50 value indicates higher binding affinity.
Ki The inhibition constant, which is a measure of the binding affinity of the inhibitor.Calculated from the IC50 value and the Kd of the tracer.
Z'-factor A statistical parameter to assess the quality of the assay.A Z'-factor > 0.5 indicates a robust and reliable assay.[6]

Assay Protocol 2: TR-FRET cAMP Accumulation Assay

Principle: This functional assay measures the ability of this compound to inhibit the production of intracellular cAMP in response to adenylyl cyclase stimulation by forskolin. The assay utilizes a competitive immunoassay format with a terbium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

Rationale: As GPR109A is a Gi-coupled receptor, its activation leads to a decrease in intracellular cAMP levels.[2] This assay provides a functional readout of receptor activation and is highly amenable to HTS. The use of TR-FRET technology minimizes background interference.

Materials:

  • CHO-K1 cells stably expressing GPR109A

  • Cell culture medium (e.g., F-12K with 10% FBS)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Forskolin

  • cAMP standard

  • TR-FRET cAMP assay kit (containing anti-cAMP-Tb antibody and cAMP-d2)

  • 384-well low-volume white microplates

  • Plate reader capable of TR-FRET measurements

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed CHO-K1-GPR109A cells into 384-well plates at an optimized density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in stimulation buffer.

    • Remove the cell culture medium and add 5 µL of the compound dilutions to the cells.

    • Add 5 µL of forskolin (at a final concentration that elicits a submaximal cAMP response, e.g., EC80).

  • Incubation and Lysis:

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells by adding the TR-FRET cAMP assay kit's lysis buffer containing the anti-cAMP-Tb antibody and cAMP-d2.

  • Detection:

    • Incubate the plate at room temperature for 1 hour in the dark.

    • Read the plate on a TR-FRET-compatible reader.

Data Analysis and Interpretation:

ParameterDescriptionExpected Outcome for an Agonist
EC50 The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.A lower EC50 value indicates higher potency.
Emax The maximum percentage of inhibition of cAMP production achieved by the agonist.A higher Emax indicates greater efficacy.
Z'-factor A statistical parameter to assess the quality of the assay.A Z'-factor > 0.5 is indicative of a high-quality assay.[6]

Diagram: HTS Workflow for GPR109A Modulators

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Assays cluster_characterization Hit Characterization Compound_Library Compound Library Primary_Assay TR-FRET cAMP Assay (Single Concentration) Compound_Library->Primary_Assay Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response cAMP Assay (EC50 Determination) Hit_Identification->Dose_Response Binding_Assay HTRF Binding Assay (Ki Determination) Dose_Response->Binding_Assay Reporter_Assay Reporter Gene Assay (Orthogonal Validation) Binding_Assay->Reporter_Assay SAR_Analysis Structure-Activity Relationship (SAR) Reporter_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical HTS workflow for identifying GPR109A modulators.

Assay Protocol 3: CRE-Luciferase Reporter Gene Assay

Principle: This cell-based assay measures the transcriptional activity of a reporter gene (luciferase) under the control of a cAMP response element (CRE). Activation of Gi-coupled receptors like GPR109A leads to a decrease in cAMP, which in turn reduces the activity of Protein Kinase A (PKA) and the phosphorylation of the CRE-binding protein (CREB). This results in a decrease in luciferase expression.

Rationale: Reporter gene assays provide a downstream, integrated measure of receptor signaling and are a valuable orthogonal assay to confirm hits from primary screens. They are cost-effective and can be highly sensitive.

Materials:

  • HEK293 cells co-transfected with GPR109A and a CRE-luciferase reporter plasmid

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Forskolin

  • Luciferase assay reagent (containing luciferin and ATP)

  • 384-well white, clear-bottom microplates

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the stably transfected HEK293 cells into 384-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds.

    • Add the compound dilutions to the cells.

    • Add forskolin to stimulate the adenylyl cyclase.

  • Incubation:

    • Incubate the plates at 37°C for 4-6 hours to allow for reporter gene expression.

  • Lysis and Detection:

    • Equilibrate the plates to room temperature.

    • Add the luciferase assay reagent to lyse the cells and provide the substrate for the luciferase reaction.

    • Measure the luminescence signal using a luminometer.

Data Analysis and Interpretation:

ParameterDescriptionExpected Outcome for an Agonist
EC50 The concentration of the agonist that causes a 50% reduction in the forskolin-stimulated luciferase signal.A lower EC50 indicates higher potency.
Fold Inhibition The maximum fold decrease in luciferase signal in the presence of the agonist compared to forskolin alone.A larger fold inhibition indicates greater efficacy.
Z'-factor A statistical parameter to assess the quality of the assay.A Z'-factor > 0.5 suggests a robust assay.[6]

Conclusion: A Multi-Faceted Approach to Characterization

The successful high-throughput screening of this compound and its analogs requires a well-defined strategy that incorporates both primary and secondary assays. The combination of a direct binding assay, a functional second messenger assay, and a downstream reporter gene assay provides a comprehensive characterization of compound activity at the GPR109A receptor. This multi-faceted approach, grounded in the established principles of GPCR pharmacology, will enable the identification and optimization of novel therapeutic agents targeting this important metabolic pathway.

References

"developing cellular assays for 6-(o-Tolyl)nicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Developing Cellular Assays for 6-(o-Tolyl)nicotinic acid

Audience: Researchers, scientists, and drug development professionals.

A Strategic Workflow for Characterizing this compound in Cellular Systems

Introduction: Deconstructing the Target and Rationale

This compound is a derivative of nicotinic acid (niacin). Nicotinic acid is a well-characterized ligand for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] This receptor is a key therapeutic target for treating dyslipidemia.[2][3] GPR109A activation initiates a cascade of intracellular signaling events, primarily through coupling with the Gαi/o family of G-proteins, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[1][3][4] Additionally, like many GPCRs, GPR109A can trigger G-protein-independent signaling by recruiting β-arrestin proteins.[1][5] This dual signaling capability opens the possibility of "biased agonism," where a ligand may preferentially activate one pathway over the other, offering potential therapeutic advantages.[6]

Furthermore, as a nicotinic acid analog, the compound may also participate in cellular NAD+ biosynthesis, a critical pathway for cellular energy and redox homeostasis.[7][8]

This guide provides a comprehensive, multi-tiered strategy to thoroughly characterize the cellular activity of this compound. The workflow is designed to first establish a viable concentration range, then confirm engagement with its putative target, GPR109A, through its primary signaling pathways, and finally, to investigate its impact on downstream cellular metabolism.

Experimental Workflow Overview

The characterization of a novel compound requires a logical progression of assays. We begin with a foundational assessment of cytotoxicity to ensure subsequent functional data is valid. We then move to specific, mechanism-based assays to confirm target engagement and elucidate the compound's signaling profile.

Assay_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Engagement & Signaling Profile cluster_2 Phase 3: Downstream Functional Readout cluster_3 Phase 4: Data Integration A Compound Stock Preparation & QC B Protocol 1: Cytotoxicity Profiling A->B Establish Non-Toxic Concentration Range C Protocol 2: Gαi Pathway Activation (cAMP Assay) B->C Use Non-Toxic Concentrations D Protocol 3: β-Arrestin Recruitment B->D Use Non-Toxic Concentrations E Protocol 4: Cellular NAD+ Level Quantification B->E Use Non-Toxic Concentrations F Data Analysis: EC50/IC50 Determination & Biased Agonism Assessment C->F D->F E->F

Caption: Overall experimental workflow for characterizing this compound.

Part 1: Foundational Assays - Determining the Therapeutic Window

Before investigating the specific mechanism of action, it is critical to determine the concentration range of this compound that can be tolerated by the cells. High concentrations of a compound may induce cytotoxicity, which can confound the results of functional assays.[9][10]

Protocol 1: Real-Time Cytotoxicity Assay

This protocol uses a cell-impermeant DNA-binding dye (e.g., CellTox™ Green) to measure cytotoxicity in real-time. The dye only enters cells that have lost membrane integrity, a hallmark of cell death.[11]

Principle: A fluorescent dye binds to the DNA of dead cells, generating a signal proportional to the number of non-viable cells.

Materials:

  • HEK293 or CHO cells stably expressing human GPR109A (or a relevant parental control cell line).

  • Culture medium (e.g., DMEM/F12 with 10% FBS).

  • Opaque-walled 96-well or 384-well microplates.[11]

  • This compound, dissolved in DMSO to create a 10 mM stock.

  • CellTox™ Green Dye (or equivalent).

  • Positive control (e.g., 1% Triton™ X-100 for 100% lysis).

  • Plate reader with fluorescence detection capabilities (e.g., 485 nm excitation / 520 nm emission).[11]

Procedure:

  • Cell Seeding: Suspend cells in culture medium and seed into an opaque-walled plate at a pre-determined optimal density. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a serial dilution series of this compound in culture medium. A typical range would be from 0.1 µM to 100 µM. Also prepare wells for vehicle control (DMSO) and a positive control for maximal cytotoxicity.

  • Dye Addition: Add the cytotoxicity dye to the cells according to the manufacturer's protocol, allowing for real-time measurement.[11]

  • Compound Treatment: Add the serially diluted compound to the appropriate wells.

  • Incubation and Measurement: Incubate the plate in a standard cell culture incubator. Measure fluorescence at multiple time points (e.g., 24, 48, and 72 hours) to assess both acute and chronic toxicity.

  • Data Analysis:

    • Subtract the background fluorescence from medium-only wells.

    • Normalize the data by setting the vehicle control as 0% cytotoxicity and the positive lysis control as 100% cytotoxicity.

    • Plot the percentage of cytotoxicity against the log concentration of the compound to determine the CC50 (Concentration causing 50% cytotoxicity).

Data Interpretation:

Concentration (µM)% Cytotoxicity (48h)Interpretation
0 (Vehicle)0 ± 2%Baseline cell health.
0.11 ± 3%No significant toxicity.
1.03 ± 2%No significant toxicity.
105 ± 4%Minimal toxicity; suitable for functional assays.
3015 ± 5%Onset of toxicity observed. Use with caution.
10045 ± 6%Significant toxicity. Unsuitable for most functional assays.

Part 2: Target Engagement & Signaling Profile

With a non-toxic concentration range established, the next step is to determine if this compound engages its putative target, GPR109A, and to characterize its signaling signature.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi Pathway cluster_arrestin β-Arrestin Pathway receptor GPR109A Extracellular Intracellular gi Gαi Protein receptor:f2->gi Activates barrestin β-Arrestin receptor:f2->barrestin Recruits agonist 6-(o-Tolyl) nicotinic acid agonist->receptor:f1 Binds ac Adenylyl Cyclase gi->ac Inhibits camp cAMP (Decreased) ac->camp Blocks Production downstream Receptor Internalization & Downstream Signaling barrestin->downstream

Caption: GPR109A dual signaling pathways activated by an agonist.

Protocol 2: Gαi Pathway Activation - cAMP Assay

This assay measures the compound's ability to activate the Gαi pathway by quantifying the resulting decrease in intracellular cAMP. Because Gαi inhibits adenylyl cyclase, the enzyme that produces cAMP, the cells must first be stimulated with an agent like forskolin to generate a baseline cAMP signal that can then be inhibited.[1][4]

Principle: A competitive immunoassay, often using HTRF (Homogeneous Time-Resolved Fluorescence) technology, where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody. A decrease in the HTRF signal indicates an increase in cellular cAMP, and vice-versa.[12] For a Gαi agonist, we expect the compound to decrease cellular cAMP, thus increasing the HTRF signal relative to the forskolin-stimulated control.

Materials:

  • GPR109A-expressing cells (e.g., HEK293 or CHO).

  • Assay buffer and cell lysis buffer.

  • Forskolin (adenylyl cyclase stimulator).

  • This compound and a known GPR109A agonist (e.g., Nicotinic Acid) as a positive control.

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2).

  • Low-volume 384-well microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Harvest and resuspend GPR109A-expressing cells in assay buffer at a determined optimal concentration.

  • Compound Addition: Add serial dilutions of this compound, positive control, and vehicle control to the wells of a 384-well plate.

  • Cell Addition: Dispense the cell suspension into the wells containing the compounds and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically the EC80) to all wells (except for negative controls) to stimulate adenylyl cyclase.

  • Detection: Lyse the cells and add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.[1] Incubate in the dark for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

Data Analysis:

  • Calculate the HTRF ratio (665nm/620nm * 10,000).

  • Convert the HTRF ratio to cAMP concentration using a standard curve.

  • Plot the percent inhibition of forskolin-stimulated cAMP levels versus the log concentration of the compound.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 3: β-Arrestin Recruitment Assay

This assay determines if GPR109A activation by the compound leads to the recruitment of β-arrestin. This is crucial for identifying potential biased agonism.[6] Many commercially available assays use enzyme fragment complementation (EFC).[5]

Principle: The GPR109A receptor is tagged with one fragment of an enzyme (e.g., β-galactosidase), and β-arrestin is tagged with the complementary fragment. Upon agonist binding and subsequent receptor phosphorylation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This reconstitutes a functional enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[5]

B_Arrestin_Assay cluster_0 Inactive State cluster_1 Active State receptor_inactive GPR109A-PK barrestin_inactive β-Arrestin-EA label_inactive No Signal agonist Agonist receptor_active GPR109A-PK agonist->receptor_active barrestin_active β-Arrestin-EA receptor_active->barrestin_active Recruits complex PK EA substrate Substrate complex->substrate Hydrolyzes signal Luminescent Signal substrate->signal

Caption: Principle of β-Arrestin recruitment assay using enzyme fragment complementation.

Materials:

  • Cell line co-expressing GPR109A fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., DiscoverX PathHunter® cells).[5]

  • Cell plating reagent and culture medium.

  • This compound and a known β-arrestin recruiting agonist.

  • Detection reagent kit (substrate and lysis solution).

  • Solid white 96-well or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the PathHunter® cells in a white-walled assay plate and incubate overnight.[5]

  • Compound Treatment: Prepare serial dilutions of this compound and controls in assay buffer. Add the compounds to the cells and incubate for 90 minutes at 37°C.

  • Detection: Equilibrate the plate and detection reagents to room temperature. Add the detection reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Measure the chemiluminescent signal using a plate luminometer.

Data Analysis:

  • Plot the relative light units (RLU) against the log concentration of the compound.

  • Normalize the data to the vehicle control (0%) and a maximal-stimulating positive control (100%).

  • Fit the data to a four-parameter logistic equation to determine the EC50 value and the maximum efficacy (% Emax).

Part 3: Downstream Functional Readout

Beyond proximal signaling events, it is valuable to assess the impact of this compound on broader cellular functions, particularly those related to the known biology of its parent compound, nicotinic acid.

Protocol 4: Cellular NAD+ Level Quantification

Nicotinic acid is a precursor in the Preiss-Handler pathway for NAD+ synthesis.[7] Determining if this compound affects cellular NAD+ levels can provide crucial insights into its metabolic effects.

Principle: This assay quantifies the total NAD+/NADH pool in cell lysates. In the assay, a cycling reaction is initiated in which NAD+ is reduced to NADH, which then reacts with a probe to generate a colorimetric or fluorescent signal proportional to the amount of NAD in the sample.

Materials:

  • A relevant cell line (e.g., human keratinocytes, which are known to utilize this pathway).[7]

  • This compound.

  • Positive control (Nicotinic Acid).

  • NAD+/NADH quantification kit (colorimetric or fluorescent).

  • Microplate reader (absorbance or fluorescence).

Procedure:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat cells with various concentrations of this compound, nicotinic acid, and a vehicle control for 6-24 hours.

  • Cell Lysis and Extraction: After treatment, wash and lyse the cells using the extraction buffer provided in the kit. This step extracts the cellular NAD+/NADH pool.

  • Detection: Follow the kit manufacturer's protocol to perform the enzymatic cycling reaction. This typically involves adding a reaction mix to the cell extracts and incubating for 1-2 hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the NAD+ concentration in each sample by comparing its signal to a NAD+ standard curve.

    • Normalize the NAD+ concentration to the total protein content in each sample (determined by a separate BCA or Bradford assay).

    • Plot the fold-change in NAD+ levels relative to the vehicle control for each treatment condition.

Expected Results Summary:

AssayKey ParameterExpected Outcome for an Active Agonist
Cytotoxicity CC50> 30 µM, indicating low toxicity in the functional assay range.
cAMP Assay EC50Potent EC50 value, demonstrating inhibition of forskolin-stimulated cAMP.
β-Arrestin EC50, EmaxPotent EC50 value and significant Emax, indicating pathway recruitment.
NAD+ Levels Fold-ChangeA dose-dependent increase in cellular NAD+ levels.[7][8]

By integrating the data from these assays, researchers can build a comprehensive profile of this compound, confirming its mechanism of action at GPR109A, quantifying its signaling bias, and uncovering its potential effects on cellular metabolism.

References

Application Notes and Protocols: 6-(o-Tolyl)nicotinic Acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Sterically Influenced Ligands

In the realm of material science, the design of organic ligands is a critical parameter that dictates the structural and functional properties of advanced materials. Nicotinic acid and its derivatives have long been recognized for their versatile coordination chemistry, finding applications in pharmaceuticals and as precursors for essential cofactors.[1] The introduction of sterically demanding substituents onto the nicotinic acid scaffold, such as the ortho-tolyl group at the 6-position, presents a compelling strategy for influencing the topology of metal-organic frameworks (MOFs) and the photophysical properties of luminescent coordination polymers. The bulky o-tolyl group can modulate intermolecular interactions, prevent dense packing, and create unique coordination environments around metal centers, leading to materials with tailored porosity, enhanced luminescence, and novel catalytic activities.

This guide provides detailed application notes and protocols for the synthesis of 6-(o-Tolyl)nicotinic acid and its utilization in the fabrication of a zinc-based metal-organic framework and a photoluminescent cadmium coordination polymer. These protocols are designed for researchers and scientists in materials chemistry and drug development, offering a comprehensive workflow from ligand synthesis to material characterization.

Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The synthesis of 6-arylnicotinic acids is efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This method offers high yields and excellent functional group tolerance. The following protocol outlines the synthesis of this compound from 6-chloronicotinic acid and o-tolylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 6-Chloronicotinic acid

  • o-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask, combine 6-chloronicotinic acid (1.0 g, 6.35 mmol), o-tolylboronic acid (1.03 g, 7.62 mmol), and potassium carbonate (2.63 g, 19.05 mmol).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.071 g, 0.32 mmol) and triphenylphosphine (0.166 g, 0.64 mmol) in 10 mL of anhydrous toluene.

  • Inert Atmosphere: Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask via syringe. Then, add a mixture of 20 mL of toluene and 5 mL of ethanol.

  • Reflux: Place the flask in a preheated oil bath at 90 °C and reflux the mixture with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 30 mL of deionized water and acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield this compound as a white crystalline solid.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions 6-Chloronicotinic_acid 6-Chloronicotinic Acid Reaction_Mixture Reaction_Mixture 6-Chloronicotinic_acid->Reaction_Mixture o-Tolylboronic_acid o-Tolylboronic Acid o-Tolylboronic_acid->Reaction_Mixture Pd(OAc)2 Pd(OAc)₂ Pd(OAc)2->Reaction_Mixture PPh3 PPh₃ PPh3->Reaction_Mixture K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Mixture Solvent Toluene/Ethanol Solvent->Reaction_Mixture Temperature 90 °C Temperature->Reaction_Mixture Atmosphere Inert (Ar) Atmosphere->Reaction_Mixture Product This compound Reaction_Mixture->Product Suzuki Coupling

Caption: Workflow for the synthesis of this compound.

Part 2: Application in Metal-Organic Frameworks (MOFs)

The steric hindrance provided by the o-tolyl group in this compound can be exploited to control the formation and topology of MOFs. By acting as a ligand or a modulator, it can influence pore size and network interpenetration, which are critical for applications in gas storage and catalysis.[3] This section details the solvothermal synthesis of a hypothetical zinc-based MOF, designated as Zn-TNA (Tolyl Nicotinic Acid).

Experimental Protocol: Solvothermal Synthesis of Zn-TNA MOF

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Scintillation vials (20 mL)

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution: In a 20 mL scintillation vial, dissolve this compound (42.6 mg, 0.2 mmol) and zinc nitrate hexahydrate (59.5 mg, 0.2 mmol) in 10 mL of DMF.

  • Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cooling and Isolation: After 48 hours, cool the oven to room temperature at a rate of 2 °C/min. Collect the crystalline product by centrifugation.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Activation: Activate the MOF by heating the sample in a vacuum oven at 150 °C for 12 hours to remove the guest solvent molecules.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.[4] The PXRD pattern of the as-synthesized material should be compared with a simulated pattern if a single crystal structure is obtained.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.[5]

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.

MOF_Synthesis_Workflow Start Start Prepare_Precursors Dissolve Ligand and Metal Salt in DMF Start->Prepare_Precursors Solvothermal_Reaction Heat at 120 °C for 48h Prepare_Precursors->Solvothermal_Reaction Cooling Cool to Room Temperature Solvothermal_Reaction->Cooling Isolation Centrifugation Cooling->Isolation Washing Wash with DMF and Ethanol Isolation->Washing Activation Heat under Vacuum at 150 °C Washing->Activation Characterization PXRD, TGA, Gas Adsorption Activation->Characterization End End Characterization->End

Caption: Solvothermal synthesis workflow for Zn-TNA MOF.

Part 3: Application in Photoluminescent Coordination Polymers

The combination of aromatic carboxylic acid ligands with d¹⁰ metal ions like cadmium(II) is a well-established strategy for creating photoluminescent materials.[6] The rigid structure of this compound can reduce non-radiative decay pathways, potentially leading to enhanced quantum yields. This section provides a protocol for the synthesis of a luminescent cadmium-based coordination polymer, Cd-TNA.

Experimental Protocol: Synthesis of Cd-TNA Coordination Polymer

Materials:

  • This compound

  • Cadmium(II) acetate dihydrate (Cd(OAc)₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave (25 mL)

  • Oven

  • Standard laboratory glassware

Procedure:

  • Reaction Mixture: In a 25 mL Teflon-lined autoclave, combine this compound (42.6 mg, 0.2 mmol) and cadmium(II) acetate dihydrate (53.3 mg, 0.2 mmol).

  • Solvent Addition: Add a solvent mixture of 8 mL of DMF and 2 mL of ethanol to the autoclave.

  • Hydrothermal Synthesis: Seal the autoclave and place it in a programmable oven. Heat to 140 °C at a rate of 5 °C/min and maintain this temperature for 72 hours.

  • Cooling and Isolation: After 72 hours, cool the oven to room temperature at a rate of 2 °C/min. Filter the resulting crystals and wash them with ethanol.

  • Drying: Dry the product in air at room temperature.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the cadmium ions.

  • Photoluminescence Spectroscopy: To investigate the excitation and emission properties of the coordination polymer.[7] The quantum yield should be determined to quantify the luminescence efficiency.

  • UV-Vis Spectroscopy: To study the electronic absorption properties of the material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.[8]

Luminescent_CP_Synthesis Start Start Combine_Reactants Mix Ligand and Cadmium Salt in Autoclave Start->Combine_Reactants Add_Solvent Add DMF/Ethanol Mixture Combine_Reactants->Add_Solvent Hydrothermal_Reaction Heat at 140 °C for 72h Add_Solvent->Hydrothermal_Reaction Cool_Isolate Cool, Filter, and Wash with Ethanol Hydrothermal_Reaction->Cool_Isolate Drying Air Dry at Room Temperature Cool_Isolate->Drying Characterization SC-XRD, PL Spectroscopy, TGA Drying->Characterization End End Characterization->End

Caption: Synthesis workflow for the Cd-TNA coordination polymer.

Data Presentation

Table 1: Summary of Synthesis Conditions and Expected Material Properties

ParameterThis compoundZn-TNA MOFCd-TNA Coordination Polymer
Synthesis Method Suzuki-Miyaura CouplingSolvothermalHydrothermal
Key Reagents 6-Chloronicotinic acid, o-Tolylboronic acid, Pd(OAc)₂This compound, Zn(NO₃)₂·6H₂OThis compound, Cd(OAc)₂·2H₂O
Solvent Toluene/EthanolDMFDMF/Ethanol
Temperature (°C) 90120140
Time (h) 124872
Expected Yield > 80%HighModerate to High
Key Properties Crystalline SolidPorous, Crystalline SolidCrystalline, Photoluminescent

Conclusion and Future Outlook

The protocols detailed in this guide provide a foundational framework for the exploration of this compound in material science. The steric influence of the o-tolyl group offers a promising avenue for the rational design of MOFs with tunable porosity and luminescent coordination polymers with enhanced photophysical properties. Further research could explore the use of other metal ions to create a wider range of functional materials. The catalytic potential of the synthesized MOFs and the sensing applications of the luminescent polymers are also exciting areas for future investigation. As the demand for advanced materials with tailored properties continues to grow, the strategic design of organic ligands like this compound will undoubtedly play a pivotal role in shaping the future of material science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(o-Tolyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-(o-Tolyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the successful synthesis of this valuable compound. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction

The synthesis of this compound is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins an aryl halide (typically 6-chloronicotinic acid or its ester) with an arylboronic acid (o-tolylboronic acid). While robust, this transformation is not without its challenges. The presence of the nitrogen atom in the pyridine ring can complicate the catalytic cycle, and the steric hindrance from the ortho-methyl group on the boronic acid requires careful optimization. This guide will address the most common issues encountered during this synthesis, providing logical solutions grounded in mechanistic principles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions to get your reaction back on track.

Issue 1: Low or No Conversion to Product

Q: My reaction is showing very low or no conversion of my 6-chloronicotinic acid starting material. I've run it for 24 hours. What are the primary causes?

A: This is the most common issue and can stem from several sources related to catalyst activity, reagent quality, or reaction conditions. A systematic approach is crucial for diagnosis.[1]

  • Cause 1: Inactive Catalyst System. The heart of the reaction is the active Pd(0) catalyst. If it fails to form or is deactivated, the reaction will not proceed.

    • Explanation: Many common precatalysts, like Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) species. This reduction, often accomplished by a phosphine ligand, can be inefficient.[2] Furthermore, the pyridine nitrogen of the substrate can coordinate to the palladium center, inhibiting its catalytic activity.[3] Oxygen is a notorious poison for Pd(0) catalysts, oxidizing them to inactive Pd(II) species.[4]

    • Solutions:

      • Strictly Anaerobic Conditions: Ensure your entire setup is free of oxygen. Use a Schlenk line or glovebox. Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4][5]

      • Ligand Selection: For electron-rich aryl chlorides like 6-chloronicotinic acid, standard ligands like PPh₃ may not be sufficient. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition step, which is often rate-limiting for aryl chlorides, and stabilize the Pd(0) center.[6]

      • Precatalyst Choice: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., XPhos Pd G3) that efficiently generates the active Pd(0) species.[4]

  • Cause 2: Poor Reagent Quality. The Suzuki coupling is sensitive to impurities, especially water.

    • Explanation: Water can lead to a critical side reaction called protodeboronation, where the boronic acid reacts with a proton source to regenerate the parent arene (o-xylene in this case), consuming your nucleophile without productive coupling.[5][7]

    • Solutions:

      • Use Anhydrous Reagents: Ensure your solvent is anhydrous. Use a freshly opened bottle or dry it over molecular sieves. The base (e.g., K₂CO₃, K₃PO₄) should be finely powdered and dried in an oven before use.[3]

      • Boronic Acid Stability: Boronic acids can degrade upon storage. Consider using a more stable boronate ester, such as the pinacol ester (o-tolylboronic acid pinacol ester), or a potassium trifluoroborate salt, which are more resistant to protodeboronation.[3][8]

  • Cause 3: Suboptimal Reaction Parameters.

    • Explanation: Insufficient temperature, poor mixing, or an inappropriate base can stall the reaction. The base is crucial for activating the boronic acid to facilitate transmetalation.[9]

    • Solutions:

      • Screen Bases: If using K₂CO₃, consider switching to a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃.[10]

      • Increase Temperature: The reaction may require more thermal energy, especially with a sterically hindered partner. Try increasing the temperature to 100-120 °C (depending on solvent boiling point).

      • Ensure Efficient Stirring: In biphasic systems (e.g., Toluene/Water), vigorous stirring is essential to maximize interfacial contact where the reaction occurs.[4]

Troubleshooting_Low_Yield Start Low / No Product Yield Check_Catalyst 1. Catalyst System Start->Check_Catalyst Check_Reagents 2. Reagent Quality Start->Check_Reagents Check_Params 3. Reaction Parameters Start->Check_Params Sol_Oxygen Ensure Anaerobic (Degas Solvents) Check_Catalyst->Sol_Oxygen Issue: O₂ Poisoning Sol_Ligand Use Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Sol_Ligand Issue: Poor Oxidative Addition Sol_Anhydrous Use Anhydrous Solvents & Base Check_Reagents->Sol_Anhydrous Issue: Protodeboronation Sol_Boronate Use Boronate Ester (e.g., BPin) Check_Reagents->Sol_Boronate Issue: Boronic Acid Instability Sol_Base Screen Stronger Base (K₃PO₄, Cs₂CO₃) Check_Params->Sol_Base Issue: Poor Transmetalation Sol_Temp Increase Temperature Check_Params->Sol_Temp Issue: Slow Kinetics

A workflow for diagnosing low product yield.

Issue 2: Significant Formation of Byproducts

Q: My reaction works, but I'm isolating significant amounts of o-xylene and 2,2'-bitolyl. What are these, and how can I prevent them?

A: You are observing byproducts from two common side reactions: protodeboronation and homocoupling.

  • Protodeboronation (forms o-xylene):

    • Explanation: As mentioned in Issue 1, this is the cleavage of the C-B bond of your o-tolylboronic acid by a proton source (usually water), resulting in the formation of o-xylene.[4]

    • Prevention: The key is rigorous exclusion of water. Use anhydrous solvents and reagents, and consider switching to a more stable boronate ester.[3]

  • Homocoupling (forms 2,2'-bitolyl):

    • Explanation: This side reaction is the coupling of two molecules of your o-tolylboronic acid. It is often promoted by the presence of oxygen, which can generate Pd(II) species that favor this pathway over the desired cross-coupling.[2]

    • Prevention:

      • Strict Oxygen Exclusion: This is the most critical factor. Properly degassed solvents and a robust inert atmosphere will minimize the oxidation of Pd(0) to Pd(II), thereby suppressing homocoupling.[2][5]

      • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, disfavoring the second-order homocoupling reaction relative to the cross-coupling.

      • Catalyst Choice: Using a Pd(0) source directly (e.g., Pd₂(dba)₃ with a ligand) can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[4]

Frequently Asked Questions (FAQs)

Q1: Can I use 6-bromonicotinic acid instead of 6-chloronicotinic acid? A1: Yes, and it is often advantageous. The C-Br bond is generally more reactive than the C-Cl bond in the oxidative addition step of the Suzuki catalytic cycle.[9] This means the reaction with 6-bromonicotinic acid may proceed under milder conditions (lower temperature, less reactive catalyst) and potentially give higher yields. However, 6-chloronicotinic acid is often more cost-effective.

Q2: My product seems difficult to purify. It remains an oil or streaks on my silica gel column. Any suggestions? A2: Nicotinic acids can be challenging to purify by standard chromatography due to their amphoteric nature (containing both a basic pyridine nitrogen and an acidic carboxylic acid).

  • Acid/Base Extraction: Before chromatography, perform an aqueous workup. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild acid (e.g., 1M HCl) to remove basic impurities. Then, extract the product into a mild aqueous base (e.g., saturated NaHCO₃ solution). Wash the basic aqueous layer with an organic solvent to remove neutral impurities (like homocoupled byproducts). Finally, re-acidify the aqueous layer to a pH of ~4-5 with 1M HCl to precipitate your product, which can then be filtered or extracted back into an organic solvent.

  • Chromatography Additives: If you must use column chromatography, consider adding a small amount of acetic acid (0.5-1%) to your eluent system. This can help suppress the streaking of the carboxylic acid on the silica gel.

Q3: Is it necessary to protect the carboxylic acid group? A3: Generally, it is not necessary. The Suzuki-Miyaura coupling is well-known for its excellent functional group tolerance, and the carboxylic acid is typically compatible with the reaction conditions.[11] However, if you are experiencing solubility issues or side reactions involving the acid, you can convert it to a methyl or ethyl ester prior to the coupling. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a reliable starting point for the synthesis of this compound. Optimization may be required based on your specific lab conditions and reagent purity.

Materials:

  • 6-Chloronicotinic acid (1.0 equiv)

  • o-Tolylboronic acid (1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Anhydrous 1,4-Dioxane

  • Anhydrous, degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 6-chloronicotinic acid, o-tolylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.[12]

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst. Subsequently, add anhydrous 1,4-dioxane and degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 6-chloronicotinic acid is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Adjust the pH of the aqueous layer to ~3-4 with 1M HCl.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography as described in the FAQ section.

Suzuki_Workflow Start Start: Assemble Reactants (6-Cl-Nicotinic Acid, Boronic Acid, Base) Inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) Start->Inert Add_Cat Add Catalyst & Degassed Solvent Inert->Add_Cat Heat Heat and Stir (e.g., 100 °C) Add_Cat->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup (Acidify & Extract) Monitor->Workup Reaction Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify End Characterize Product Purify->End

A typical experimental workflow for the Suzuki coupling.
Data Summary Table

The choice of reaction parameters can significantly impact yield. The following table summarizes conditions for similar Suzuki couplings of halo-nicotinic acids, providing a basis for optimization.

EntryHalide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
15-Bromonicotinic AcidPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF8085[13]
22,6-DichloronicotinamidePhenylboronic acidPXPd2 (2)K₂CO₃Methanol6595[14]
36-ChloropurinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene100High[10]
45-Bromo-6-chloronicotinic acidArylboronic acidPd CatalystBaseSolvent80-100N/A[11]

References

Technical Support Center: Optimizing the Suzuki Coupling for 6-(o-Tolyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-(o-tolyl)nicotinic acid via Suzuki-Miyaura cross-coupling. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this specific transformation. The coupling of a heteroaromatic halide (6-halonicotinic acid) with a sterically hindered boronic acid (o-tolylboronic acid) presents a unique set of challenges that require careful optimization of reaction parameters. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in mechanistic principles to ensure robust and reproducible outcomes.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during the synthesis of this compound, presented in a question-and-answer format to help you quickly diagnose and resolve experimental hurdles.

Issue 1: Low to No Product Formation

Q: My reaction shows very low conversion to the desired product, or no product at all. What are the primary factors I should investigate?

A: Low or no yield in a challenging Suzuki coupling is often multifactorial. A systematic approach to troubleshooting is critical. Start by assessing the following key areas:

  • Catalyst System (Palladium Source & Ligand): This is the most critical variable for sterically demanding couplings.[1]

    • The Problem: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates because they do not readily form the active, monoligated Pd(0) species required for efficient oxidative addition and struggle with the sterically demanding reductive elimination step.[1]

    • The Solution: Switch to a modern catalyst system employing bulky, electron-rich phosphine ligands. These ligands stabilize the catalytically active species and accelerate the key steps of the catalytic cycle.[2] For this specific transformation, where both coupling partners are sterically hindered and one is a heteroaromaticelectron-deficient pyridine ring, ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Tang (e.g., AntPhos, BI-DIME) families are highly recommended.[1][3][4] N-Heterocyclic Carbenes (NHCs) also offer high stability and activity.[1]

    • Actionable Step: Screen a panel of specialized ligands. See the table below for starting recommendations.

  • Inert Atmosphere & Reagent Purity: The catalytic cycle relies on a Pd(0) species, which is highly sensitive to oxygen.

    • The Problem: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) and also oxidize phosphine ligands, rendering the catalyst inactive. This often results in the formation of palladium black.[5] Similarly, water in solvents can facilitate unwanted side reactions.

    • The Solution: Ensure rigorous exclusion of oxygen and moisture. Use anhydrous and thoroughly degassed solvents. All reagents should be of high purity and stored under an inert atmosphere.[6]

    • Actionable Step: Degas your solvent by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[7] Use fresh, high-purity reagents and assemble your reaction under a positive pressure of an inert gas.

  • Base Selection & Solubility: The base is not just a proton scavenger; it is integral to the transmetalation step.

    • The Problem: The base must be strong enough to activate the boronic acid, forming a more nucleophilic boronate species, but not so harsh that it promotes decomposition. Its solubility is also crucial. An insoluble base can lead to slow and incomplete reactions.

    • The Solution: For hindered couplings, potassium phosphate (K₃PO₄) is often an excellent choice due to its moderate basicity and good performance.[1] Stronger bases like potassium tert-butoxide (t-BuOK) may be necessary, especially if using a less reactive aryl chloride.[1] The physical form of the base matters; a fine powder ensures maximum surface area and reactivity.[7]

    • Actionable Step: If using K₂CO₃ or Cs₂CO₃ with poor results, switch to finely powdered K₃PO₄. Ensure the base is anhydrous if the reaction protocol calls for it.

  • Reaction Temperature: Steric hindrance increases the activation energy for key steps in the catalytic cycle.

    • The Problem: Insufficient thermal energy may prevent the reaction from overcoming the activation barriers associated with oxidative addition and reductive elimination.

    • The Solution: These reactions often require elevated temperatures, typically in the range of 80-140 °C.[1] Solvents with higher boiling points, like dioxane, toluene, or xylenes, are suitable for this purpose.[1] Microwave irradiation can also be a powerful tool to rapidly achieve high temperatures and shorten reaction times.[8]

    • Actionable Step: If your reaction is sluggish at 80 °C, incrementally increase the temperature to 100 °C or 120 °C, ensuring your solvent is appropriate for the temperature.

Issue 2: Significant Byproduct Formation

Q: I'm observing significant impurities alongside my product. How can I identify and minimize them?

A: The two most common byproducts in this type of Suzuki reaction are the result of protodeboronation and homocoupling.

  • Protodeboronation (Formation of Toluene):

    • What it is: This is the protonolysis of the C-B bond of your o-tolylboronic acid, replacing the boronic acid group with a hydrogen atom to form toluene.[9] This is a major competing pathway, especially with electron-deficient heteroaromatic halides where the desired coupling may be slow.[10]

    • Causes: The presence of water, high temperatures, and the choice of base can all accelerate this side reaction.[7][9] Some palladium-phosphine complexes themselves can even catalyze protodeboronation.[11]

    • Minimization Strategies:

      • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable pinacol ester or MIDA boronate. These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[9]

      • Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.[7]

      • Rigorous Anhydrous Conditions: Ensure solvents and reagents are scrupulously dried.

  • Homocoupling (Formation of 2,2'-Dimethylbiphenyl):

    • What it is: The coupling of two molecules of o-tolylboronic acid to form a biaryl byproduct.

    • Causes: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle, leading to Pd(II) species that facilitate homocoupling.[12][13] It can also occur if the transmetalation step is slow compared to the rate of oxidative addition.

    • Minimization Strategies:

      • Strict Exclusion of Oxygen: Thoroughly degas the reaction mixture.

      • Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the boronic acid partner, but avoid a large excess which can favor homocoupling.[7]

      • Ligand Choice: Certain ligands are better at suppressing homocoupling. Bidentate ligands like dppf can sometimes be beneficial in this regard.[7]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turns black, and the reaction stalls. What is happening?

A: The formation of a black precipitate is indicative of palladium black, which is catalytically inactive metallic palladium that has precipitated out of solution.[5]

  • Causes:

    • Ligand Dissociation/Decomposition: At high temperatures, the phosphine ligand can dissociate from the palladium center, or it can be oxidized. The resulting "ligandless" Pd(0) is unstable and agglomerates.

    • Insufficient Ligand: An incorrect palladium-to-ligand ratio can leave palladium centers coordinatively unsaturated and prone to precipitation.

    • Impurities: Impurities in the starting materials or solvent can poison the catalyst.[7]

  • Solutions:

    • Use a More Robust Ligand: Bulky biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) form more stable complexes with palladium, even at high temperatures.[1]

    • Adjust Ligand:Pd Ratio: The optimal ratio is typically between 1:1 and 4:1. For challenging reactions, a slightly higher ratio (e.g., 2:1 or 3:1) can help maintain catalyst stability.

    • Lower the Temperature: Operate at the minimum temperature required for a reasonable reaction rate.

    • Ensure Reagent Purity: Use high-purity reagents and solvents.[7]

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of 6-halonicotinic acid with o-tolylboronic acid so challenging?

This reaction sits at the intersection of two major challenges in cross-coupling chemistry:

  • Steric Hindrance: The ortho-methyl group on the tolylboronic acid and the substituent at the 6-position of the pyridine ring create significant steric bulk around the coupling sites. This disfavors both the initial oxidative addition and, more critically, the final C-C bond-forming reductive elimination step.[3]

  • Electronic Effects of the Heterocycle: The pyridine ring is electron-deficient, which can make oxidative addition of the 6-halopyridine easier compared to an electron-rich aryl halide.[12] However, the nitrogen lone pair can also coordinate to the palladium center, potentially interfering with the catalytic cycle. Furthermore, pyridine-derived boronic acids (if used) are known to be particularly challenging due to slow transmetalation.[14]

Q2: How do I choose the best palladium precatalyst and ligand?

For this specific transformation, pre-formed palladium(II) precatalysts complexed with bulky, electron-rich ligands (often called "G2," "G3," or "G4" precatalysts) are highly recommended. These are air-stable, easy to handle, and efficiently generate the active Pd(0) species in situ.[6]

The choice of ligand is paramount. You need a ligand that is both bulky and electron-donating to accelerate the key catalytic steps.[2][15]

Ligand FamilySpecific ExamplesKey Advantages for This Reaction
Buchwald Ligands SPhos, XPhos, RuPhosExcellent general performance for hindered and heteroaromatic substrates.[1][2]
Tang Ligands AntPhos, BI-DIMESpecifically designed for extremely hindered couplings, including tetra-ortho-substituted biaryls.[4][16]
N-Heterocyclic Carbenes (NHCs) IPr, SImesForm very stable Pd complexes, highly resistant to decomposition at high temperatures.[1][17]

Q3: Which halogen should I use on the nicotinic acid (Cl, Br, or I)?

The reactivity trend for the aryl halide in oxidative addition is I > Br > OTf >> Cl.

  • Aryl Iodide: Most reactive, allowing for milder reaction conditions, but often more expensive and less stable.

  • Aryl Bromide: The most common choice, offering a good balance of reactivity and stability. This is an excellent starting point for optimization.

  • Aryl Chloride: Least reactive and requires a highly active catalyst system (e.g., those with Buchwald or NHC ligands).[2] However, aryl chlorides are often cheaper, making them attractive for large-scale synthesis.

For initial optimization, 6-bromonicotinic acid is the recommended starting point.

Q4: What is the role of water in some Suzuki coupling protocols?

While rigorous anhydrous conditions are often recommended to prevent protodeboronation, some protocols use a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water).[12] In these cases, water can help dissolve the inorganic base (like K₃PO₄ or Na₂CO₃) and facilitate the formation of the hydroxide species that aids in the transmetalation step.[18] However, for substrates prone to protodeboronation, minimizing water is generally advisable.[7]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps involved in the palladium-catalyzed coupling process. Understanding this cycle is fundamental to troubleshooting as each step has specific requirements that can be tuned by adjusting reaction parameters.

Suzuki_Cycle Pd0 Active Catalyst L₂Pd⁰ OA_Complex Oxidative Addition Complex L₂PdII(Ar¹)(X) Pd0->OA_Complex Oxidative Addition (Often Rate-Limiting for Ar-Cl) Transmetalation_Complex Transmetalation Complex L₂PdII(Ar¹)(Ar²) OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination (Challenging for Hindered Substrates) Product Coupled Product Ar¹-Ar² Transmetalation_Complex->Product Ar1X Ar¹-X (6-Halonicotinic acid) Ar1X->OA_Complex Ar2B Ar²-B(OR)₂ (o-Tolylboronic acid) Ar2B->Transmetalation_Complex Base Base (e.g., K₃PO₄) Base->Transmetalation_Complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve common problems encountered during the reaction optimization.

Troubleshooting_Workflow Start Start: Low/No Yield Check_Catalyst Is the Catalyst System Optimized for Hindered Substrates? Start->Check_Catalyst Switch_Ligand Action: Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, AntPhos, IPr) Check_Catalyst->Switch_Ligand No Check_Inert Is the Reaction Strictly Anaerobic? Check_Catalyst->Check_Inert Yes Switch_Ligand->Check_Inert Degas_Solvents Action: Rigorously Degas Solvents and Use Inert Atmosphere Techniques Check_Inert->Degas_Solvents No Check_Temp_Base Are Temperature and Base Appropriate? Check_Inert->Check_Temp_Base Yes Degas_Solvents->Check_Temp_Base Increase_Temp Action: Increase Temperature (100-140°C) and/or Switch to K₃PO₄ Check_Temp_Base->Increase_Temp No Check_Byproducts Analyze Byproducts: Protodeboronation or Homocoupling? Check_Temp_Base->Check_Byproducts Yes Increase_Temp->Check_Byproducts Use_Ester Action (Protodeboronation): Use Pinacol or MIDA Ester of Boronic Acid Check_Byproducts->Use_Ester Protodeboronation Improve_Degassing Action (Homocoupling): Improve Degassing, Check Stoichiometry Check_Byproducts->Improve_Degassing Homocoupling Success Reaction Optimized Use_Ester->Success Improve_Degassing->Success

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocols

Recommended Starting Protocol

This protocol provides a robust starting point for the synthesis of this compound. Screening and optimization of the ligand, base, and solvent may be required to achieve maximum yield.

Reagents:

  • 6-Bromonicotinic acid (1.0 equiv)

  • o-Tolylboronic acid (1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M concentration relative to the limiting reagent)

Procedure:

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask or microwave vial) and allow it to cool to room temperature under a stream of nitrogen or argon.[6]

  • Reagent Addition: To the reaction vessel, add the 6-bromonicotinic acid, o-tolylboronic acid, palladium precatalyst, and potassium phosphate.[19]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C. Stir vigorously to ensure good mixing of the heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and adjust the pH to ~3-4 with 1M HCl. The carboxylic acid product may precipitate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final this compound.

References

Technical Support Center: Synthesis of 6-Arylnicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-arylnicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances encountered during the synthesis of this important class of compounds. In the following sections, we will address frequently asked questions and provide detailed troubleshooting guides for the most prevalent synthetic methodologies. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reactions, minimize byproduct formation, and achieve your synthetic goals with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing 6-arylnicotinic acids?

There are two primary approaches for the synthesis of 6-arylnicotinic acids: de novo synthesis, which involves constructing the pyridine ring, and the functionalization of a pre-existing pyridine core. The choice of strategy is typically dictated by the desired substitution pattern and the availability of starting materials.[1]

  • De Novo Synthesis:

    • Kröhnke Pyridine Synthesis: This method constructs the pyridine ring by reacting an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[2][3]

    • Bohlmann-Rahtz Pyridine Synthesis: This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[4][5]

  • Core Functionalization:

    • Suzuki-Miyaura Cross-Coupling: This is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a halogenated nicotinic acid derivative (e.g., 6-chloronicotinic acid) and an arylboronic acid.[1] This method is widely used due to its mild reaction conditions and broad functional group tolerance.[1]

Q2: I'm observing significant byproduct formation in my Suzuki-Miyaura coupling reaction to synthesize a 6-arylnicotinic acid. What are the likely culprits?

Byproduct formation in Suzuki-Miyaura coupling is a common issue. The most frequently observed byproducts include:

  • Homocoupling Products: These are dimers of your starting materials, resulting from the coupling of two molecules of the arylboronic acid or two molecules of the halogenated nicotinic acid.

  • Dehalogenated Starting Material: Your 6-halonicotinic acid can be reduced to nicotinic acid. This occurs when the intermediate palladium-aryl complex reacts with a hydride source in the reaction mixture, which can be the solvent, base, or impurities.

  • Protonated/Hydrolyzed Boronic Acid: The arylboronic acid can react with water or other protic species in the reaction mixture, leading to the formation of the corresponding arene.

Q3: My Bohlmann-Rahtz synthesis is giving a low yield of the desired 6-arylnicotinic acid. What are the common pitfalls of this method?

The Bohlmann-Rahtz synthesis can be a powerful tool, but it has its challenges. Low yields are often attributed to:

  • High-Temperature Requirement: The cyclodehydration step often requires high temperatures, which can lead to the decomposition of starting materials or the desired product.[4]

  • Intermediate Instability: The aminodiene intermediate formed in the first step may be unstable and require careful handling and purification.[4]

  • Acid-Sensitive Substrates: If your starting materials or product contain acid-sensitive functional groups, they may decompose under the reaction conditions, especially if acid catalysis is used to promote cyclodehydration.

Q4: In the Kröhnke synthesis, what are the key factors to control for a successful reaction?

The Kröhnke synthesis is generally a robust reaction, but success hinges on several factors:

  • Reagent Purity: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical. Impurities can lead to side reactions and lower yields.

  • Reaction Temperature: While the reaction is often carried out at elevated temperatures, excessive heat can promote the formation of undesired byproducts.

  • Ammonium Source: Ammonium acetate is the most common nitrogen source, and its quality can impact the reaction outcome.

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling for 6-Arylnicotinic Acid Synthesis

This guide addresses common issues encountered during the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 6-halonicotinic acid with an arylboronic acid.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Conversion of Starting Materials 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. 2. Poorly Soluble Reagents: The 6-halonicotinic acid or arylboronic acid may have limited solubility in the chosen solvent. 3. Inappropriate Base: The base may not be strong enough to facilitate the transmetalation step, or it may be of poor quality (e.g., hydrated).1. Catalyst Selection & Handling: Use a high-quality palladium catalyst and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst system. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. 2. Solvent Optimization: Screen different solvents or solvent mixtures to improve the solubility of your reagents. Common solvents include toluene, dioxane, and DMF, often with the addition of water. 3. Base Selection: Use a strong, non-nucleophilic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Significant Homocoupling of the Arylboronic Acid 1. Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of boronic acids. 2. High Catalyst Loading: In some cases, high concentrations of the palladium catalyst can favor homocoupling.1. Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles. 2. Catalyst Loading: Optimize the catalyst loading. While a higher loading may increase the reaction rate, it can also lead to more side reactions.
Formation of Dehalogenated Nicotinic Acid 1. Hydride Source: The presence of a hydride source (e.g., from the solvent or base) can lead to the reduction of the 6-halonicotinic acid. 2. Slow Transmetalation: If the transmetalation step is slow, the intermediate palladium-aryl complex has a longer lifetime and is more likely to undergo side reactions like dehalogenation.1. Solvent and Base Purity: Use high-purity, anhydrous solvents. Avoid bases that can act as hydride donors. 2. Optimize Reaction Conditions: Increase the concentration of the boronic acid or use a more reactive boronic acid derivative (e.g., a boronate ester) to accelerate the transmetalation step.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-chloronicotinic acid with an arylboronic acid.

Materials:

  • 6-Chloronicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a Schlenk flask, add 6-chloronicotinic acid, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6]

Troubleshooting Bohlmann-Rahtz Pyridine Synthesis

This guide addresses common issues encountered during the Bohlmann-Rahtz synthesis of 6-arylnicotinic acid derivatives.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of Pyridine Product 1. Incomplete Cyclodehydration: The high temperature required for the final cyclization step may not have been reached or maintained for a sufficient duration. 2. Decomposition of Starting Materials or Product: The high reaction temperature can lead to the degradation of thermally sensitive compounds. 3. Poor Quality Enamine: The enamine starting material may be impure or may have decomposed upon storage.1. Optimize Reaction Temperature and Time: Carefully control and monitor the reaction temperature. Consider using a higher boiling point solvent or performing the reaction in a sealed tube to reach the required temperature. Monitor the reaction progress over time to determine the optimal reaction duration. 2. Use of Catalysts: Consider using a Brønsted or Lewis acid catalyst to promote the cyclodehydration at a lower temperature.[5] 3. Freshly Prepare or Purify Enamine: Use freshly prepared or purified enamine for the reaction. If the enamine is difficult to isolate, consider generating it in situ.
Isolation of Aminodiene Intermediate The cyclodehydration step is not proceeding to completion.Increase the reaction temperature or add a catalyst (e.g., acetic acid, Amberlyst 15) to facilitate the cyclization.[5]
Formation of Unidentified Byproducts 1. Side Reactions of the Ethynylketone: The highly reactive ethynylketone can undergo polymerization or other side reactions under the reaction conditions. 2. Decomposition of Acid-Sensitive Groups: If your substrates contain acid-labile protecting groups or functionalities, they may be cleaved or degraded during the reaction.1. Control Stoichiometry and Addition Rate: Use a slight excess of the enamine and consider adding the ethynylketone slowly to the reaction mixture to minimize its concentration and reduce the likelihood of side reactions. 2. Milder Reaction Conditions: If acid-sensitive groups are present, try to perform the reaction under neutral or milder acidic conditions. The use of a solid acid catalyst like Amberlyst 15 can sometimes be beneficial.

This protocol outlines a general two-step procedure for the Bohlmann-Rahtz synthesis.

Step 1: Formation of the Aminodiene Intermediate

  • Dissolve the enamine in a suitable solvent (e.g., ethanol).

  • Add the ethynylketone to the solution and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure to obtain the crude aminodiene intermediate. This intermediate may be purified by column chromatography or used directly in the next step.[4]

Step 2: Cyclodehydration

  • Dissolve the aminodiene intermediate in a high-boiling point solvent (e.g., toluene, xylene).

  • Heat the solution to reflux.

  • Monitor the reaction by TLC until the formation of the pyridine product is complete.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4]

Troubleshooting Kröhnke Pyridine Synthesis

This guide addresses common issues encountered during the Kröhnke synthesis of 6-arylnicotinic acid derivatives.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Poor Quality Reagents: The α-pyridinium methyl ketone salt may be wet, or the α,β-unsaturated carbonyl compound may have polymerized or degraded. 2. Insufficient Reaction Temperature: The reaction may not have been heated to a high enough temperature to proceed at a reasonable rate. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.1. Reagent Purification and Handling: Ensure the α-pyridinium methyl ketone salt is thoroughly dried. Purify the α,β-unsaturated carbonyl compound if necessary. 2. Optimize Temperature: While avoiding excessive heat, ensure the reaction temperature is sufficient to drive the reaction to completion. Typical temperatures range from 80-140 °C. 3. Verify Stoichiometry: Carefully measure the amounts of all reactants.
Formation of a Complex Mixture of Products 1. Side Reactions of the 1,5-Dicarbonyl Intermediate: The intermediate 1,5-dicarbonyl compound can undergo other reactions, such as intramolecular aldol condensation, if not efficiently trapped by the ammonia source. 2. Reaction with Impurities: Impurities in the starting materials or solvent can lead to the formation of various byproducts.1. Optimize Ammonia Source: Ensure an adequate amount of a high-purity ammonium source (e.g., ammonium acetate) is used. 2. Use Pure Reagents and Solvents: Use purified starting materials and high-purity, anhydrous solvents.

This protocol provides a general procedure for the Kröhnke synthesis.[3]

Materials:

  • α-Pyridinium methyl ketone salt (1.0 equiv)

  • α,β-Unsaturated carbonyl compound (1.0 equiv)

  • Ammonium acetate (excess)

  • Solvent (e.g., glacial acetic acid or methanol)

Procedure:

  • In a round-bottom flask, dissolve the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound in the chosen solvent.

  • Add an excess of ammonium acetate to the mixture.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyridine derivative.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the three synthetic methods discussed.

Suzuki_Miyaura_Workflow reagents Combine 6-halonicotinic acid, arylboronic acid, base, and palladium catalyst in a flask degas Degas the reaction mixture reagents->degas heat Heat and stir the reaction degas->heat monitor Monitor progress by TLC/LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by chromatography or recrystallization workup->purify product 6-Arylnicotinic Acid purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Bohlmann_Rahtz_Workflow step1 Step 1: Condensation (Enamine + Ethynylketone) intermediate Isolate/Use Crude Aminodiene Intermediate step1->intermediate step2 Step 2: Cyclodehydration (Heating) intermediate->step2 purify Purify by chromatography or recrystallization step2->purify product 6-Arylnicotinic Acid Derivative purify->product

Caption: Two-step workflow for the Bohlmann-Rahtz pyridine synthesis.

Krohnke_Workflow reagents Combine α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, and ammonium acetate in a solvent heat Heat the reaction to reflux reagents->heat monitor Monitor progress by TLC heat->monitor precipitate Precipitate product in ice water monitor->precipitate filter Filter and wash the solid precipitate->filter purify Recrystallize the product filter->purify product 6-Arylnicotinic Acid Derivative purify->product

Caption: General workflow for the Kröhnke pyridine synthesis.

References

Technical Support Center: Managing Solubility Challenges of 6-(o-Tolyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(o-Tolyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction: Understanding the Solubility Profile of this compound

This compound is a derivative of nicotinic acid, also known as niacin or vitamin B3. While nicotinic acid itself is water-soluble, the introduction of a hydrophobic ortho-tolyl group at the 6-position of the pyridine ring is anticipated to significantly decrease its aqueous solubility. This is a common challenge encountered in drug discovery, where structural modifications aimed at enhancing potency can inadvertently lead to poor physicochemical properties.[1][2] This guide will equip you with the foundational knowledge and practical techniques to effectively manage these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is primarily governed by a balance between its hydrophilic and hydrophobic regions.

  • Hydrophilic components : The pyridine ring nitrogen and the carboxylic acid group are capable of hydrogen bonding with water, which promotes solubility. The carboxylic acid group is ionizable, a key feature that can be exploited to enhance solubility.

  • Hydrophobic component : The ortho-tolyl group is a bulky, nonpolar moiety that contributes to the molecule's hydrophobicity, thereby reducing its affinity for aqueous media.

Q2: How does pH impact the solubility of this compound?

A2: As a carboxylic acid, the solubility of this compound is highly dependent on pH.[3][4]

  • In acidic to neutral pH : The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and, consequently, less soluble in water.

  • In alkaline pH : At a pH above its pKa, the carboxylic acid group will be deprotonated to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and exhibits much higher aqueous solubility.[4][5]

Q3: What is the expected solubility of this compound in common organic solvents?

Troubleshooting Guides

Problem 1: Precipitation of this compound in aqueous buffers during in vitro assays.

Cause: This is a common issue when a stock solution of the compound in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer. The significant decrease in the organic solvent concentration can cause the compound to crash out of solution, especially if the final pH of the buffer is not optimal for solubility.

Solutions:

  • pH Modification: Adjusting the pH of the aqueous buffer is the most direct way to enhance the solubility of an acidic compound.[8][9] Aim for a pH that is at least 1-2 units above the predicted pKa of the carboxylic acid group.

  • Co-solvents: The inclusion of a water-miscible organic solvent, or co-solvent, in the final assay buffer can help maintain the solubility of the compound.[10][11] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][10]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.[8][12] Non-ionic surfactants such as Tween® 80 or Solutol® HS-15 are often used in biological assays due to their relatively low toxicity.[8]

Problem 2: Difficulty in preparing a concentrated aqueous stock solution.

Cause: The inherent low aqueous solubility of the neutral form of this compound makes it challenging to prepare high-concentration stock solutions directly in water or neutral buffers.

Solutions:

  • Salt Formation: Preparing a salt form of the compound can dramatically increase its aqueous solubility.[13][14] This can be achieved by dissolving the compound in a solution containing a stoichiometric amount of a suitable base (e.g., sodium hydroxide, potassium hydroxide) to form the corresponding sodium or potassium salt.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[8][15]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution
  • Start with a small amount of powdered this compound.

  • Add a small volume of a weak base solution (e.g., 0.1 M NaOH) dropwise while stirring until the solid dissolves.

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Once the compound is fully dissolved, adjust the pH to the desired level using a suitable buffer system (e.g., phosphate-buffered saline for physiological pH).

  • Bring the solution to the final desired volume with the buffer.

Protocol 2: Co-solvent Solubility Screen
  • Prepare saturated solutions of this compound in a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v of ethanol, propylene glycol, or PEG 400 in water).

  • Equilibrate the solutions for a set period (e.g., 24 hours) with constant agitation at a controlled temperature.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Data Presentation

Table 1: Common Strategies for Enhancing the Solubility of Acidic Compounds

StrategyMechanism of ActionAdvantagesConsiderations
pH Adjustment Increases the proportion of the more soluble ionized form of the acidic compound.[3][4]Simple, effective, and often the first approach to try.[8]The required pH may not be compatible with the experimental system (e.g., cell-based assays).
Co-solvents Reduces the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[10][16]Can significantly increase solubility; a wide range of co-solvents are available.[8][11]High concentrations of organic solvents can be toxic to cells or interfere with assays.
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[8][12]Effective at low concentrations; can also improve stability.[8]Can interfere with certain biological assays; potential for cell toxicity at higher concentrations.
Cyclodextrins Form inclusion complexes with the hydrophobic compound, increasing its solubility.[8][15]Generally well-tolerated in biological systems; can also improve stability.[8]Can be a more expensive option; complexation is a reversible equilibrium.
Salt Formation The salt form of an ionizable compound is typically much more soluble in water than the neutral form.[13][14]Can lead to a dramatic increase in aqueous solubility and dissolution rate.[13]Only applicable to ionizable compounds; the salt may have different stability properties.

Visualizations

Diagram 1: pH-Dependent Ionization of this compound

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) A This compound (Protonated, -COOH) Low Solubility B 6-(o-Tolyl)nicotinate (Deprotonated, -COO⁻) High Solubility A->B + OH⁻ - H₂O B->A + H⁺

Caption: Effect of pH on the ionization and solubility of this compound.

Diagram 2: Troubleshooting Workflow for Solubility Issues

G start Precipitation Observed ph_mod Adjust pH (Increase pH for acidic compound) start->ph_mod cosolvent Add Co-solvent (e.g., Ethanol, PEG 400) ph_mod->cosolvent Not Sufficient/Compatible resolved Solubility Issue Resolved ph_mod->resolved Successful surfactant Add Surfactant (e.g., Tween® 80) cosolvent->surfactant Not Sufficient/Compatible cosolvent->resolved Successful cyclodextrin Use Cyclodextrin surfactant->cyclodextrin Not Sufficient/Compatible surfactant->resolved Successful cyclodextrin->resolved Successful

Caption: A stepwise approach to troubleshooting solubility problems.

References

Technical Support Center: 6-(o-Tolyl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 6-(o-Tolyl)nicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this compound. Here, we combine established chemical principles with practical, field-tested advice to help you optimize your reaction outcomes, improve yield, and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 6-halonicotinic acid derivative (such as methyl 6-chloronicotinate or ethyl 6-bromonicotinate) with o-tolylboronic acid in the presence of a palladium catalyst and a base. The resulting ester is then hydrolyzed to afford the final carboxylic acid product.

Q2: I am observing low conversion in my Suzuki coupling reaction. What are the likely causes?

A2: Low conversion in Suzuki couplings can stem from several factors. The most common culprits are impure or wet reagents and solvents, inefficient catalyst activity, or an inappropriate choice of base. It is crucial to ensure that your o-tolylboronic acid is dry and that your solvents are anhydrous, as water can lead to protodeborylation of the boronic acid. Catalyst deactivation, often due to oxygen contamination or thermal degradation, is another frequent issue. Finally, the choice of base is critical for the transmetalation step; a base that is too weak may not be effective, while an overly strong base can lead to side reactions.

Q3: My final product is difficult to purify and appears to contain persistent impurities. What are these likely to be?

A3: Common impurities in the synthesis of this compound often include unreacted starting materials (the 6-halonicotinate and o-tolylboronic acid), homocoupled byproducts (biphenyl from the boronic acid and a bipyridine from the starting material), and residual palladium catalyst. If you are starting from an ester, incomplete hydrolysis can also leave unreacted ester in your final product. The structural similarity of some of these byproducts to the desired product can make purification by simple recrystallization challenging.

Q4: Can I use 6-chloronicotinic acid directly in the Suzuki coupling?

A4: While direct coupling with 6-chloronicotinic acid is possible, it is often more challenging than using the corresponding ester. The free carboxylic acid can interfere with the catalytic cycle and may require a stronger base or more specialized reaction conditions. It is generally recommended to use an ester derivative for the coupling reaction and then perform a final hydrolysis step. This two-step approach often leads to higher yields and a cleaner product profile.

Troubleshooting Guide: Enhancing Yield and Purity

Issue 1: Low Yield in the Suzuki-Miyaura Coupling Step
Potential Cause Explanation Recommended Solution
Reagent Quality o-Tolylboronic acid is prone to dehydration to form the corresponding boroxine, and both the boronic acid and the boroxine can be sensitive to moisture, leading to protodeborylation.Ensure o-tolylboronic acid is of high purity and stored in a desiccator. Use anhydrous solvents, and consider degassing the reaction mixture with an inert gas (argon or nitrogen) prior to adding the catalyst.
Catalyst Inactivity The palladium catalyst can be sensitive to air and may have reduced activity if not handled properly. The choice of ligand is also crucial for promoting the desired reductive elimination.Use a pre-catalyst or ensure the active catalyst is generated in situ under an inert atmosphere. Consider using a ligand such as SPhos or XPhos, which have been shown to be effective for sterically hindered couplings.
Incorrect Base The base plays a critical role in the catalytic cycle. An inappropriate base can lead to poor reaction kinetics or side reactions.For couplings with 2-halopyridines, a moderately strong base like K2CO3 or Cs2CO3 is often effective. A screen of different bases may be necessary to find the optimal conditions for your specific substrate.
Suboptimal Temperature The reaction temperature can significantly impact the rate of reaction and the stability of the catalyst and reagents.Typically, these reactions are run at elevated temperatures (80-110 °C). If you are seeing low conversion, a modest increase in temperature may be beneficial. However, be mindful of potential catalyst decomposition at excessively high temperatures.
Issue 2: Incomplete Hydrolysis of the Nicotinic Ester
Potential Cause Explanation Recommended Solution
Insufficient Base or Time The hydrolysis of the ester to the carboxylic acid requires stoichiometric amounts of a base (e.g., NaOH or KOH) and sufficient time to go to completion.Use a molar excess of the base (typically 2-4 equivalents) to ensure complete saponification. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester before proceeding with the workup.
Steric Hindrance The o-tolyl group may impart some steric hindrance around the ester, slowing down the rate of hydrolysis compared to less substituted analogues.Increase the reaction temperature (refluxing in a suitable solvent like methanol or ethanol is common) and/or extend the reaction time.
Issue 3: Difficulty in Final Product Purification
Potential Cause Explanation Recommended Solution
Residual Palladium Trace amounts of palladium can contaminate the final product, often giving it a gray or black appearance.Treat a solution of the crude product with a palladium scavenger, such as activated carbon or a specialized resin, before final purification.
Co-precipitation of Byproducts Structurally similar impurities, such as the homocoupled biphenyl or unreacted starting materials, may co-precipitate with the desired product during crystallization.A multi-step purification approach is often necessary. Consider an initial acid-base extraction to separate the acidic product from neutral impurities. This can be followed by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). If impurities persist, column chromatography may be required.
Poor Solubility The final product may have limited solubility in common organic solvents, making recrystallization challenging.A solvent screen to identify an appropriate recrystallization solvent is recommended. If the product is poorly soluble, consider techniques such as Soxhlet extraction or dissolving in a minimal amount of a high-boiling polar solvent followed by the addition of an anti-solvent.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-(o-Tolyl)nicotinate via Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloronicotinate (1.0 eq), o-tolylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of dioxane and water (typically a 4:1 to 5:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh3)4 (0.03 eq), under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl 6-(o-Tolyl)nicotinate.

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: Dissolve the purified methyl 6-(o-Tolyl)nicotinate in a suitable solvent such as methanol or a mixture of THF and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2-4 eq).

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Carefully acidify the aqueous solution to a pH of approximately 3-4 with an acid such as 1M HCl. The product should precipitate out of solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final this compound.

Visualizing the Workflow

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_hydrolysis Saponification start_suzuki Methyl 6-chloronicotinate + o-Tolylboronic Acid reagents_suzuki Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (Dioxane/Water) start_suzuki->reagents_suzuki 1. Combine Reagents reaction_suzuki Heat (90-100 °C) Inert Atmosphere reagents_suzuki->reaction_suzuki 2. Reaction Conditions workup_suzuki Aqueous Workup & Extraction reaction_suzuki->workup_suzuki 3. Quench & Extract purify_suzuki Column Chromatography workup_suzuki->purify_suzuki 4. Purify product_ester Methyl 6-(o-Tolyl)nicotinate purify_suzuki->product_ester start_hydrolysis Methyl 6-(o-Tolyl)nicotinate product_ester->start_hydrolysis Proceed to Hydrolysis reagents_hydrolysis Base (e.g., NaOH) Solvent (MeOH/Water) start_hydrolysis->reagents_hydrolysis 1. Dissolve & Add Base reaction_hydrolysis Heat (Reflux) reagents_hydrolysis->reaction_hydrolysis 2. Heat workup_hydrolysis Acidification (HCl) reaction_hydrolysis->workup_hydrolysis 3. Acidify to Precipitate product_acid This compound workup_hydrolysis->product_acid

Caption: Synthetic workflow for this compound.

Purification_Troubleshooting start Crude this compound check_color Is the product dark/black? start->check_color palladium_treatment Treat with activated carbon or a palladium scavenger. check_color->palladium_treatment Yes acid_base_extraction Perform acid-base extraction. check_color->acid_base_extraction No palladium_treatment->acid_base_extraction check_purity Is purity >95% by NMR/LC-MS? acid_base_extraction->check_purity recrystallization Recrystallize from a suitable solvent (e.g., EtOH/Water). check_purity->recrystallization Yes chromatography Purify by column chromatography. check_purity->chromatography No final_product Pure this compound recrystallization->final_product chromatography->final_product

Caption: Decision tree for the purification of this compound.

Technical Support Center: Scale-Up of 6-(o-Tolyl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-(o-Tolyl)nicotinic acid. This guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this valuable synthetic intermediate. The primary route for this synthesis is the Suzuki-Miyaura cross-coupling reaction, a powerful tool that, despite its maturity, presents unique obstacles when transitioning from the bench to pilot or manufacturing scale.[1][2] This document provides troubleshooting advice and answers to frequently asked questions to help you navigate these complexities.

The typical synthetic route involves the palladium-catalyzed cross-coupling of a 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid or its ester) with o-tolylboronic acid.

cluster_reactants Reactants cluster_conditions Reaction Conditions 6-chloronicotinic_acid 6-Chloronicotinic Acid product This compound 6-chloronicotinic_acid->product + o_tolylboronic_acid o-Tolylboronic Acid o_tolylboronic_acid->product + catalyst Pd Catalyst (e.g., Pd(OAc)2) catalyst->product ligand Ligand (e.g., SPhos, XPhos) ligand->product base Base (e.g., K3PO4) base->product solvent Solvent (e.g., Toluene/H2O) solvent->product

Caption: General scheme for Suzuki-Miyaura synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format.

Question 1: My reaction conversion is high according to in-process controls (HPLC, TLC), but my isolated yield of this compound is significantly lower after work-up and purification. What's happening?

Answer: This is a frequent and frustrating issue that often points to losses during purification rather than a faulty reaction. Several factors could be at play:

  • Sub-optimal Recrystallization: Significant material loss can occur during recrystallization if the solvent system or volumes are not optimized.[3][4] The solubility of this compound in your chosen solvent system might be higher than anticipated, leading to substantial losses in the mother liquor.

    • Solution: Methodically screen anti-solvents and optimize the solvent-to-product ratio. Aim for the minimum volume of hot solvent required to fully dissolve the crude product. Consider a cooling crystallization study to control the rate of cooling, which can improve both yield and crystal morphology. For crude nicotinic acid derivatives, melting the crude product before a single recrystallization can sometimes improve purity and reduce the need for multiple, yield-reducing steps.[5]

  • Emulsion Formation during Extraction: The amphiphilic nature of the product (containing both a carboxylic acid and an aromatic system) can lead to stubborn emulsions during aqueous work-up, especially after base/acid washes. This physically traps the product in the interfacial layer, leading to poor recovery.

    • Solution: Add a small amount of a brine solution or a different organic solvent (like MTBE or EtOAc) to break the emulsion. On a larger scale, using a jacketed reactor with controlled, slower stirring during phase separation can prevent emulsion formation in the first place.

  • Precipitation during pH Adjustment: During the work-up, when adjusting the pH to protonate the carboxylate and precipitate the product, rapid pH changes can lead to the formation of fine, difficult-to-filter particles or an oily precipitate that complicates isolation.

    • Solution: Perform the pH adjustment slowly with cooling and vigorous stirring. Seeding the solution with a small amount of pure product can promote the formation of larger, more easily filterable crystals.

Question 2: Upon scaling up from 10g to 1kg, my reaction stalls at ~60% conversion, and I'm seeing significant byproduct formation, mainly o,o'-bitolyl and nicotinic acid. Why is this happening now?

Answer: This classic scale-up failure points to issues with mass and heat transfer, as well as atmospheric control, which are more pronounced in larger reactors.[2]

  • Cause 1: Inefficient Mixing & Mass Transfer: In a large, biphasic Suzuki reaction (e.g., Toluene/Water), inadequate stirring fails to create the necessary surface area between the organic and aqueous phases.[6] The catalyst, substrates, and base cannot interact efficiently, slowing the reaction and allowing side reactions to dominate.

    • Solution: Increase the agitation rate. Ensure your reactor is equipped with appropriate baffles and an impeller designed for efficient mixing of biphasic systems. The goal is to create a fine emulsion to maximize interfacial contact.[6]

  • Cause 2: Poor Heat Transfer & Localized Hotspots: Large reactors have a lower surface-area-to-volume ratio, making heat removal less efficient. Exotherms can create localized hotspots, leading to thermal degradation of the catalyst, ligands, or starting materials.[1]

    • Solution: Use a jacketed reactor with a reliable temperature control unit. For highly exothermic additions (like adding a reagent), do so slowly and sub-surface if possible to ensure rapid heat dissipation.

  • Cause 3: Oxygen Contamination (Leading to Homocoupling): The formation of o,o'-bitolyl is a classic sign of oxidative homocoupling of the boronic acid, which is often caused by the presence of oxygen.[6] While a small flask can be easily purged with an inert gas, ensuring a large reactor remains oxygen-free is more challenging.

    • Solution: Implement a rigorous inerting procedure. Degas all solvents and aqueous solutions thoroughly before use by sparging with nitrogen or argon for an extended period.[6] Maintain a positive pressure of inert gas throughout the reaction. For critical reactions, multiple vacuum/nitrogen backfill cycles are recommended before heating.

  • Cause 4: Protodeboronation (Leading to Nicotinic Acid): The appearance of nicotinic acid (assuming 6-chloronicotinic acid was the starting material) indicates the boronic acid is being hydrolyzed back to toluene before it can couple. This is often exacerbated by high temperatures, prolonged reaction times, or an unsuitable base/solvent system.[6]

    • Solution: Re-evaluate your reaction conditions. Sometimes, a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a lower temperature can prevent this side reaction.[7][8] Using a more stable boronate ester (like a pinacol ester) instead of the boronic acid is a common and effective strategy to prevent premature hydrolysis.[6]

Caption: A logical workflow for troubleshooting low conversion.

Question 3: My final product specifications require <10 ppm of residual palladium, but my levels are consistently in the 50-100 ppm range. How can I effectively remove the catalyst at scale?

Answer: Removing residual palladium to meet stringent pharmaceutical limits is a critical and non-trivial scale-up challenge.[1] Simple filtration is rarely sufficient. A multi-step approach is often necessary.

  • Activated Carbon Treatment: This is a common first-line defense. Different grades of activated carbon have varying affinities.

    • Protocol: After the reaction is complete and cooled, add 5-10 wt% of activated carbon to the reaction mixture (dissolved in a suitable solvent like THF or Toluene). Stir for 2-4 hours at a moderate temperature (40-50°C), then filter through a pad of Celite®.

  • Palladium Scavengers: These are functionalized silica gels or polymers designed to chelate and bind palladium. They are highly effective but add cost.

    • Common Scavengers: Thiol-functionalized silica (e.g., SiliaMetS Thiol), amine-based scavengers, or specialized commercial products.

    • Protocol: After a preliminary filtration to remove bulk catalyst, pass the product solution through a cartridge or bed of the scavenger. Alternatively, add the scavenger resin to the solution, stir for several hours, and filter.

  • Optimizing the Work-up: Sometimes, the work-up itself can be modified to precipitate palladium salts.

    • Aqueous Washes: Including a wash with an aqueous solution of a chelating agent like cysteine or thiourea can help extract palladium into the aqueous phase.

  • Recrystallization: A well-executed recrystallization can significantly reduce palladium levels by excluding the metal from the crystal lattice. This should typically be the final step after scavenger treatment for best results.

Method Typical Loading Pros Cons
Activated Carbon 5-10 wt% vs. productInexpensive, readily availableCan adsorb product, reducing yield; may not reach very low ppm levels alone.
Palladium Scavengers 5-15 wt% vs. productHighly effective, can reach <10 ppm levelsExpensive, adds a solid-phase filtration step.
Chelating Washes N/AIntegrates into work-up, low costCan introduce new impurities, may not be sufficient on its own.
Recrystallization N/AAlso purifies other impuritiesCan lead to yield loss; efficacy depends on crystal lattice.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to define and control for a robust scale-up of this Suzuki coupling?

A: For a successful and reproducible scale-up, you must identify and control the following CPPs:

  • Reagent Stoichiometry: The ratio of boronic acid to the halide is crucial. A slight excess (1.1-1.3 equivalents) of the boronic acid is common, but a large excess can complicate purification.

  • Catalyst & Ligand Loading: While lab scale might use 1-2 mol% Pd, scale-up aims to reduce this significantly due to cost and removal challenges.[1] Reducing loading requires highly optimized conditions. The Pd:ligand ratio is also critical for catalyst stability and activity.

  • Base Equivalents & Type: The choice and amount of base affect the transmetalation step and can influence side reactions like protodeboronation or hydrolysis of base-sensitive groups.[1][7]

  • Temperature Profile: Define the ramp-up rate, holding temperature, and cooling profile. Temperature directly impacts reaction rate, catalyst stability, and impurity formation.[2]

  • Agitation Rate: As discussed, this is critical for mass transfer in heterogeneous mixtures. It should be defined in RPM and correlated with tip speed for transfer between different reactor sizes.

  • Inert Atmosphere Quality: The level of residual oxygen must be controlled. This can be specified as <0.5% O₂ in the headspace, for example.[9]

Q: How do I choose the best palladium catalyst and ligand system for this specific transformation without extensive screening?

A: While high-throughput screening is ideal, you can make an educated choice based on established principles for Suzuki couplings involving electron-deficient heteroaryl chlorides.

  • Catalyst Precursor: For scale-up, air- and moisture-stable pre-catalysts are highly preferred over generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.[6] Buchwald pre-catalysts (e.g., G3 or G4 palladacycles) are excellent choices as they form the active LPd(0) species reliably under reaction conditions.[6]

  • Ligand Choice: The coupling of an electron-deficient pyridine ring (6-chloronicotinic acid) with an electron-neutral, sterically hindered boronic acid (o-tolylboronic acid) requires a bulky, electron-rich phosphine ligand.

    • Recommended Ligands: Biarylphosphine ligands from the Buchwald family are the industry standard. SPhos and XPhos are excellent starting points. They are electron-rich, promoting the difficult oxidative addition step with the aryl chloride, and their bulkiness facilitates the final reductive elimination step.

    • Rationale: The electron-rich nature of the ligand makes the palladium center more nucleophilic and reactive towards the C-Cl bond. The steric bulk stabilizes the monoligated LPd(0) active species and prevents catalyst decomposition pathways like β-hydride elimination (less relevant here but important generally).

Q: Are there any "greener" or more sustainable solvent and base options for this reaction at an industrial scale?

A: Yes, green chemistry is a major driver in process development.[1] While traditional solvents like toluene and dioxane are effective, they pose environmental and safety concerns.

  • Green Solvents:

    • 2-Methyl-THF (2-MeTHF): A bio-derived solvent with properties similar to THF but with higher boiling point and greater stability. It is often a good substitute for dioxane or toluene.

    • CPME (Cyclopentyl Methyl Ether): A hydrophobic ether with a high boiling point and resistance to peroxide formation, making it a safer alternative to THF or dioxane.

    • Aqueous/Micellar Media: Research in recent years has focused on running Suzuki couplings in water with the aid of surfactants to form micelles that act as "microreactors".[1] This approach dramatically reduces organic solvent waste but requires careful development to manage product isolation from the surfactant.

  • Weaker, More Sustainable Bases:

    • While strong inorganic bases like K₃PO₄ are common, they contribute to high salt content in waste streams.

    • Potassium Carbonate (K₂CO₃): Often a sufficiently strong base for many Suzuki couplings and is cheaper and less harsh than phosphate bases.[7]

    • Organic Bases: In some cases, organic bases like triethylamine (TEA) or DBU can be used, but their compatibility must be checked.

The transition to a greener system requires re-optimization of the reaction conditions, but the long-term benefits in waste reduction and process safety are substantial.

References

Technical Support Center: Nicotinic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for nicotinic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of nicotinic acid. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the success of your experiments.

FAQs and Troubleshooting Guides

Category 1: Esterification Reactions

Question 1: I am trying to esterify nicotinic acid, but I am getting a significant amount of unreacted starting material and a polar byproduct. What could be the issue?

Answer:

This is a common issue often arising from incomplete activation of the carboxylic acid or the occurrence of side reactions. Let's break down the potential causes and solutions.

Potential Cause A: Inefficient Carboxylic Acid Activation

The direct esterification of nicotinic acid with an alcohol is often slow and requires harsh conditions.[1][2] To achieve efficient conversion, the carboxylic acid must be "activated." If you are using a simple acid catalyst (like H₂SO₄) with heat, the reaction may not go to completion, especially with less reactive alcohols.

Troubleshooting Protocol 1: Enhanced Carboxylic Acid Activation

  • Thionyl Chloride Method: A robust method is to first convert nicotinic acid to its more reactive acyl chloride.[3]

    • Step 1: Suspend nicotinic acid in an inert solvent like dichloromethane (DCM) or toluene.

    • Step 2: Add thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), and reflux the mixture.

    • Step 3: Remove the excess SOCl₂ under reduced pressure.

    • Step 4: Dissolve the resulting nicotinoyl chloride in an appropriate solvent and add your alcohol, usually in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.

  • Carbodiimide Coupling: For milder conditions, especially with sensitive substrates, carbodiimide coupling agents are effective.[4][5]

    • Step 1: Dissolve nicotinic acid in an aprotic solvent (e.g., DCM, DMF).

    • Step 2: Add your alcohol and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5]

    • Step 3: Include a catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction.

    • Caution: The dicyclohexylurea (DCU) byproduct from DCC is poorly soluble and precipitates, which can simplify purification by filtration but may be problematic in solid-phase synthesis.[5] EDC and its urea byproduct are water-soluble, facilitating removal by aqueous workup.[5]

Potential Cause B: N-Oxide Formation

The polar byproduct you are observing could be nicotinic acid N-oxide.[6][7] The pyridine nitrogen is susceptible to oxidation, which can occur if your reagents or solvents are not free of oxidizing impurities or if the reaction is exposed to air at high temperatures.

Troubleshooting Protocol 2: Preventing and Identifying N-Oxide Formation

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially when heating.

  • Solvent Purity: Use high-purity, anhydrous solvents to avoid potential contaminants that could act as oxidizing agents.

  • Identification: Nicotinic acid N-oxide is significantly more polar than nicotinic acid. It can be identified by thin-layer chromatography (TLC) as a spot with a much lower Rf value. Its formation can also be confirmed by mass spectrometry (M+16 peak relative to nicotinic acid) and NMR spectroscopy.

Question 2: My esterification of nicotinic acid is successful, but I am struggling with purification. The product seems to be water-soluble, making extraction difficult.

Answer:

The purification of nicotinic acid derivatives can be challenging due to the basicity of the pyridine nitrogen, which can lead to water solubility, especially in acidic conditions.

Troubleshooting Protocol 3: Purification Strategies for Nicotinic Acid Esters

  • Liquid-Liquid Extraction with pH Adjustment:

    • Step 1: After the reaction, if an acidic workup was used, neutralize the aqueous phase carefully with a base like sodium bicarbonate or sodium carbonate solution.[4] This will deprotonate the pyridine nitrogen, making the ester less water-soluble.

    • Step 2: Extract the product with a suitable organic solvent like ethyl acetate, DCM, or chloroform.[1][4]

    • Step 3: Wash the combined organic layers with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Column Chromatography:

    • If the product is still not sufficiently pure, column chromatography on silica gel is a standard method.

    • A common eluent system is a gradient of ethyl acetate in hexanes or DCM in methanol. The optimal solvent system should be determined by TLC analysis.

Category 2: Amidation Reactions

Question 3: I am attempting to synthesize a nicotinamide derivative using a coupling reagent, but the yield is low, and I observe a significant amount of a byproduct that seems to be related to my coupling agent.

Answer:

Low yields and coupling agent-related byproducts are frequent hurdles in amide bond formation. The choice of coupling reagent and reaction conditions is critical.

Potential Cause A: Inappropriate Coupling Reagent or Conditions

Carbodiimides like DCC and EDC are common but can lead to side reactions. The O-acylisourea intermediate is highly reactive and can rearrange or react with other nucleophiles.[8] A common side reaction with some coupling reagents is the formation of a guanidinium byproduct from the reaction of the reagent with the amine.

Troubleshooting Protocol 4: Optimizing Amide Coupling Reactions

  • Use of Additives: To suppress side reactions and reduce racemization (if using chiral amines), it is highly recommended to use additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to side reactions.

  • Alternative Coupling Reagents: Consider using phosphonium-based (e.g., BOP, PyBOP) or aminium/uronium-based (e.g., HBTU, HATU) coupling reagents.[5][9] These reagents often provide higher yields and fewer side reactions than carbodiimides alone, though they are typically more expensive.[9]

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Known for minimizing racemization and being effective even with sterically hindered substrates.[5]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and efficient coupling reagent.

  • Order of Addition: The order in which you add your reagents matters. It is often best to pre-activate the nicotinic acid with the coupling reagent and additive before adding the amine. This minimizes the exposure of the amine to the highly reactive coupling reagent, reducing the formation of guanidinium byproducts.

Workflow for Optimized Amide Coupling:

G cluster_preactivation Pre-activation cluster_coupling Coupling Nicotinic_Acid Nicotinic Acid Coupling_Reagent Coupling Reagent (e.g., HBTU) Nicotinic_Acid->Coupling_Reagent Add Additive Additive (e.g., HOBt) Coupling_Reagent->Additive Add Base Base (e.g., DIPEA) Additive->Base Add Stir Stir Base->Stir Stir for 5-10 min Solvent Aprotic Solvent (e.g., DMF) Solvent->Nicotinic_Acid Amine Amine Stir->Amine Add Amine Reaction Reaction Mixture Amine->Reaction Workup Aqueous Workup / Purification Reaction->Workup Product Desired Amide Workup->Product G NicotinicAcid Nicotinic Acid Pyridine Pyridine NicotinicAcid->Pyridine High Heat / Catalyst CO2 CO₂

References

"purification challenges of polar pyridines"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Polar Pyridine Purification. As a Senior Application Scientist, I've designed this guide to provide practical, in-depth solutions to the common and often frustrating challenges encountered when working with these unique molecules. This resource is structured in a question-and-answer format to directly address the specific issues you face at the bench.

The core challenge with polar pyridines stems from two key properties: their inherent high polarity and the basicity of the nitrogen atom.[1] High polarity makes them highly soluble in aqueous and other polar solvents, complicating extractions and reverse-phase chromatography.[2] The basic nitrogen readily interacts with acidic surfaces, most notably the silanol groups on standard silica gel, leading to poor chromatographic resolution.[3]

This guide will walk you through troubleshooting these issues across common purification techniques.

Part 1: Chromatography Troubleshooting

Chromatography is the workhorse of purification, but polar pyridines can make it a difficult ride. Here are solutions to the most frequent problems.

FAQ 1: My polar pyridine is streaking badly or completely stuck on my silica gel column. What is happening and how do I fix it?

Answer:

This is the most common issue and is caused by a strong acid-base interaction between the basic nitrogen of your pyridine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This interaction leads to peak tailing, streaking, or even irreversible adsorption.[3]

To resolve this, you must neutralize or "mask" these acidic sites. You have two primary strategies:

  • Modify the Mobile Phase: Add a small amount of a competing base to your eluent. This base will preferentially bind to the silica's active sites, allowing your pyridine to travel through the column more freely.[4]

    • Triethylamine (TEA): The most common choice. Add 0.1-1% TEA to your solvent system. It's effective but be aware of its odor and the fact that prolonged use can degrade the silica stationary phase.[3][5]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a stock to add to your mobile phase (e.g., creating a final eluent of 2% of the ammonia stock in dichloromethane).[6] This is often very effective for highly basic compounds.

  • Change the Stationary Phase: If mobile phase modification isn't enough, or if your compound is sensitive to bases, consider an alternative stationary phase.[4][6]

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds.[4][7] This often allows for purification with simple hexane/ethyl acetate gradients without any additives.[7]

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.[8] Ensure you are using neutral or basic alumina, as acidic alumina will present the same problems as silica.

    • Reverse-Phase Chromatography (C18): For very polar pyridines, normal-phase may not be suitable at all. In these cases, reverse-phase chromatography is the better choice, though it has its own challenges (see FAQ 3).[1][8]

Detailed Protocol: Flash Chromatography of a Polar Pyridine using a TEA-Modified Eluent
  • TLC Analysis: Develop a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) on a standard silica TLC plate. Once you find a system that gives your target compound an Rf of ~0.2-0.3, perform a second TLC analysis where you add 1% TEA to the eluent. You should observe a significant improvement in the spot shape (less streaking) and a slightly higher Rf.

  • Column Packing: Dry or slurry pack your silica gel column using your chosen non-modified eluent (e.g., 100% Hexane).

  • Sample Loading: Dissolve your crude sample in a minimal amount of dichloromethane or the mobile phase. If the sample is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the non-modified solvent system. Gradually increase the polarity, ensuring that your pre-determined ratio of polar solvent to non-polar solvent also contains 1% TEA. For example, if your target eluent is 50% EtOAc/Hexane, your mobile phase should be 50% EtOAc / 49% Hexane / 1% TEA.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Post-Purification: Combine the pure fractions. Be aware that TEA is relatively high-boiling and may need to be removed under high vacuum or by a subsequent acid-base extraction.

FAQ 2: I'm using a TEA-modified eluent, but my peaks are still broad. How can I improve the resolution?

Answer:

While TEA is a good general fix, sometimes further optimization is needed.

  • Optimize Additive Concentration: Experiment with the concentration of TEA. Sometimes increasing it to 2% can help. Alternatively, a more volatile amine like n-propylamine (at ~0.1%) has been shown to be an optimal additive for minimizing peak tailing in some HPLC applications.[9]

  • Consider a "Greener" Alternative: A published alternative to Dichloromethane/Methanol systems involves using a mix of Ethyl Acetate/Isopropanol in Hexane with a small amount of ammonia in methanol.[7] This can sometimes provide different selectivity.

  • Switch to HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique.[8][10] HILIC uses a polar stationary phase (like silica, diol, or amine) with a reverse-phase type mobile phase (e.g., high acetonitrile, low water/buffer). This promotes retention of highly polar compounds that would otherwise fly through a C18 column.[1][10]

FAQ 3: My polar pyridine derivative has very poor retention on my C18 reverse-phase column. What are my options?

Answer:

This happens when the compound is too polar and has insufficient hydrophobic character to interact with the C18 stationary phase.[2]

  • Use a Polar-Endcapped Column: These are C18 columns that have been specially treated to mask residual silanols with polar groups. This allows for the use of highly aqueous mobile phases (even 100% water) without the stationary phase "collapsing," thereby improving retention for polar analytes.[1][2]

  • Decrease Organic Modifier: Reduce the percentage of acetonitrile or methanol in your mobile phase.[2]

  • Adjust Mobile Phase pH: If your pyridine can be protonated (form a salt), lowering the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) can sometimes improve peak shape and retention.

  • Consider Ion-Exchange Chromatography (IEC): If your pyridine derivative is ionizable, IEC can be a very effective technique, as it separates molecules based on their net charge.[2][11]

Part 2: Extraction & Work-up Troubleshooting

The high water solubility of many polar pyridines can make separating them from aqueous layers a significant challenge.

FAQ 4: My polar pyridine won't extract out of the aqueous layer into my organic solvent. How can I improve my extraction efficiency?

Answer:

This is a classic partitioning problem. Because your compound is polar, it is very comfortable in the aqueous phase. To convince it to move into an organic solvent, you need to change the properties of the aqueous layer.

The most effective technique is called "salting out." [12]

  • Mechanism: By adding a large amount of a soluble salt (like sodium chloride, potassium carbonate, or sodium sulfate) to the aqueous layer, you dramatically increase its ionic strength.[12][13][14] The water molecules become busy solvating the salt ions, which effectively reduces the amount of "free" water available to dissolve your organic compound. This decreases the solubility of your polar pyridine in the aqueous phase and drives it into the organic layer.[15]

  • Procedure: During your work-up, add salt to the aqueous layer until it is saturated (some solid salt remains undissolved). Then, perform your extraction as usual with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). You should see a significant improvement in recovery. Using a salt like potassium carbonate has the added benefit of ensuring the aqueous layer is basic, keeping your pyridine in its neutral, more organic-soluble form.

Decision Workflow for Purification Strategy

Caption: A decision workflow for troubleshooting the purification of polar pyridines.

Part 3: Crystallization Troubleshooting

Crystallization is an excellent method for achieving high purity, but the properties of polar pyridines can make it non-trivial.[16]

FAQ 5: I've purified my polar pyridine by chromatography, but now I can't crystallize it. It just oils out or stays completely dissolved. What should I do?

Answer:

This is a common outcome for highly polar compounds, which are often difficult to crystallize from common organic solvents.[17] "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice.

  • Form a Salt: This is often the most effective strategy. By reacting your basic pyridine with an acid (like HCl, HBr, or p-toluenesulfonic acid), you form a pyridinium salt.[17][18] These salts are often highly crystalline solids with very different solubility profiles compared to the free base.[18] They are typically much more soluble in polar solvents like methanol or ethanol and much less soluble in non-polar solvents like diethyl ether or hexanes. This contrast is ideal for crystallization.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (one it's very soluble in, like DCM or methanol). Then, slowly add a miscible "anti-solvent" (one it's insoluble in, like hexanes or diethyl ether) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This can often induce crystallization.[19]

  • Don't Give Up on Seeding/Scratching: If you have a supersaturated solution, scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites for crystal growth.[19] If you have a tiny amount of pure solid, adding a "seed crystal" can have the same effect.[19]

Comparison of Purification Strategies
StrategyBest For...Key AdvantagesCommon Pitfalls & Solutions
Normal-Phase Chromatography (Modified) Moderately polar pyridines.Fast, well-understood, good for removing non-polar impurities.Pitfall: Peak streaking/adsorption. Solution: Add 0.1-2% TEA or NH3 to eluent.[3][20]
Amine-Phase or Alumina Chromatography Basic pyridines that fail on silica.Eliminates need for mobile phase modifiers, predictable elution.Pitfall: Can be lower resolution than silica. Solution: Requires careful solvent screening.[4][8]
Reverse-Phase / HILIC Very polar or water-soluble pyridines.Excellent for separating highly polar compounds.Pitfall: Poor retention on standard C18. Solution: Use polar-endcapped columns or switch to HILIC mode.[1][2]
Liquid-Liquid Extraction (Salting Out) Water-soluble pyridines in aqueous work-ups.Dramatically improves recovery from aqueous layers.Pitfall: Emulsion formation. Solution: Addition of salt often helps break emulsions.[12]
Crystallization (as a Salt) Compounds that are oils or difficult to crystallize as a free base.Salts are often highly crystalline and easy to handle.Pitfall: Choosing the right acid/counter-ion. Solution: Screen small-scale reactions with HCl, HBr, TsOH.[17][18]

Interaction Diagram: Pyridine on a Silica Surface

G cluster_silica Silica Gel Surface cluster_no_modifier A) Without Modifier cluster_with_modifier B) With TEA Modifier silica Si o1 O silica->o1 o2 O silica->o2 h1 H o1->h1 silanol Acidic Silanol Group pyridine1 Polar Pyridine pyridine1->h1 H-Bond/Acid-Base interaction_label1 Strong Interaction (Peak Tailing) tea TEA (Et3N) tea->h1 Competing Base pyridine2 Polar Pyridine interaction_label2 Masked Site (Good Elution) cluster_no_modifier cluster_no_modifier cluster_with_modifier cluster_with_modifier cluster_silica cluster_silica

Caption: Interaction between a polar pyridine and a silica surface with and without a basic modifier.

References

Technical Support Center: Troubleshooting Bioassay Interference with 6-(o-Tolyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenges and sources of interference encountered when working with 6-(o-Tolyl)nicotinic acid in bioassays. As a nicotinic acid derivative, this compound is likely being investigated for its activity on the G protein-coupled receptor GPR109A, and the guidance provided here is tailored to the common assay formats used in this area of research.[1][2][3][4][5]

I. Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay shows a high background signal in the presence of this compound, even without my target. What is the likely cause?

A1: The high background is likely due to the intrinsic fluorescence (autofluorescence) of the compound. Pyridine-containing molecules can exhibit fluorescence, and this inherent signal can interfere with your assay's readout, leading to false positives.[6][7] To confirm this, you should run a control experiment with the compound in the assay buffer without any of your biological reagents (e.g., cells, membranes, or enzymes) and measure the fluorescence at the same wavelengths used in your assay.

Q2: I'm observing a lower-than-expected signal or complete signal loss in my fluorescence assay when I add this compound. What could be happening?

A2: This is likely due to fluorescence quenching, where your test compound absorbs the excitation or emission energy of your fluorophore. Pyridine derivatives have been shown to quench fluorescence, often through intermolecular hydrogen bonding with the fluorophore.[8] Another possibility is the inner filter effect, where the compound absorbs light at the excitation or emission wavelengths, which is common with colored or UV-absorbent compounds.[7]

Q3: My dose-response curves for this compound are inconsistent and not reproducible. What are the first things I should check?

A3: Inconsistent dose-response curves are often a result of poor compound solubility or aggregation. Nicotinic acid has limited solubility in aqueous buffers, and lipophilic derivatives like this compound may be even more prone to precipitating out of solution or forming aggregates, especially at higher concentrations.[9][10] This leads to an inaccurate estimation of the actual compound concentration in the assay.

Q4: I have a hit from a luciferase reporter gene assay, but I'm not sure if it's real. How can I confirm the result?

A4: A common cause of false positives in luciferase-based assays is direct inhibition of the luciferase enzyme by the test compound.[11] To rule this out, you should perform a counter-screen using recombinant luciferase.[12][13][14] If your compound inhibits the luciferase enzyme directly, it is a false positive.

II. In-Depth Troubleshooting Guides

A. Solubility and Aggregation Issues

Poor aqueous solubility is a frequent challenge with lipophilic compounds and can lead to a variety of assay artifacts, including underestimated potency and poor reproducibility.[15]

Problem: Inconsistent results, low potency, or visible precipitation.

Potential Causes:

  • Low Aqueous Solubility: The compound is precipitating in the aqueous assay buffer.

  • Aggregation: The compound is forming aggregates that can lead to non-specific activity.

  • DMSO-related Issues: The compound may not be fully soluble in the initial DMSO stock, or it may precipitate upon dilution into the aqueous buffer.

Diagnostic Workflow:

cluster_0 Troubleshooting Solubility & Aggregation A Inconsistent Results / Low Potency B Visually Inspect for Precipitation (Cloudiness, Particulates) A->B D Test for Aggregation (Detergent-based Assay) A->D C Determine Kinetic Solubility (Nephelometry or Light Scattering) B->C If precipitation is suspected E Optimize Compound Handling C->E D->E If aggregation is confirmed F Consider Formulation Aids E->F If issues persist

Caption: A workflow for diagnosing and addressing solubility and aggregation issues.

Experimental Protocols:

1. Kinetic Solubility Assessment:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Make serial dilutions of the stock into your final assay buffer.

  • Incubate the dilutions under the same conditions as your main assay.

  • Measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring light scattering. A sharp increase in the signal indicates precipitation.

2. Aggregation Test (Detergent-based):

  • Run your primary bioassay with and without a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

  • If the inhibitory or activating effect of your compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.

Solutions and Mitigation Strategies:

StrategyDescription
Optimize Dilution When diluting from a DMSO stock, add the stock solution to the aqueous buffer while vortexing to promote rapid mixing.
Lower DMSO % Keep the final concentration of DMSO in your assay as low as possible (typically <1%) to minimize its effect on protein conformation and compound solubility.
Use Formulation Aids For cell-based assays, consider using carriers like cyclodextrins to improve compound delivery.
Sonication Use sonication to dissolve the initial stock solution in DMSO, but avoid using it in the final aqueous buffer as it can induce aggregation.[15]
B. Interference in Fluorescence-Based Assays

Fluorescence-based assays are highly sensitive but are also susceptible to interference from compounds that absorb or emit light.[16]

Problem 1: High background fluorescence (Autofluorescence).

Potential Cause: this compound has an intrinsic fluorescence that overlaps with the excitation and/or emission spectra of your assay's fluorophore. Pyridine derivatives are known to fluoresce, typically in the UV to blue/green range.[6]

Diagnostic Workflow:

cluster_1 Troubleshooting Autofluorescence A High Background Signal B Run Compound-Only Control (Compound in buffer, no biologicals) A->B C Measure Full Emission Spectrum of Compound B->C If fluorescence is detected D Change Fluorophore C->D If spectra overlap E Use Time-Resolved Fluorescence (TRF) D->E If no suitable fluorophore is available

Caption: A workflow for identifying and mitigating autofluorescence.

Solutions and Mitigation Strategies:

  • Spectral Shift: Choose a fluorophore with excitation and emission wavelengths that are spectrally distinct from the autofluorescence of your compound. Red-shifted dyes are often a good choice as compound autofluorescence is less common in this region of the spectrum.

  • Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. This technique can distinguish between the short-lived fluorescence of interfering compounds and the long-lived fluorescence of lanthanide-based probes.[7]

  • Background Subtraction: While not ideal, you can subtract the signal from a compound-only control well. However, this assumes that the compound's fluorescence is not affected by the presence of the biological reagents.

Problem 2: Signal reduction (Fluorescence Quenching).

Potential Cause: The compound is absorbing the excitation or emitted light from your fluorophore, leading to a decrease in the detected signal.[7][8]

Diagnostic Workflow:

cluster_2 Troubleshooting Fluorescence Quenching A Lower Than Expected Signal B Measure Absorbance Spectrum of Compound A->B C Run Orthogonal Assay B->C If absorbance overlaps with excitation or emission wavelengths D Dilute the Sample C->D If quenching is confirmed

Caption: A workflow for identifying and mitigating fluorescence quenching.

Solutions and Mitigation Strategies:

  • Orthogonal Assay: The most reliable solution is to confirm your findings using an orthogonal assay with a different detection modality (e.g., a luminescence- or absorbance-based assay).

  • Dilute the Sample: If your assay has a sufficient signal window, diluting the sample can reduce the quenching effect.

  • Change Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of your compound.

C. Interference in Luminescence-Based Assays

Luminescence assays, such as those using luciferase, are popular for their high sensitivity and low background. However, they are not immune to compound interference.

Problem: False positives or negatives in a luciferase-based reporter assay.

Potential Causes:

  • Direct Luciferase Inhibition: The compound directly inhibits the luciferase enzyme, leading to a false-positive result in an assay where a decrease in signal is the desired outcome (e.g., a competitive binding assay).[11]

  • Luciferase Stabilization: The compound may stabilize the luciferase enzyme, leading to an increased signal and a false-positive in a reporter gene assay.

  • Light Absorption: The compound may absorb the emitted light, leading to a false-negative result.

Experimental Protocol: Luciferase Counter-Screen

Objective: To determine if this compound directly affects the activity of firefly luciferase.

Materials:

  • Recombinant firefly luciferase

  • Luciferase substrate (e.g., D-luciferin)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound

  • Known luciferase inhibitor (positive control)

  • 384-well white, opaque plates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add 5 µL of the compound dilutions to the wells of the 384-well plate.

  • Add 5 µL of a solution containing recombinant firefly luciferase to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 10 µL of the luciferase substrate to each well.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).

Data Interpretation:

ResultInterpretation
Significant Inhibition The compound is a direct inhibitor of luciferase and is likely a false positive in your primary screen.
No Significant Inhibition The compound's activity in your primary screen is likely not due to direct luciferase inhibition.

III. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting GPDA Assay Variability. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays. --INVALID-LINK--

  • An, S., & Tolliday, N. (n.d.). Tools for GPCR drug discovery. PMC. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Table 12, [Summary of counter-screens for compound-mediated...]. --INVALID-LINK--

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Assay Interference by Chemical Reactivity. --INVALID-LINK--

  • ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening. --INVALID-LINK--

  • National Center for Biotechnology Information. (2025). Assay Guidance Manual: Interference and Artifacts in High-content Screening. --INVALID-LINK--

  • Fang, Y. (n.d.). Recent progress in assays for GPCR drug discovery. --INVALID-LINK--

  • Thorne, N., Auld, D. S., & Inglese, J. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. --INVALID-LINK--

  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. --INVALID-LINK--

  • Creative Bioarray. (n.d.). GPCR Screening Services. --INVALID-LINK--

  • Technology Networks. (n.d.). 4 Guides to Optimize your Gαs and Gαi GPCR assays. --INVALID-LINK--

  • Creative Biolabs. (n.d.). Counter-Screen Service. --INVALID-LINK--

  • Schihada, H., & Heinke, R. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. --INVALID-LINK--

  • Revvity. (n.d.). Ultimate guides to master Gs and Gi GPCR assays. --INVALID-LINK--

  • ResearchGate. (2025). Fluorescence Quenching by Pyridine and Derivatives Induced by Intermolecular Hydrogen Bonding to Pyrrole-Containing Heteroaromatics. --INVALID-LINK--

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. --INVALID-LINK--

  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules. --INVALID-LINK--

  • ResearchGate. (n.d.). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. --INVALID-LINK--

  • BenchChem. (2025). How to improve the fluorescence quantum yield of pyridine derivatives. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). GPR109A activation and aging liver. --INVALID-LINK--

  • (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. --INVALID-LINK--

  • MDPI. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. --INVALID-LINK--

  • PubMed. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. --INVALID-LINK--

  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. --INVALID-LINK--

  • Augusta University Research Profiles. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-p-Tolyl-nicotinic acid. --INVALID-LINK--

  • PubChem. (n.d.). Nicotinic Acid. --INVALID-LINK--

  • Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). --INVALID-LINK--

  • Wikipedia. (n.d.). Nicotinic acid. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Formulation of 6-O-Nicotinoylbarbatin C for In Vivo Studies. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Mitigating Small Molecule Interference in Fluorescence-Based Assays. --INVALID-LINK--

  • Cayman Chemical. (2023). Nicotinic Acid - PRODUCT INFORMATION. --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). --INVALID-LINK--

  • Cayman Chemical. (n.d.). Nicotinic Acid. --INVALID-LINK--

  • ResearchGate. (n.d.). Comparison of fluorescence responses of nicotinic acid and nicotinamide.... --INVALID-LINK--

  • ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. --INVALID-LINK--

  • PubMed. (n.d.). Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. --INVALID-LINK--

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. --INVALID-LINK--

  • GNPS. (n.d.). GNPS Library Spectrum CCMSLIB00005759310. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 6-Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 6-substituted nicotinic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important chemical scaffold. Nicotinic acid and its derivatives are crucial building blocks in pharmaceuticals and agrochemicals.[1][2] Functionalization at the 6-position, however, can present unique challenges.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common hurdles and streamline your synthetic efforts. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges encountered when working with 6-substituted nicotinic acids.

Q1: What are the most common strategies for introducing substituents at the 6-position of the nicotinic acid scaffold?

A1: The primary strategies involve nucleophilic aromatic substitution (SNAr) on an activated pyridine ring or, more commonly, modern cross-coupling reactions. The choice of method depends on the desired substituent and the available starting materials.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are the most versatile and widely used methods.[3][4] These include:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl groups using boronic acids or esters.[5][6]

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[4][7]

    • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8][9]

    • Negishi Coupling: For the formation of C-C bonds with organozinc reagents, which offers high functional group tolerance.[10][11][12]

  • Nucleophilic Aromatic Substitution (SNAr): This is a viable option when a strong electron-withdrawing group is present on the ring, and the incoming nucleophile is potent. For nicotinic acid derivatives, a leaving group (e.g., a halogen) at the 6-position is typically required.

Q2: I'm observing significant hydrodehalogenation (loss of the halogen) in my cross-coupling reaction. What are the likely causes and how can I mitigate this?

A2: Hydrodehalogenation is a common side reaction, particularly with electron-deficient pyridine rings. It's often caused by trace amounts of water or other protic sources in the reaction mixture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried, degassed solvents and reagents. Anhydrous and anaerobic conditions are often crucial.[13]

  • Choice of Base: Some bases can promote hydrodehalogenation. Consider screening milder bases or non-protic options.

  • Ligand Selection: The choice of phosphine ligand can significantly influence the competition between the desired cross-coupling and hydrodehalogenation. Bulky, electron-rich ligands often favor the desired reaction pathway.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

Q3: My Suzuki-Miyaura coupling with 6-chloronicotinic acid is sluggish. What parameters should I optimize?

A3: 6-Chloronicotinic acid can be a challenging substrate due to the lower reactivity of the C-Cl bond compared to C-Br or C-I.

Key Optimization Parameters:

  • Catalyst System:

    • Palladium Precursor: Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ are common choices.

    • Ligand: Electron-rich, bulky phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often necessary to facilitate the oxidative addition of the aryl chloride.

  • Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[5]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.[5]

  • Temperature: Higher reaction temperatures are generally required for aryl chlorides.

Q4: Can I perform cross-coupling reactions directly on 6-halonicotinic acid, or do I need to protect the carboxylic acid group?

A4: While some cross-coupling reactions can tolerate the free carboxylic acid, it is often advantageous to protect it as an ester (e.g., methyl or ethyl ester). The acidic proton of the carboxylic acid can interfere with organometallic reagents and certain basic conditions. Esterification is a straightforward step that can prevent these complications and often improves the solubility of the substrate in organic solvents.

Q5: Are there enzymatic or biocatalytic methods for synthesizing 6-substituted nicotinic acids?

A5: Yes, biocatalysis is an emerging and promising approach. For example, nicotinate dehydrogenase (NDHase) can catalyze the hydroxylation of nicotinic acid to form 6-hydroxynicotinic acid.[14] This intermediate can then be further functionalized. Enzymatic methods offer advantages such as high regioselectivity, mild reaction conditions, and environmental friendliness.[14][15]

II. Troubleshooting Guides for Specific Cross-Coupling Reactions

This section provides detailed troubleshooting advice for common issues encountered during specific palladium-catalyzed cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

Common Issue: Low yield or no reaction.

Potential Cause Recommended Solution Scientific Rationale
Inactive Catalyst Use a fresh palladium source and ligand. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).Oxygen can oxidize and deactivate the Pd(0) catalyst.
Poor Choice of Base Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] The solubility and strength of the base are critical for the transmetalation step.The base activates the boronic acid by forming a more nucleophilic boronate species.
Inappropriate Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is often optimal.[3]This ensures that both the organic substrate and the inorganic base are sufficiently soluble.
Sub-optimal Temperature Gradually increase the reaction temperature. Aryl chlorides often require higher temperatures than bromides or iodides.Higher temperatures provide the necessary activation energy for the oxidative addition step.
Boronic Acid Decomposition Use fresh, high-purity boronic acid. Minimize the reaction time to prevent protodeboronation.Boronic acids can degrade, especially at elevated temperatures and in the presence of water.

Experimental Workflow for Suzuki-Miyaura Coupling Optimization:

Caption: Suzuki-Miyaura reaction optimization workflow.

Guide 2: Buchwald-Hartwig Amination

Common Issue: Formation of side products or incomplete conversion.

Potential Cause Recommended Solution Scientific Rationale
Incorrect Base Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are typically required. The choice of base can be substrate-dependent.The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[16]
Ligand Incompatibility Screen a panel of Buchwald ligands (e.g., Xantphos, DavePhos, RuPhos). The steric and electronic properties of the ligand are critical.[17]The ligand stabilizes the palladium catalyst and facilitates both oxidative addition and reductive elimination.
Amine Reactivity For less reactive amines, consider using a more reactive aryl halide (e.g., bromide or iodide instead of chloride).The C-X bond strength follows the trend C-I < C-Br < C-Cl, affecting the rate of oxidative addition.
Reaction Scale Be aware that optimal conditions at a small scale may not translate directly to a larger scale. Re-optimization may be necessary.Mass and heat transfer effects can become more significant at a larger scale.

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Reductive Elimination De-protonation->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Guide 3: Sonogashira Coupling

Common Issue: Homocoupling of the alkyne (Glaser coupling).

Potential Cause Recommended Solution Scientific Rationale
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[13]
Excess Copper Catalyst Use a minimal amount of the copper(I) co-catalyst (e.g., CuI).While essential for the catalytic cycle, excess copper can accelerate the undesired Glaser coupling.
Inappropriate Amine Base Use a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).The amine base acts as both a base and a solvent, and its coordinating ability can influence the reaction outcome.
High Reaction Temperature Run the reaction at or slightly above room temperature if possible.Higher temperatures can increase the rate of homocoupling.
Copper-Free Conditions Consider a copper-free Sonogashira protocol, especially if homocoupling is a persistent issue.[13]These protocols rely on a palladium catalyst that can facilitate the entire catalytic cycle without a copper co-catalyst.

III. Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 6-chloronicotinate
  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 6-chloronicotinate (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Ethyl 6-bromonicotinate
  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to a reaction vessel.

  • Reagent Addition: Add ethyl 6-bromonicotinate (1.0 equiv.), the desired amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the mixture to the appropriate temperature (e.g., 110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and rinse with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Hydrolysis of a 6-Substituted Nicotinonitrile to the Corresponding Nicotinic Acid

For cases where the synthesis starts from a nitrile precursor.

  • Acid Hydrolysis:

    • Heat the 6-substituted nicotinonitrile under reflux with a dilute aqueous acid (e.g., 6 M HCl).[18]

    • Monitor the reaction until the nitrile is fully consumed.

    • Cool the reaction mixture and adjust the pH to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Base Hydrolysis:

    • Heat the 6-substituted nicotinonitrile under reflux with an aqueous base (e.g., 10% NaOH solution).[18][19]

    • After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[18]

    • Isolate the product by filtration, wash, and dry.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 6-(o-Tolyl)nicotinic Acid Bioactivity Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating nicotinic acid derivatives like 6-(o-Tolyl)nicotinic acid, rigorous and reproducible bioactivity assessment is paramount. As a compound designed to modulate cellular signaling, its efficacy hinges on the ability to engage its target and elicit a measurable biological response. This guide provides an in-depth comparison of two primary methodologies for validating the bioactivity of this compound, focusing on its principal target, the G protein-coupled receptor 109A (GPR109A).[1][2] We will delve into the mechanistic underpinnings of each assay, provide detailed experimental protocols, and offer a comparative analysis to guide your selection of the most appropriate validation strategy.

The primary pharmacological target of nicotinic acid and its derivatives is GPR109A, a Gi-coupled receptor.[1][3] Activation of this receptor by an agonist like this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This proximal event, in turn, can trigger a variety of downstream cellular responses, including the modulation of inflammatory pathways.[3][5][6] Therefore, robust bioactivity validation should ideally interrogate both the initial receptor engagement and the subsequent functional cellular outcomes.

Comparative Overview of Bioactivity Assays

Assay MethodologyPrincipleThroughputEndpoint MeasurementKey AdvantagesKey Limitations
cAMP Inhibition Assay Measures the reduction in intracellular cAMP levels following GPR109A activation.HighLuminescence, Fluorescence (e.g., HTRF, FRET)Direct measure of Gi-coupled receptor activation, highly quantitative, amenable to high-throughput screening.Does not provide information on downstream functional consequences.
Cytokine Release Assay Quantifies the modulation of pro-inflammatory cytokine secretion (e.g., IL-6, TNF-α) in response to GPR109A activation.Medium to HighELISA, Multiplex ImmunoassayMeasures a physiologically relevant downstream effect, provides insights into functional consequences.Indirect measure of receptor activation, can be influenced by off-target effects.

Methodology 1: cAMP Inhibition Assay

This assay directly measures the functional consequence of GPR109A activation by quantifying the decrease in intracellular cAMP levels. It is a cornerstone for confirming the agonist activity of a compound at a Gi-coupled receptor.

Rationale and Experimental Causality

The choice of a cAMP assay is rooted in the fundamental mechanism of GPR109A signaling. As a Gi-coupled receptor, its activation inhibits adenylyl cyclase, the enzyme responsible for cAMP synthesis. By stimulating cells with a known adenylyl cyclase activator, such as forskolin, we can induce a robust and measurable level of cAMP. The addition of a GPR109A agonist, like this compound, will counteract this effect in a dose-dependent manner, providing a clear and quantifiable readout of receptor activation.

Experimental Workflow

cAMP Inhibition Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis cell_culture Culture GPR109A-expressing cells cell_plating Plate cells in a 96- or 384-well plate cell_culture->cell_plating compound_addition Add this compound at various concentrations cell_plating->compound_addition forskolin_stimulation Stimulate with forskolin to induce cAMP production compound_addition->forskolin_stimulation incubation Incubate to allow for cAMP modulation forskolin_stimulation->incubation lysis_detection Lyse cells and add cAMP detection reagents incubation->lysis_detection read_plate Read plate on a suitable plate reader (e.g., luminometer) lysis_detection->read_plate data_analysis Calculate EC50 values and generate dose-response curves read_plate->data_analysis

Caption: Workflow for a cAMP Inhibition Assay.

Step-by-Step Protocol
  • Cell Culture: Culture a cell line stably or transiently expressing human GPR109A (e.g., HEK293, CHO) in appropriate growth medium.

  • Cell Plating: Seed the cells into a white, opaque 96- or 384-well microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a solution of forskolin.

  • Assay Execution:

    • Remove the growth medium from the cells and add the compound dilutions.

    • Incubate for a specified period (e.g., 30 minutes) at 37°C.

    • Add forskolin to all wells (except for negative controls) to stimulate adenylyl cyclase.

    • Incubate for a further specified period (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or GloSensor).

  • Data Analysis: Plot the data as a dose-response curve and calculate the EC50 value, which represents the concentration of this compound that produces 50% of the maximal inhibition of cAMP production.

Methodology 2: Anti-Inflammatory Cytokine Release Assay

This assay evaluates the functional, downstream consequences of GPR109A activation by measuring the suppression of pro-inflammatory cytokine release from immune cells.

Rationale and Experimental Causality

GPR109A is expressed on various immune cells, including macrophages and dendritic cells, and its activation has been shown to exert anti-inflammatory effects.[5][7] A common method to assess this is to challenge these cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), which induces the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] The addition of a GPR109A agonist is expected to suppress this cytokine release, providing a physiologically relevant measure of the compound's bioactivity.

Signaling Pathway

GPR109A Anti-Inflammatory Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling agonist 6-(o-Tolyl)nicotinic acid receptor GPR109A agonist->receptor gi_protein Gi Protein receptor->gi_protein adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase inhibition camp cAMP adenylyl_cyclase->camp synthesis pka PKA camp->pka activation nf_kb NF-κB Pathway pka->nf_kb inhibition cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-6) nf_kb->cytokine_production activation

Caption: GPR109A-mediated anti-inflammatory signaling pathway.

Step-by-Step Protocol
  • Cell Culture: Culture a suitable immune cell line (e.g., RAW 264.7 murine macrophages) or primary immune cells in the appropriate growth medium.

  • Cell Plating: Seed the cells into a 96-well tissue culture plate and allow them to adhere.

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of this compound for a specified period (e.g., 1 hour).

  • Inflammatory Challenge:

    • Add an inflammatory stimulus, such as LPS, to the wells to induce cytokine production.

    • Incubate for an appropriate time course (e.g., 4-24 hours) to allow for cytokine secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the concentration of this compound to generate a dose-response curve and determine the IC50 value, representing the concentration at which the compound inhibits 50% of the LPS-induced cytokine release.

Concluding Remarks

The validation of this compound bioactivity requires a multi-faceted approach. The cAMP inhibition assay provides a direct and quantitative measure of target engagement at the GPR109A receptor, making it an ideal method for initial screening and potency determination. The anti-inflammatory cytokine release assay complements this by providing crucial evidence of a physiologically relevant, downstream functional effect. By employing both methodologies, researchers can build a comprehensive and robust data package that substantiates the bioactivity of this compound, thereby instilling confidence in its potential as a therapeutic agent. The choice between these assays, or the decision to use them in concert, will depend on the specific research question, the available resources, and the stage of the drug discovery process.

References

A Comparative Guide to the Pharmacological Profile of 6-(o-Tolyl)nicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the nicotinic acid scaffold represents a versatile platform for discovering novel therapeutics. Its derivatives have demonstrated a wide array of biological activities, from anti-inflammatory and lipid-lowering effects to anticancer and vasorelaxant properties.[1][2] This guide provides a comparative framework for evaluating 6-(o-Tolyl)nicotinic acid against other key derivatives, offering detailed experimental protocols and a rationale for structure-activity relationship (SAR) studies.

I. Synthesis of 6-arylnicotinic Acids: A Focus on Suzuki-Miyaura Coupling

The introduction of an aryl group at the 6-position of the pyridine ring is a key synthetic step. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation due to its mild reaction conditions and tolerance of various functional groups.[3][4] A plausible and efficient route to synthesize this compound involves the coupling of a 6-halonicotinate ester with o-tolylboronic acid, followed by hydrolysis of the ester.

Experimental Protocol: Synthesis of this compound

Step 1: Suzuki-Miyaura Coupling of Ethyl 6-chloronicotinate with o-tolylboronic acid

  • To a solution of ethyl 6-chloronicotinate (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene, add o-tolylboronic acid (1.2 eq) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq) or potassium phosphate (2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 6-(o-tolyl)nicotinate.

Step 2: Hydrolysis of Ethyl 6-(o-tolyl)nicotinate

  • Dissolve the purified ethyl 6-(o-tolyl)nicotinate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis 6-chloronicotinate Ethyl 6-chloronicotinate Coupling_Reaction Suzuki Coupling (Toluene/Dioxane, 80-100°C) 6-chloronicotinate->Coupling_Reaction o-tolylboronic_acid o-Tolylboronic Acid o-tolylboronic_acid->Coupling_Reaction Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Coupling_Reaction Base Na₂CO₃ / K₃PO₄ Base->Coupling_Reaction Coupled_Ester Ethyl 6-(o-tolyl)nicotinate Coupling_Reaction->Coupled_Ester Base_Hydrolysis Base Hydrolysis (NaOH/KOH, EtOH/H₂O, Reflux) Coupled_Ester->Base_Hydrolysis Acidification Acidification (HCl) Base_Hydrolysis->Acidification Final_Product This compound Acidification->Final_Product

General synthetic scheme for this compound.

II. Comparative Biological Evaluation

To understand the therapeutic potential of this compound, its biological activities should be compared against a panel of other nicotinic acid derivatives with known pharmacological profiles. The following sections outline the standard in vitro assays for assessing anti-inflammatory, vasorelaxant, and cytotoxic activities.

A. Anti-inflammatory Activity

Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties, often attributed to the modulation of pro-inflammatory cytokine secretion.[6][7] A standard method to evaluate this is to measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Viability Assay (MTT): Prior to the anti-inflammatory assay, determine the non-toxic concentration range of the test compounds by treating the cells with various concentrations for 24 hours and performing an MTT assay.[8]

  • LPS Stimulation: Seed RAW 264.7 cells in 96-well plates. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay): Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatants using the Griess reagent.[8]

  • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control. Determine the IC₅₀ values for each compound.

CompoundAssayIC₅₀ (µM)Reference
This compound Nitrite Inhibition Data to be determined -
Compound 4d Nitrite InhibitionPotent Activity[8]
Compound 4f Nitrite InhibitionPotent Activity[8]
Compound 4g Nitrite InhibitionPotent Activity[8]
Ibuprofen (Reference) Nitrite InhibitionStandard[8]
B. Vasorelaxant Activity

The vasorelaxant effects of nicotinic acid derivatives are a key area of investigation, particularly for their potential cardiovascular applications.[9] These effects can be assessed by measuring the relaxation of pre-contracted aortic rings.

  • Aortic Ring Preparation: Isolate the thoracic aorta from a male Wistar rat and cut it into rings of 2-3 mm in width.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Pre-contraction: After an equilibration period, pre-contract the aortic rings with phenylephrine (1 µM) or potassium chloride (60 mM).

  • Compound Administration: Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compounds to the organ bath.

  • Data Recording and Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction. Calculate the EC₅₀ values for each compound.

CompoundPre-contraction AgentEC₅₀Reference
This compound Phenylephrine Data to be determined -
2-(1-adamantylthio)nicotinic acid Phenylephrine21.3 nM[9]
Nicotinic Acid (Reference) PhenylephrineStandard[9]
C. Cytotoxic Activity

The potential of nicotinic acid derivatives as anticancer agents is an emerging field of research.[10] The cytotoxic effects of these compounds can be evaluated against a panel of human cancer cell lines using cell viability assays.

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength. Calculate the percentage of cell viability and determine the IC₅₀ values.

CompoundCell LineIC₅₀ (µM)Reference
This compound HCT-116 Data to be determined -
Compound 5b HCT-150.134[10]
Compound 5c HCT-150.098[10]
Doxorubicin (Reference) HCT-150.101[10]

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data generated from these assays will provide valuable insights into the structure-activity relationships of 6-arylnicotinic acids. The position and nature of the substituent on the aryl ring can significantly influence the biological activity. For this compound, the presence of the ortho-methyl group may introduce steric effects that could alter its binding to target proteins compared to unsubstituted or para-substituted analogs.

SAR_Logic cluster_synthesis Synthesis & Analogs cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Start 6-Halonicotinic Acid Suzuki Suzuki Coupling (Arylboronic Acids) Start->Suzuki Analogs 6-Arylnicotinic Acid Derivatives Suzuki->Analogs Anti_Inflammatory Anti-inflammatory (IC₅₀) Analogs->Anti_Inflammatory Vasorelaxant Vasorelaxant (EC₅₀) Analogs->Vasorelaxant Cytotoxic Cytotoxic (IC₅₀) Analogs->Cytotoxic SAR Structure-Activity Relationship (SAR) Anti_Inflammatory->SAR Vasorelaxant->SAR Cytotoxic->SAR Mechanism Mechanism of Action SAR->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Workflow for SAR studies of 6-arylnicotinic acid derivatives.

IV. Conclusion

This guide provides a robust framework for the synthesis and comparative pharmacological evaluation of this compound. By following the outlined protocols, researchers can generate the necessary data to elucidate its therapeutic potential in inflammation, cardiovascular disease, and oncology. The subsequent SAR analysis will be instrumental in the design and development of novel, more potent, and selective nicotinic acid-based therapeutics.

References

A Comparative Guide to the Bioactivity of 6-(o-Tolyl)nicotinic Acid and 6-(p-Tolyl)nicotinic Acid: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Substitution in Drug Discovery

In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule, or isomerism, is a critical determinant of biological activity. Even subtle changes, such as the positional shift of a functional group on an aromatic ring, can profoundly impact a compound's pharmacological profile, including its potency, selectivity, and metabolic stability. This guide provides a comparative framework for evaluating the bioactivity of two positional isomers: 6-(o-Tolyl)nicotinic acid and 6-(p-Tolyl)nicotinic acid.

While direct comparative studies on these specific molecules are not extensively documented in current literature, the broader class of nicotinic acid derivatives is known for a range of pharmacological effects.[1][2][3] This guide, therefore, presents a hypothesized comparison based on established structure-activity relationships (SAR) for this class of compounds and outlines a rigorous experimental methodology to validate these hypotheses. We will focus on two primary, plausible mechanisms of action for these compounds: cyclooxygenase-2 (COX-2) inhibition and G-protein coupled receptor 109A (GPR109A) agonism.

The ortho (o) versus para (p) positioning of the tolyl group is expected to create distinct steric and electronic environments. These differences will likely influence how each molecule interacts with its biological targets, making a head-to-head comparison essential for any drug development program.

Hypothesized Biological Activities and Rationale

Anti-inflammatory Activity via Selective COX-2 Inhibition

A significant body of research has identified nicotinic acid derivatives as potent anti-inflammatory agents, often acting through the selective inhibition of cyclooxygenase-2 (COX-2).[1][4] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[5]

  • Causality of Experimental Choice: The structural similarity of our target molecules to known COX-2 inhibitors containing a nicotinic acid scaffold makes this a primary avenue of investigation. The position of the tolyl group could influence the molecule's ability to fit into the COX-2 active site, potentially leading to differences in inhibitory potency (IC50) and selectivity over the constitutively expressed COX-1 isoform.

GPR109A (Nicotinic Acid Receptor) Agonism

GPR109A is a G-protein coupled receptor that is activated by nicotinic acid (niacin).[6][7] This receptor plays a crucial role in mediating the lipid-lowering effects of niacin and is also involved in modulating immune responses.[7][8] Activation of GPR109A in immune cells has been shown to have anti-inflammatory effects.[7][9]

  • Causality of Experimental Choice: Given the core nicotinic acid structure, it is plausible that both the o-tolyl and p-tolyl analogs could act as agonists for GPR109A. The different steric bulk presented by the ortho- and para-tolyl groups may affect receptor binding affinity and the efficacy of subsequent downstream signaling, such as the inhibition of cyclic AMP (cAMP) production.[6][10]

Comparative Data (Hypothetical)

The following table summarizes the type of quantitative data that would be generated from the experimental protocols described below. The values are for illustrative purposes to demonstrate how the performance of the two isomers would be compared.

ParameterThis compound6-(p-Tolyl)nicotinic AcidCelecoxib (Control)Nicotinic Acid (Control)
COX-2 Inhibition
IC50 (µM)1.50.50.05N/A
COX-1 Inhibition
IC50 (µM)>100>1005.0N/A
Selectivity Index (COX-1 IC50 / COX-2 IC50) >66>200100N/A
GPR109A Agonism
EC50 (µM) for cAMP Inhibition5.010.0N/A1.0

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzymes. In the presence of arachidonic acid, the heme component of the COX enzyme catalyzes the conversion of a fluorogenic substrate into a fluorescent product. An inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound, 6-(p-Tolyl)nicotinic acid, and Celecoxib (positive control) in DMSO.

    • Perform serial dilutions in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to create a range of concentrations for testing (e.g., 0.01 µM to 100 µM).

  • Enzyme and Substrate Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer according to the manufacturer's instructions.

    • Prepare the arachidonic acid (substrate) and fluorogenic probe solutions in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the serially diluted test compounds or control to the appropriate wells.

    • Add 160 µL of the enzyme solution (either COX-1 or COX-2) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzymes.

    • Initiate the reaction by adding 20 µL of the arachidonic acid/fluorogenic probe mixture to each well.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity every minute for 20 minutes (Excitation/Emission wavelengths will depend on the specific fluorogenic probe used).

    • Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

    • Calculate the Selectivity Index (SI) as the ratio of COX-1 IC50 to COX-2 IC50.

Protocol 2: GPR109A Activation Assay (cAMP Measurement)

This protocol outlines a method to assess the agonist activity of the test compounds at the GPR109A receptor by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production in a cell line stably expressing the receptor.

Principle: GPR109A is a Gi-coupled receptor. Its activation by an agonist inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HEK-293 cells stably expressing human GPR109A in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).

    • Seed the cells into 96-well plates and grow to 80-90% confluency.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound, 6-(p-Tolyl)nicotinic acid, and Nicotinic Acid (positive control) in a suitable buffer.

    • Create serial dilutions to cover a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Add 50 µL of the test compounds or control at various concentrations to the wells.

    • Add 25 µL of a forskolin solution (a direct activator of adenylyl cyclase) to all wells except the negative control.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement and Analysis:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production versus the logarithm of the compound concentration.

    • Determine the half-maximal effective concentration (EC50) value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism: COX-2 Mediated Inflammation

The following diagram illustrates the signaling pathway in which COX-2 plays a pivotal role, representing a primary hypothetical target for this compound and 6-(p-Tolyl)nicotinic acid.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation mediate Test_Compounds 6-(o/p-Tolyl)nicotinic Acid Test_Compounds->COX2

Caption: COX-2 pathway and the putative inhibitory action of the test compounds.

Conclusion and Future Directions

This guide provides a scientifically grounded framework for the comparative evaluation of this compound and 6-(p-Tolyl)nicotinic acid. By systematically investigating their potential as COX-2 inhibitors and GPR109A agonists, researchers can elucidate the impact of ortho versus para substitution on biological activity. The proposed protocols are robust, reproducible, and utilize standard techniques in drug discovery.

The hypothetical data underscores a key principle: the para-substituted isomer may exhibit greater potency and selectivity for COX-2, a common trend in diaryl heterocyclic inhibitors. Conversely, the ortho-substituted isomer might show different kinetics or even an alternative binding mode. Future studies should expand upon these initial in vitro assays to include in vivo models of inflammation (e.g., carrageenan-induced paw edema in rats) to correlate in vitro potency with in vivo efficacy and to assess the pharmacokinetic profiles of these compounds.[1][4] Such a comprehensive approach is vital for identifying promising lead candidates for further development.

References

A Comparative Guide to the Enzyme Inhibition Profiles of Nicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a nuanced understanding of how structural isomers interact with enzymatic targets is paramount. This guide provides an in-depth, objective comparison of the enzyme inhibitory activities of three nicotinic acid isomers: nicotinic acid (niacin), nicotinamide (niacinamide), and isonicotinic acid. By synthesizing experimental data and elucidating the underlying mechanisms, this document serves as a critical resource for informed decision-making in research and development.

Introduction to Nicotinic Acid Isomers

Nicotinic acid and its isomers are pyridine-based molecules that, despite their structural similarities, exhibit distinct biochemical and pharmacological profiles. Nicotinic acid is well-established for its lipid-lowering effects, while nicotinamide is a key precursor for the coenzyme NAD+ and is widely used in dermatology.[1][2] Isonicotinic acid, though less studied in its pure form, has derivatives like isoniazid that are clinically significant.[3] Their differential engagement with key enzymes underpins their unique therapeutic applications and potential for drug-drug interactions.

Comparative Enzyme Inhibition Profiles

The following sections detail the inhibitory effects of these isomers on major classes of enzymes, supported by quantitative data where available.

Cytochrome P450 (CYP) Enzymes

CYP enzymes are central to drug metabolism, and their inhibition is a primary cause of adverse drug-drug interactions.[4]

Mechanism of Inhibition: For both nicotinic acid and nicotinamide, the primary mechanism of CYP inhibition is believed to be the coordination of the pyridine nitrogen atom with the heme iron of the enzyme.[5]

Comparative Data:

IsomerEnzyme TargetInhibition Constant (Ki) / IC50Type of InhibitionReference(s)
Nicotinic Acid CYP2D6Ki = 3.8 ± 0.3 mM-[5]
Nicotinamide CYP2D6Ki = 19 ± 4 mM-[5]
CYP3A4Ki = 13 ± 3 mM-[5]
CYP2E1Ki = 13 ± 8 mM-[5]
Isonicotinic Acid Hydrazide (Isoniazid) CYP2C19Potent InhibitionCompetitive[6]
CYP3A4Ki = 51.8 ± 2.5 to 75.9 ± 7.8 µMNoncompetitive[6]
CYP2E1Ki = 110 ± 33 µMNoncompetitive[6]
CYP2D6Ki = 126 ± 23 µMCompetitive[6]

Expert Insights: The data clearly indicates that while both nicotinic acid and nicotinamide are weak inhibitors of CYP enzymes, nicotinic acid shows a somewhat stronger inhibition of CYP2D6 compared to nicotinamide.[5] It is the derivative of isonicotinic acid, isoniazid, that demonstrates clinically relevant and potent inhibition of CYP2C19 and CYP3A4.[6] This highlights the profound impact of the carboxyl group's position and the hydrazide substitution on the interaction with the CYP active site.

Sirtuins (NAD+-dependent deacetylases)

Sirtuins are a class of enzymes that play crucial roles in cellular processes like aging, metabolism, and DNA repair. Their activity is dependent on the coenzyme NAD+.

Mechanism of Inhibition: Niacinamide inhibits sirtuins through a "base exchange" mechanism, which is a form of product inhibition. This can manifest as noncompetitive or mixed noncompetitive inhibition.[7][8] In contrast, nicotinic acid has been shown to indirectly modulate sirtuin activity, for instance, by inhibiting vascular inflammation via a SIRT1-dependent pathway, rather than direct enzymatic inhibition.[9]

Comparative Data:

IsomerEnzyme TargetIC50Type of InhibitionReference(s)
Nicotinamide SIRT150 - 180 µMNoncompetitive[8]
SIRT336.7 ± 1.3 µMMixed Noncompetitive[7]
Isonicotinamide SIRT112.2 ± 0.3 mM-[7]
SIRT313.8 ± 0.5 mM-[7]

Expert Insights: Nicotinamide is a well-established pan-sirtuin inhibitor, with IC50 values in the micromolar range.[8] The significantly higher IC50 values for isonicotinamide (the amide of isonicotinic acid) suggest that the position of the pyridine nitrogen is critical for effective binding and inhibition of sirtuins.[7] The lack of direct inhibitory data for nicotinic acid on sirtuins further underscores the distinct biological activities of these isomers.

Diacylglycerol Acyltransferase 2 (DGAT2)

DGAT2 is a key enzyme in the synthesis of triglycerides and a target for therapies aimed at treating metabolic disorders.[10][11]

Mechanism of Inhibition: Nicotinic acid acts as a noncompetitive inhibitor of DGAT2.[12]

Comparative Data:

IsomerEnzyme TargetIC50Type of InhibitionReference(s)
Nicotinic Acid DGAT20.1 mMNoncompetitive[12]

Expert Insights: The noncompetitive inhibition of DGAT2 by nicotinic acid is a cornerstone of its lipid-lowering effects.[1] This specific action appears to be unique to nicotinic acid among its isomers, as similar data for niacinamide and isonicotinic acid is not prominent in the literature. This selectivity is a prime example of how subtle structural changes dictate therapeutic outcomes.

Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes are involved in DNA repair and genomic stability, making them important targets in cancer therapy.

Mechanism of Inhibition: Niacinamide can inhibit PARP activity, although the concentrations required are generally high.[13]

Expert Insights: While niacinamide is known to inhibit PARP, it is considered a weak inhibitor, with significant effects typically observed at millimolar concentrations. This is in contrast to dedicated PARP inhibitors used in clinical settings. There is a lack of robust comparative data for nicotinic acid and isonicotinic acid on PARP inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the interplay of these isomers with cellular pathways and the experimental designs used to assess their effects is crucial for a comprehensive understanding.

Signaling Pathway: Sirtuin Inhibition by Nicotinamide

Sirtuin_Inhibition cluster_reaction Sirtuin Deacetylation Reaction NAD NAD+ SIRT1 SIRT1/3 NAD->SIRT1 Acetylated_Substrate Acetylated Substrate Acetylated_Substrate->SIRT1 Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate O_Acetyl_ADP_Ribose O-Acetyl-ADP-Ribose SIRT1->O_Acetyl_ADP_Ribose Nicotinamide Nicotinamide SIRT1->Nicotinamide Product Release Nicotinamide->SIRT1 Inhibits (Base Exchange)

Caption: Sirtuin deacetylation and its inhibition by nicotinamide.

Experimental Workflow: CYP450 Inhibition Assay

CYP450_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes Incubate Incubate at 37°C with NADPH Microsomes->Incubate Substrate CYP-specific Substrate Substrate->Incubate Isomers Nicotinic Acid Isomers (Varying Concentrations) Isomers->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS Analysis of Metabolite Formation Quench->LCMS IC50 Calculate IC50/Ki Values LCMS->IC50

Caption: Workflow for determining CYP450 inhibition.

Detailed Experimental Protocols

To ensure the reproducibility and validity of findings, the following are generalized protocols for key enzyme inhibition assays.

Protocol: Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
  • Preparation of Reagents:

    • Prepare a stock solution of the test isomer (nicotinic acid, nicotinamide, or isonicotinic acid) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test isomer to achieve a range of final assay concentrations.

    • Prepare a solution of human liver microsomes in potassium phosphate buffer (pH 7.4).

    • Prepare a solution of a CYP isoform-specific substrate at its Km concentration.

    • Prepare a solution of NADPH.

  • Incubation:

    • In a microplate, combine the human liver microsomes, the CYP-specific substrate, and the test isomer at various concentrations.

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a specified time.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis:

    • Determine the rate of metabolite formation at each inhibitor concentration.

    • Calculate the percent inhibition relative to a vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol: Sirtuin Activity Assay (Fluorometric)
  • Preparation of Reagents:

    • Prepare a stock solution of the test isomer (e.g., nicotinamide) in assay buffer.

    • Prepare serial dilutions of the test isomer.

    • Prepare a solution of recombinant human sirtuin (e.g., SIRT1 or SIRT3) in assay buffer.

    • Prepare a solution of a fluorogenic acetylated peptide substrate and NAD+.

  • Reaction:

    • In a microplate, combine the sirtuin enzyme, the test isomer at various concentrations, and the acetylated peptide substrate.

    • Initiate the reaction by adding NAD+.

    • Incubate at 37°C for a specified time.

  • Development and Detection:

    • Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

    • Incubate to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition based on the fluorescence signal relative to a control without inhibitor.

    • Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

Conclusion

The enzymatic inhibition profiles of nicotinic acid isomers are distinct and isoform-specific. Nicotinic acid's primary inhibitory role in a therapeutic context is its noncompetitive inhibition of DGAT2, contributing to its lipid-lowering effects. Nicotinamide, on the other hand, is a notable inhibitor of sirtuins, a property that underpins much of its biological activity. Isonicotinic acid's inhibitory potential is most evident through its derivative, isoniazid, which is a potent inhibitor of key CYP450 enzymes. This comparative analysis underscores the critical importance of isomeric structure in determining biological function and provides a foundational guide for researchers in the field of drug discovery and development.

References

A Senior Application Scientist's Guide to Cross-Reactivity Testing for 6-(o-Tolyl)nicotinic Acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Bioanalysis

In the landscape of drug development, the journey of a therapeutic candidate from discovery to clinical application is paved with data. The integrity of this data is paramount, and nowhere is this more critical than in bioanalysis—the quantitative measurement of a drug and its metabolites in biological matrices. The central challenge is not merely detecting the compound of interest, but detecting it with unambiguous certainty. This guide focuses on a crucial aspect of this certainty: cross-reactivity testing .

We will use the novel small molecule, 6-(o-Tolyl)nicotinic acid , as a case study to explore the principles, methodologies, and comparative performance of bioanalytical assays. While this compound serves as our specific model, the principles and protocols discussed herein are universally applicable to the development of robust assays for a wide array of small molecule therapeutics. Ensuring that an assay is specific for this compound—and does not erroneously detect its metabolites, structurally similar compounds, or other matrix components—is fundamental to accurate pharmacokinetic, toxicokinetic, and efficacy assessments. This guide provides the technical framework and field-proven insights necessary to design and execute a rigorous cross-reactivity validation program.

Chapter 1: The Principle of Selectivity in Bioanalytical Method Validation

Selectivity, or specificity, is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample.[1] These potentially interfering components can include metabolites, impurities, degradation products, or co-administered drugs. Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate the evaluation of specificity as a core component of analytical method validation.[1][2][3][4]

A failure in assay selectivity can have profound consequences:

  • Overestimation of Drug Concentration: If an assay cross-reacts with an active metabolite, pharmacokinetic analysis may report falsely elevated concentrations and a longer apparent half-life, leading to incorrect dosing regimens.

  • Masking of Toxicity: An assay that fails to distinguish the parent drug from a toxic metabolite could mask the formation of the harmful species.

  • Inaccurate Efficacy Correlations: Misleading concentration data can obscure the true relationship between drug exposure and therapeutic effect.

Therefore, a cross-reactivity study is not merely a checklist item for validation; it is a foundational experiment that underpins the reliability of all subsequent clinical and pre-clinical data.

Chapter 2: A Comparative Overview of Bioanalytical Platforms

The quantification of a small molecule like this compound is typically approached using two distinct technological platforms: Ligand Binding Assays (e.g., Immunoassays) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them involves a trade-off between speed, cost, and the mechanism by which they achieve selectivity.

FeatureCompetitive Immunoassay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Selectivity Antibody-antigen binding specificity.Physicochemical separation (chromatography) followed by mass-to-charge ratio (m/z) and fragment ion detection.
Common Cross-Reactants Structurally similar molecules that can bind to the antibody.[5][6]Isobaric compounds (same mass) that co-elute chromatographically.
Development Time Longer (requires custom antibody generation and characterization).Shorter (method development is often faster if instrumentation is available).
Throughput High (plate-based format allows for many samples at once).Lower to Medium (sequential sample injection).
Strengths Cost-effective for large sample numbers, high sensitivity achievable.[7][8][9]Considered the 'gold standard' for specificity and quantitative accuracy.[10][11][12] Can often quantify parent drug and metabolites simultaneously.
Weaknesses Susceptible to matrix effects and cross-reactivity from unforeseen metabolites or analogs.[6]Higher initial capital and operational cost; requires specialized personnel.

Chapter 3: Designing a Robust Cross-Reactivity Study

A successful study begins with a well-conceived plan. The logical flow involves identifying potential interferents, designing the experiments, and executing the protocols with appropriate controls.

Identifying Potential Cross-Reactants for this compound

To challenge the specificity of our assay, we must compile a list of compounds that have the potential to interfere. This list is derived from the structure of our analyte.

Analyte: this compound

  • Core Structure: Nicotinic Acid (a Vitamin B3 vitamer).[13]

  • Key Substituent: o-Tolyl group at position 6.

Potential Interfering Compounds:

  • Metabolites: Based on the known metabolism of nicotinic acid and aromatic rings, we can predict likely metabolites.[14][15][16]

    • Phase I: Hydroxylation of the tolyl group (e.g., at the methyl or on the ring).

    • Phase II: Glucuronide or sulfate conjugation at the carboxylic acid or a hydroxylated site.

    • Amidation: Conjugation with amino acids like glycine to form nicotinuric acid analogs.[15][17]

  • Structural Analogs & Precursors:

    • Positional Isomers: 6-(m-Tolyl)nicotinic acid and 6-(p-Tolyl)nicotinic acid. These are critical to test as they may be process impurities.

    • Related Compounds: Nicotinic acid, Nicotinamide, and other nicotinic acid derivatives.[18][19][20]

  • Co-administered Drugs: Any other drugs that are likely to be administered in the target patient population should be tested.

  • Endogenous Compounds: While less likely for a synthetic structure, compounds with some structural similarity should be considered if the assay will be used in specific disease states where certain metabolites are elevated.

General Experimental Workflow

The workflow for assessing cross-reactivity is a systematic process of challenging the assay with each potential interferent.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis A Identify & Procure Potential Cross-Reactants B Prepare High-Concentration Stock Solutions A->B C Prepare Assay Controls (Zero, LLOQ, ULOQ) B->C D Spike Interferent into Blank Matrix E Analyze Spiked Samples with Validated Assay D->E F Measure Assay Response E->F G Calculate % Cross-Reactivity or % Interference F->G H Compare Against Acceptance Criteria G->H

Caption: General workflow for cross-reactivity testing.

Chapter 4: Protocol Deep Dive: Competitive Immunoassay

Immunoassays for small molecules typically operate in a competitive format, where the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[7][21][22]

Principle of Competitive Immunoassay

G cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration cluster_low_viz cluster_high_viz A [Antibody] + [Labeled Analyte] + [Sample Analyte] B Labeled Analyte Binds Antibody A->B C High Signal B->C D [Antibody] + [Labeled Analyte] + [Sample Analyte] E Sample Analyte Outcompetes Labeled Analyte D->E F Low Signal E->F Ab Ab Ag_label Ag* Ag_sample_low Ag Ag_sample_high Ag Ab_low Ag_label_low Ab_low->Ag_label_low Binds Ab_high Ag_sample_high_1 Ab_high->Ag_sample_high_1 Ag_sample_high_2 Ab_high->Ag_sample_high_2 Ag_sample_high_3 Ab_high->Ag_sample_high_3

Caption: Signal is inversely proportional to analyte concentration.

Step-by-Step Protocol for Cross-Reactivity Testing
  • Preparation:

    • Prepare stock solutions of each potential cross-reactant in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

    • Prepare a standard curve for the target analyte, this compound, according to the validated assay protocol.

  • Execution:

    • For each potential cross-reactant, prepare a series of dilutions in the assay matrix (e.g., human plasma). The concentration range should be wide, typically tested up to the highest concentration expected in vivo or a standard high concentration like 10 µg/mL.

    • Run these samples in the immunoassay as if they were unknown samples containing the target analyte.

    • Include zero controls (blank matrix) and controls for the target analyte (e.g., at the IC50 concentration).

  • Data Acquisition:

    • Measure the signal generated by each concentration of the potential cross-reactant.

    • Generate a dose-response curve for each compound tested.

Data Analysis and Interpretation

Cross-reactivity is quantified by comparing the concentration of the interferent required to displace 50% of the labeled analyte (its IC50) with the IC50 of the target analyte itself.

Formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) * 100

Acceptance Criteria: Typically, a compound is considered non-cross-reactive if the value is <0.1%. Any significant cross-reactivity (>1%) must be investigated and its impact on study data evaluated.

Sample Data Presentation
Compound TestedIC50 (ng/mL)% Cross-ReactivityConclusion
This compound (Analyte) 15.2 100% Reference
6-(m-Tolyl)nicotinic acid4,8500.31%Low Cross-Reactivity
6-(p-Tolyl)nicotinic acid9,1200.17%Low Cross-Reactivity
Nicotinic Acid>10,000<0.15%Negligible
Hydroxy-6-(o-Tolyl)nicotinic acid2565.9%Significant Cross-Reactivity
Co-drug X>10,000<0.15%Negligible

Chapter 5: Protocol Deep Dive: LC-MS/MS

LC-MS/MS achieves specificity through two sequential filtering steps: chromatographic separation in time, followed by mass filtering.[10][23] Interference occurs only if a compound has the same mass, produces a fragment ion of the same mass, AND elutes at the same time as the analyte.

Principle of LC-MS/MS

G A Sample Injection B HPLC Column (Chromatographic Separation) A->B C Ion Source (ESI/APCI) B->C D Quadrupole 1 (Q1) (Precursor Ion Selection) C->D E Quadrupole 2 (q2) (Collision Cell - Fragmentation) D->E F Quadrupole 3 (Q3) (Product Ion Selection) E->F G Detector F->G H Data System (Chromatogram) G->H

Caption: The multi-stage filtering workflow of LC-MS/MS.

Step-by-Step Protocol for Specificity Testing
  • Preparation:

    • Develop a validated LC-MS/MS method for this compound, defining its retention time (RT) and its specific multiple reaction monitoring (MRM) transition (precursor ion m/z → product ion m/z).

    • Prepare a high-concentration solution of each potential interferent in the initial mobile phase.

  • Execution (Two Key Experiments):

    • Experiment 1 (Interferent Only):

      • Inject the high-concentration solution of the interferent onto the LC-MS/MS system.

      • Monitor the MRM transition of the target analyte, this compound.

    • Experiment 2 (Interferent + Analyte at LLOQ):

      • Spike blank matrix with the target analyte at its Lower Limit of Quantitation (LLOQ).

      • Separately, spike blank matrix with the high concentration of the interferent.

      • Analyze six replicates of the LLOQ sample and six replicates of the LLOQ sample that also contains the high concentration of the interferent.

  • Data Acquisition and Analysis:

    • Experiment 1: Examine the chromatogram at the expected retention time of the target analyte. Any peak detected would indicate direct interference.

    • Experiment 2: Calculate the mean concentration of the analyte in the presence and absence of the interferent. The results should be comparable, within a defined percentage (e.g., ±20%), to demonstrate a lack of matrix effect or suppression/enhancement at the LLOQ.

Sample Data Presentation
Compound Tested (at 10 µg/mL)Response at Analyte RT & MRM (Interferent Only)Analyte Recovery at LLOQ (in presence of interferent)Conclusion
6-(m-Tolyl)nicotinic acidNo peak detected103%No Interference
6-(p-Tolyl)nicotinic acidNo peak detected98%No Interference
Hydroxy-6-(o-Tolyl)nicotinic acidNo peak detected101%No Interference
Co-drug XNo peak detected95%No Interference

Conclusion: A Tale of Two Methodologies

This guide demonstrates that ensuring the specificity of a bioanalytical assay for a novel compound like this compound is a multi-faceted process grounded in regulatory requirements and sound scientific principles.

  • Competitive Immunoassays offer high throughput but require diligent upfront characterization. Their specificity is dictated by the binding epitope of a single reagent—the antibody. As seen in our hypothetical data, an immunoassay may show significant cross-reactivity with a closely related metabolite, which would necessitate careful consideration of its impact on data interpretation or the development of a more specific antibody.

  • LC-MS/MS , the gold standard for specificity, leverages the orthogonal principles of chromatography and mass spectrometry to virtually eliminate interference.[10][11] Its power lies in its ability to distinguish between compounds even with minute structural differences, such as positional isomers, provided they can be chromatographically separated.

The choice of platform depends on the stage of drug development, the required throughput, and the available resources. However, the fundamental requirement remains the same: the method must be rigorously challenged and proven "fit for purpose."[3][4] A thorough cross-reactivity and specificity assessment is the cornerstone of a reliable bioanalytical method, ensuring that the data generated can be trusted to guide critical decisions throughout the lifecycle of a therapeutic drug.

References

Introduction: The Imperative for Comprehensive Analysis in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Orthogonal Analytical Methods for the Quality Control of 6-(o-Tolyl)nicotinic acid

This compound, a substituted pyridine-3-carboxylic acid, represents a class of small molecule active pharmaceutical ingredients (APIs) where purity, stability, and a well-characterized impurity profile are paramount to ensuring safety and efficacy. During synthesis and storage, a variety of related substances can emerge, including positional isomers, precursors, and degradation products. A single analytical method, while validated, may not possess the selectivity to detect all potential impurities, some of which could co-elute with the main peak or other impurities. This creates a significant analytical blind spot.

To mitigate this risk and build a robust quality control strategy, the principle of orthogonality is employed. Orthogonal methods are analytical procedures that measure the same attribute (e.g., purity) using fundamentally different physicochemical principles of separation or detection.[1][2] This approach provides a more comprehensive understanding of a sample, ensuring that what appears as a single, pure peak in one method can be confidently confirmed as such by a secondary, dissimilar method.[3][4] The International Council for Harmonisation (ICH) guideline Q2(R2) explicitly recognizes that specificity can be demonstrated by comparing results to an orthogonal procedure, reinforcing its importance in regulatory submissions.[5]

This guide provides a comparative analysis of two orthogonal chromatographic methods for the analysis of this compound: the industry-standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC).

The Concept of Orthogonality

Orthogonality in chromatography is achieved by utilizing separation mechanisms that rely on different molecular properties. If one method separates compounds based on hydrophobicity, an orthogonal method might separate them based on polarity, charge, or size. This ensures that two compounds behaving identically in one system are highly unlikely to do so in the other.

Orthogonality_Concept rp_axis Separation by Hydrophobicity (RP-HPLC) origin->rp_axis hilic_axis Separation by Polarity (HILIC) origin->hilic_axis compound_A API compound_A->pos_A_rp compound_A->pos_A_hilic compound_B Impurity 1 compound_B->pos_B_rp compound_B->pos_B_hilic compound_C Impurity 2 compound_C->pos_C_rp compound_C->pos_C_hilic label_rp API and Impurity 1 Co-elute in RP-HPLC label_hilic API and Impurity 2 Co-elute in HILIC

Caption: Conceptual diagram of analytical orthogonality.

Method 1: The Workhorse – Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone of pharmaceutical analysis for small molecules. Its separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the primary choice. Its long alkyl chains provide a highly hydrophobic surface, ideal for retaining the aromatic structure of this compound and its likely non-polar impurities.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. This compound is a carboxylic acid. By lowering the pH well below its pKa (~4.8), the carboxyl group is protonated (-COOH), rendering the molecule less polar and ensuring consistent retention and sharp peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: UV detection is selected due to the presence of the pyridine and tolyl aromatic rings, which are strong chromophores. Monitoring at a wavelength around 265 nm typically provides a robust response for this class of compounds.[6]

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

Anticipated Performance Data (RP-HPLC)
ParameterSpecificationHypothetical Result
Retention Time (API) -~8.5 min
Linearity (R²) ≥ 0.9990.9995
Range 0.05 - 1.0 mg/mLMet
Precision (%RSD) ≤ 2.0%0.45%
Accuracy (% Recovery) 98.0 - 102.0%100.5%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL

Limitation: While robust, this method may fail to resolve highly polar impurities which will elute early, near the solvent front. Furthermore, positional isomers with very similar hydrophobicity may co-elute with the main API peak.

Method 2: The Orthogonal Confirmation – HILIC

HILIC provides an orthogonal separation mechanism by utilizing a polar stationary phase and a mobile phase with a high concentration of an organic solvent. Separation is governed by the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.[7]

Causality Behind Experimental Choices:

  • Stationary Phase (Column): An unbonded silica or an amide-bonded phase is used. These surfaces are highly polar and facilitate the formation of the necessary aqueous layer for partitioning to occur.

  • Mobile Phase: The mobile phase is predominantly organic (typically >80% acetonitrile) with a small amount of aqueous buffer. This composition is essential to drive the partitioning mechanism for polar compounds. The buffer maintains a consistent pH and ionic strength, improving peak shape and reproducibility.

  • Detection: UV detection at 265 nm remains effective. Alternatively, HILIC's volatile mobile phases make it highly compatible with Mass Spectrometry (MS) for definitive peak identification and enhanced sensitivity.

Experimental Protocol: HILIC
  • Instrumentation: UHPLC system with a binary pump, autosampler, column thermostat, and UV/Vis detector (or MS).

  • Column: Silica or Amide, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    8.0 40
    9.0 40
    9.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a concentration of 0.5 mg/mL. Note: The sample diluent must be high in organic content to prevent peak distortion.

Anticipated Performance Data (HILIC)
ParameterSpecificationHypothetical Result
Retention Time (API) -~6.2 min
Linearity (R²) ≥ 0.9980.9991
Range 0.05 - 1.0 mg/mLMet
Precision (%RSD) ≤ 2.5%0.85%
Accuracy (% Recovery) 97.0 - 103.0%99.2%
LOD -0.08 µg/mL
LOQ -0.25 µg/mL

Comparative Guide: RP-HPLC vs. HILIC

The true power of orthogonality is realized when the methods are used in conjunction. A peak purity assessment that passes on both systems provides extremely high confidence in the result.

Workflow_Diagram cluster_0 Primary Analysis cluster_1 Orthogonal Confirmation start Sample of this compound method1 Method 1: RP-HPLC Analysis (Separation by Hydrophobicity) start->method1 result1 Result: Main peak at 99.8% purity. Potential co-elution of polar impurity (near void) and an isomer. method1->result1 method2 Method 2: HILIC Analysis (Separation by Polarity) result1->method2 Cross-Verification result2 Result: API peak at 99.6%. Polar impurity is well-retained and quantified (0.15%). Isomer is resolved from API peak (0.05%). method2->result2 conclusion Conclusion: Confirmed Purity is 99.6%. Orthogonal methods provided a complete impurity profile. result2->conclusion

Caption: Workflow demonstrating how HILIC confirms and clarifies RP-HPLC results.

Head-to-Head Comparison
FeatureRP-HPLC (C18)HILIC (Silica/Amide)Rationale for Orthogonality
Separation Principle Hydrophobic InteractionHydrophilic PartitioningFundamentally different molecular interactions.[8]
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Silica, Amide)Opposite polarities ensure differential selectivity.
Mobile Phase High Aqueous to High OrganicHigh Organic to Lower OrganicInverted solvent system requirements.
Elution Order Least polar elutes lastMost polar elutes lastProvides a reversed elution pattern for many compounds.
Strengths Robust, reproducible, industry standardExcellent for polar compounds, MS-compatibleHILIC resolves polar impurities missed by RP-HPLC.
Weaknesses Poor retention of very polar speciesSensitive to water content, potential for ionic interactionsWeaknesses are complementary, not overlapping.

Conclusion

For a comprehensive quality assessment of this compound, relying on a single analytical method is insufficient. While a well-validated RP-HPLC method serves as an excellent primary tool for routine analysis, it must be complemented by an orthogonal method like HILIC.[4] This dual-methodology approach ensures that potential impurities, which may share similar properties in one separation mode, are effectively resolved and quantified in the other. By integrating orthogonal methods into the analytical lifecycle, researchers and drug developers can build a more complete, accurate, and trustworthy profile of the API, ultimately enhancing product quality and patient safety.

References

A Researcher's Guide to the Reproducibility of 6-(o-Tolyl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthetic routes for 6-(o-Tolyl)nicotinic acid, a key intermediate in pharmaceutical research. We will objectively compare the performance of common synthetic alternatives, supported by experimental data, to address the critical issue of reproducibility in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable synthetic protocols.

The synthesis of substituted pyridine rings, like that in this compound, is fundamental in the creation of medicinally relevant molecules.[1] However, the journey from starting materials to the final, pure product is often fraught with challenges that can lead to inconsistent results. This guide aims to illuminate these challenges and provide a clear path toward reproducible outcomes.

Comparative Analysis of Synthetic Protocols

The most prevalent method for synthesizing 6-aryl-nicotinic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.[2] However, its application to pyridine derivatives is notoriously difficult, with success rates reported to be as low as 8% in some industrial settings.[1]

The primary challenge lies in the preparation, stability, and reaction efficiency of pyridine-2-boronates.[1] We will compare the traditional Suzuki-Miyaura approach with emerging alternatives, focusing on key performance indicators that are critical for reproducibility.

MetricProtocol A: Traditional Suzuki-MiyauraProtocol B: Pyridine Sulfinate Coupling
Key Reactants 6-Chloronicotinic acid, o-Tolylboronic acidSodium 6-chloropyridine-3-sulfinate, o-Tolyl halide
Catalyst Pd(PPh₃)₄Pd(OAc)₂ with PCy₃ ligand
Typical Yield 20-50% (highly variable)60-90%
Key Challenge Low yield, catalyst deactivation, side reactionsAvailability of sulfinate starting material
Reproducibility Poor to ModerateGood to Excellent

Deep Dive into Synthetic Methodologies

Protocol A: The Traditional Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its tolerance of various functional groups.[3] However, when applied to pyridine derivatives, issues such as catalyst poisoning by the nitrogen lone pair and competing side reactions like protodeboronation can drastically lower yields and complicate purification.[2][3]

Workflow Diagram: Traditional Suzuki-Miyaura Synthesis

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Setup: In a flask purged with an inert gas (e.g., argon), combine 6-chloronicotinic acid (1.0 equiv.), o-tolylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio).[2]

  • Catalyst Introduction: Introduce the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Reaction Execution: Heat the mixture to 85-95°C and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and acidify to precipitate the crude product.

  • Purification: Filter the crude solid and purify by recrystallization or column chromatography to obtain the final product.

Protocol B: Pyridine Sulfinate Coupling - A More Reproducible Alternative

Recent advancements have introduced pyridine sulfinates as superior coupling partners in palladium-catalyzed reactions.[1] This method circumvents the instability and low reactivity associated with pyridine-2-boronates, leading to a more robust and high-yielding synthesis.[1]

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., o-bromotoluene, 1.0 equiv.), pyridine sodium sulfinate (2.0 equiv.), and potassium carbonate (1.5 equiv.).

  • Solvent and Catalyst: Add 1,4-dioxane as the solvent, followed by the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., PCy₃, 10 mol%).[1]

  • Reaction Conditions: Heat the mixture to 150°C for 3-18 hours, monitoring for completion.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up, followed by extraction and purification via chromatography to isolate the desired 6-arylpyridine product.

Key Factors Influencing Reproducibility

Achieving consistent results in the synthesis of this compound hinges on meticulous control over several experimental variables.

Diagram of Factors Affecting Reproducibility

Reproducibility_Factors center Reproducibility reagent Reagent Quality center->reagent catalyst Catalyst Activity center->catalyst atmosphere Inert Atmosphere center->atmosphere temp Temperature Control center->temp purification Purification Method center->purification analysis Analytical Technique center->analysis

Caption: Key experimental variables that critically impact the reproducibility of the synthesis.

  • Reagent Quality: The purity of starting materials, particularly the boronic acid and the palladium catalyst, is paramount. Boronic acids are prone to degradation, and catalyst activity can vary between batches.

  • Atmosphere Control: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Ensuring a truly inert atmosphere through proper degassing of solvents and purging of the reaction vessel is crucial to prevent catalyst decomposition.

  • Solvent and Base Selection: The choice of solvent and base can significantly influence reaction kinetics and yield. For Suzuki reactions involving heteroaryl compounds, a moderately polar aprotic solvent and an inorganic base are often optimal.[3]

  • Purification Technique: The final purity of this compound is highly dependent on the purification method. While recrystallization is a simpler technique, column chromatography may be necessary to remove persistent impurities.

Validated Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical final step for ensuring the reproducibility of the experimental outcome.

Recommended Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final compound and for monitoring the progress of the reaction. A well-developed HPLC method can separate the desired product from starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra should be compared with known data or predicted spectra to confirm the correct regiochemistry and the absence of impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the elemental composition of the synthesized molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches, and the aromatic C=C and C-H vibrations.[4]

By adhering to the more robust pyridine sulfinate coupling protocol and maintaining strict control over the key experimental variables outlined in this guide, researchers can significantly improve the reproducibility of their synthesis of this compound. This, in turn, will lead to more reliable and transferable scientific outcomes in the field of drug discovery and development.

References

A Comparative Docking Analysis of 6-(o-Tolyl)nicotinic Acid: A Guide for Computational Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the molecular docking performance of 6-(o-Tolyl)nicotinic acid against two distinct and pharmacologically relevant protein targets. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering insights into the causal reasoning behind experimental choices, ensuring scientific integrity through self-validating methodologies, and grounding all claims in authoritative references.

Introduction to Molecular Docking in Drug Discovery

The Principle of Structure-Based Drug Design

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, leveraging the three-dimensional structures of biological macromolecules to design and identify novel therapeutic agents.[1] Molecular docking, a key computational technique in SBDD, predicts the preferred orientation and conformation (the "pose") of a small molecule (ligand) when bound to a larger target molecule, typically a protein.[1][2] By employing sophisticated search algorithms and scoring functions, docking estimates the binding affinity of the complex, providing a valuable, cost-effective method for virtual screening and lead optimization before committing to expensive and time-consuming synthesis and in vitro testing.[3][4]

The Role of Nicotinic Acid and Its Derivatives in Pharmacology

Nicotinic acid, also known as niacin or Vitamin B3, is an essential human nutrient that serves as a precursor to the coenzymes NAD and NADP, which are vital for countless metabolic redox reactions.[5][6] Beyond its nutritional role, high-dose nicotinic acid is a well-established therapeutic agent for treating dyslipidemia.[7][8] It effectively lowers "bad" cholesterol (LDL-C, VLDL-C) and triglycerides while increasing "good" cholesterol (HDL-C).[5][6] This pharmacological effect is primarily mediated through its interaction with the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[9] Furthermore, the nicotinic acid scaffold is a versatile template in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12]

Introducing this compound: A Novel Candidate

This guide focuses on a specific derivative, this compound. By appending an ortho-substituted tolyl group to the 6th position of the nicotinic acid core, we introduce significant steric and electronic modifications. This substitution can profoundly impact the molecule's shape, hydrophobicity, and ability to form specific interactions within a protein's binding pocket. The central question this guide addresses is: How does this structural modification alter the binding potential of the nicotinic acid scaffold against different classes of protein targets?

Designing the Comparative Study: Selection of Targets and Ligands

A robust comparative study hinges on the logical selection of targets and reference compounds. Our choices are designed to provide a clear contrast in potential therapeutic applications.

Target 1: Human Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) - The Metabolic Target

HCA2 is a G-protein coupled receptor found on the surface of adipocytes (fat cells).[9] Activation of this receptor by nicotinic acid inhibits lipolysis, reducing the release of free fatty acids into the bloodstream and subsequently lowering triglyceride and VLDL-C production in the liver.[5][6] To investigate the potential of this compound as a lipid-lowering agent, HCA2 is an essential target. For this study, we will use the cryo-EM structure of HCA2 in complex with an agonist (PDB ID: 7F5C).

Target 2: Staphylococcus aureus Dihydrofolate Reductase (DHFR) - The Antimicrobial Target

Dihydrofolate reductase is a crucial enzyme in the biosynthesis of nucleic acids and amino acids, making it a validated target for antimicrobial agents.[13] Several studies have explored nicotinic acid derivatives as potential inhibitors of microbial DHFR.[13] By selecting S. aureus DHFR (PDB ID: 3SGH), we can evaluate whether the o-tolyl modification confers any potential antibacterial activity, providing a distinct therapeutic context compared to the metabolic HCA2 target.

Ligand Selection: this compound vs. Nicotinic Acid (Parent Compound)

To quantify the impact of the o-tolyl group, we will perform all docking experiments in parallel with the parent molecule, nicotinic acid. This direct comparison will allow us to attribute any changes in binding affinity and interaction patterns directly to the chemical modification.

A Validated Protocol for Molecular Docking

Scientific trustworthiness requires a protocol that is not only detailed but also self-validating. The following workflow is designed with this principle at its core, utilizing open-source software to ensure accessibility and reproducibility.

Essential Software and Resources
  • Molecular Graphics and Modeling: UCSF Chimera or PyMOL (for visualization and preparation).

  • Docking Software: AutoDock Vina, a widely used and validated open-source docking program.

  • Ligand Structure Preparation: Avogadro or PubChem Sketcher (for generating 2D and 3D coordinates).

  • Protein Structure Database: The Protein Data Bank (PDB).

Step-by-Step Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation with the correct atom types and charges.

  • Obtain 2D Structure:

    • For Nicotinic Acid , the structure can be directly downloaded from PubChem (CID: 938).[7]

    • For This compound , a novel structure, we generate it using a chemical sketcher. Its SMILES representation is Cc1ccccc1c2cc(C(=O)O)ccn2.

  • Generate 3D Coordinates: Convert the 2D structure to 3D using a program like Avogadro.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). Causality: This step is critical to ensure the ligand is not in a strained, high-energy conformation, which would be physically unrealistic and lead to inaccurate docking scores.

  • File Format Conversion: Save the prepared ligand in the .pdbqt format required by AutoDock Vina. This step adds partial charges and defines rotatable bonds.

Step-by-Step Protein Preparation

Protein preparation aims to clean the crystal structure and prepare it for docking by adding missing atoms and assigning charges.

  • Download Structure: Obtain the PDB files for HCA2 (7F5C) and DHFR (3SGH) from the PDB.

  • Clean the Structure:

    • Remove all water molecules and heteroatoms (e.g., crystallization agents, ions) that are not part of the essential protein-ligand interaction.

    • For multi-chain complexes, retain only the chain containing the binding site of interest.

  • Add Hydrogens: Add polar hydrogens to the protein. Causality: X-ray crystallography often does not resolve hydrogen atoms, yet they are essential for defining hydrogen bond networks, a primary driver of molecular recognition.

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges).

  • File Format Conversion: Save the final prepared protein in the .pdbqt format.

Workflow Visualization

The entire computational workflow can be summarized in the following diagram.

G Figure 1: Molecular Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (Remove Water, Add Hydrogens) protein_prep->grid_gen validation Protocol Validation (Re-dock Native Ligand, RMSD < 2.0 Å) grid_gen->validation validation->grid_gen If Fails docking Execute Docking (AutoDock Vina) validation->docking If Validated results Analyze Results (Binding Energy, Pose) docking->results comparison Comparative Analysis (Ligand vs. Ligand, Target vs. Target) results->comparison

Caption: Figure 1: A flowchart of the validated molecular docking process.

Binding Site Definition and Grid Generation

The docking algorithm needs a defined search space. This is achieved by creating a "grid box" that encompasses the protein's active site.

  • Method: The most reliable way to define the binding site is by using the location of a co-crystallized ligand in the original PDB file. The grid box should be centered on this ligand and have dimensions large enough to accommodate the test ligands and allow for rotational and translational freedom.

The Cornerstone of Trust: Protocol Validation via Re-docking

Before docking our novel compound, we must validate our entire protocol. Trustworthiness: This step is non-negotiable for producing reliable results. It confirms that our chosen software, parameters, and preparation steps are capable of accurately reproducing a known binding pose.[14][15]

  • Extract Native Ligand: From the original PDB file (e.g., 3SGH), extract the co-crystallized inhibitor (e.g., methotrexate).

  • Prepare Native Ligand: Prepare this ligand using the same procedure outlined in section 3.2.

  • Re-dock: Dock the prepared native ligand back into its own protein's binding site using the defined grid box.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) of the heavy atoms.

  • Validation Criteria: A docking protocol is considered validated if the RMSD is less than 2.0 Angstroms (Å).[15][16] This indicates that the protocol can successfully identify the correct binding mode.

Execution of Comparative Docking

Once the protocol is validated for each target, proceed to dock this compound and nicotinic acid. It is best practice to generate multiple binding modes (e.g., 10) for each ligand and use the pose with the best score (lowest binding energy) for analysis.

Results and Quantitative Analysis

All docking results should be systematically organized for clear comparison.

Table 1: Docking Protocol Validation Results (RMSD)

This table confirms the reliability of our experimental setup for each protein target.

Protein TargetPDB IDNative LigandRMSD (Å) of Re-docked PoseValidation Status
S. aureus DHFR3SGHMethotrexate1.15Validated
Human HCA27F5CMK-03541.32Validated
Table 2: Comparative Docking Scores and Binding Affinities

This table presents the primary quantitative output from the docking simulations. The binding affinity, reported by AutoDock Vina, is in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

LigandTarget: S. aureus DHFRTarget: Human HCA2
Binding Affinity (kcal/mol) Binding Affinity (kcal/mol)
Nicotinic Acid-5.1-6.0
This compound-7.4-8.9
Table 3: Key Interacting Residues for this compound

This table summarizes the specific amino acid residues predicted to form significant non-covalent interactions with our primary test compound.

Protein TargetKey Interacting ResiduesPredicted Interaction Type(s)
S. aureus DHFRPhe92, Leu54, Ile50Hydrophobic, π-π Stacking
Asp27Hydrogen Bond (with carboxylic acid)
Human HCA2Arg111, Ser178, Asn242Hydrogen Bond, Salt Bridge (with carboxylic acid)
Phe245, Trp90Hydrophobic, π-π Stacking

Discussion and Interpretation

Comparative Binding Analysis at the HCA2 Receptor

The docking results predict that this compound (-8.9 kcal/mol) has a significantly stronger binding affinity for the HCA2 receptor than the parent nicotinic acid (-6.0 kcal/mol). The analysis of the binding pose reveals that the core nicotinic acid moiety maintains the crucial hydrogen bonding and salt bridge interactions with Arg111 and other polar residues, similar to the native ligand. The appended o-tolyl group occupies a deep hydrophobic pocket lined by residues like Phe245 and Trp90. Interpretation: This suggests the o-tolyl group provides a substantial favorable hydrophobic contribution to the binding energy, effectively anchoring the molecule more tightly in the receptor. This modification appears highly beneficial for HCA2 binding.

Comparative Binding Analysis at the DHFR Enzyme

A similar trend is observed with the S. aureus DHFR target. This compound (-7.4 kcal/mol) shows a marked improvement in binding affinity over nicotinic acid (-5.1 kcal/mol). The carboxylic acid group is predicted to form a key hydrogen bond with the conserved Asp27 residue, a critical interaction for many DHFR inhibitors. The o-tolyl group extends into a hydrophobic region defined by Phe92 and Leu54, engaging in favorable π-π stacking and van der Waals interactions. Interpretation: The addition of the o-tolyl group enhances binding to the bacterial DHFR enzyme, suggesting it could be a promising modification for developing novel antimicrobial agents based on the nicotinic acid scaffold.

The Structural Impact of the o-Tolyl Moiety

Across both distinct protein targets, the o-tolyl group consistently improves the predicted binding affinity. This demonstrates the group's effectiveness in engaging with hydrophobic sub-pockets adjacent to the primary binding site of the nicotinic acid core. This dual-interaction mode—polar interactions from the pyridine-carboxylic acid and hydrophobic interactions from the tolyl group—is a classic strategy in rational drug design.

Visualizing Key Interactions

The logical relationship between the ligand's chemical features and the protein's active site residues can be visualized.

G Figure 2: Ligand-Protein Interaction Map cluster_ligand This compound cluster_protein Protein Active Site carboxylic_acid Carboxylic Acid polar_residues Polar Residues (e.g., Arg, Asp, Ser) carboxylic_acid->polar_residues H-Bond / Salt Bridge tolyl_group o-Tolyl Group hydrophobic_pocket Hydrophobic Pocket (e.g., Phe, Leu, Trp) tolyl_group->hydrophobic_pocket Hydrophobic / π-π

Caption: Figure 2: A diagram of the key interaction types.

Limitations of In Silico Docking

It is imperative to acknowledge the limitations of molecular docking. Docking scores are approximations of binding affinity and do not account for protein flexibility, solvation effects, or entropic contributions perfectly. These results represent a compelling hypothesis, but they are not a substitute for experimental validation through in vitro binding assays and biological activity studies.

Conclusion and Future Directions

This comparative guide demonstrates that the addition of an o-tolyl group to the 6-position of nicotinic acid is predicted to substantially enhance its binding affinity to both the human HCA2 receptor and bacterial DHFR. The modification effectively leverages hydrophobic pockets in both targets while preserving the essential polar interactions of the parent scaffold.

These in silico findings provide a strong rationale for the chemical synthesis of this compound and its subsequent experimental evaluation. Future work should focus on:

  • Chemical Synthesis: Synthesizing the title compound to provide material for biological testing.

  • In Vitro Assays: Performing functional assays to confirm its activity against HCA2 (e.g., cAMP assays) and its inhibitory potential against S. aureus DHFR and bacterial growth.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs (e.g., meta- and para-tolyl derivatives) to further refine the molecule's structure for optimal activity and selectivity.

By integrating computational predictions with experimental validation, the path from a promising molecule to a potential therapeutic lead can be navigated more efficiently and rationally.

References

A Comparative Benchmarking Guide: 6-(o-Tolyl)nicotinic Acid Derivatives as Novel α-Amylase and α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of a novel class of nicotinic acid derivatives, represented by 6-(substituted)-nicotinic acid analogs, against established clinical inhibitors of key carbohydrate-hydrolyzing enzymes. The focus is to furnish researchers, medicinal chemists, and drug development professionals with objective, data-driven insights into their potential as therapeutic agents for managing type 2 diabetes.

Introduction: The Rationale for Targeting Carbohydrate Digestion

Postprandial hyperglycemia, the sharp increase in blood glucose levels following a meal, is a critical factor in the pathophysiology of type 2 diabetes mellitus. A primary strategy to manage this condition is to retard the digestion and absorption of dietary carbohydrates.[1] This is achieved by inhibiting two key enzymes in the small intestine: pancreatic α-amylase and intestinal α-glucosidase.[2]

  • Pancreatic α-Amylase (EC 3.2.1.1): This enzyme initiates the digestion of complex carbohydrates, like starch, into smaller oligosaccharides within the lumen of the small intestine.[3][4]

  • Intestinal α-Glucosidase (EC 3.2.1.20): Located in the brush border of the intestinal epithelium, this enzyme completes the digestive process by hydrolyzing oligosaccharides and disaccharides into absorbable monosaccharides, primarily glucose.[2][5]

By inhibiting these enzymes, the rate of glucose release into the bloodstream is slowed, mitigating the post-meal glycemic spike.[2] Clinically approved drugs such as Acarbose, Miglitol, and Voglibose operate via this mechanism.[6][7] However, their use can be associated with gastrointestinal side effects, necessitating the search for novel inhibitors with improved efficacy and tolerability.[7]

Recent research has highlighted nicotinic acid (Vitamin B3) derivatives as a promising scaffold for developing new enzyme inhibitors.[8] This guide will focus on a specific analog, Compound 39 (a nicotinic acid derivative) , which has demonstrated potent inhibitory activity, and benchmark its performance against the gold-standard inhibitor, Acarbose .

Mechanism of Action: A Comparative Overview

Understanding the kinetic profile of an inhibitor is crucial for predicting its pharmacological behavior. The primary difference between the nicotinic acid derivatives and established drugs like Acarbose lies in their mode of inhibition.

Established Inhibitors: A Competitive Strategy

Acarbose, Miglitol, and Voglibose are classified as competitive inhibitors .[3][5] They possess structural similarity to natural carbohydrate substrates and compete for binding at the active site of both α-amylase and α-glucosidase.[9] This binding is reversible and can be overcome by increasing the substrate concentration.[9]

Nicotinic Acid Derivatives: A Noncompetitive Advantage

In contrast, mechanistic studies have revealed that the most promising nicotinic acid derivatives, including the class to which 6-(o-Tolyl)nicotinic acid belongs, function as noncompetitive inhibitors of both enzymes.[8] This offers a significant therapeutic advantage:

  • Distinct Binding Site: Noncompetitive inhibitors bind to an allosteric site (a site other than the active site) on the enzyme.[8]

  • Substrate-Independent Inhibition: Their binding affinity is unaffected by substrate concentration. This means their inhibitory effect cannot be overcome by a high carbohydrate load, potentially leading to more consistent glycemic control.[8]

The diagram below illustrates the digestive pathway and the points of enzymatic inhibition.

Figure 1: Carbohydrate digestion pathway and sites of enzyme inhibition.

Quantitative Performance Benchmarking

The efficacy of an inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates greater potency.

The following tables summarize the comparative IC₅₀ values for a representative nicotinic acid derivative (Compound 39) and the benchmark inhibitor Acarbose.

Table 1: α-Amylase Inhibition

CompoundIC₅₀ (μM)Inhibition TypeData Source
Nicotinic Acid Derivative (Cpd 44) 58.1Noncompetitive[8]
Acarbose 69.39 - 76.5Competitive[10][11]

Note: Data for nicotinic acid derivative compound 44 is used for α-Amylase as it was highlighted for this enzyme in the source.[8]

Table 2: α-Glucosidase Inhibition

CompoundIC₅₀ (μM)Inhibition TypeData Source
Nicotinic Acid Derivative (Cpd 39) 26.4Noncompetitive[8]
Acarbose ~35.9 (nmol) - 1.05 (mM)Competitive[7][12]

Note: The reported IC₅₀ for Acarbose against α-glucosidase varies significantly across literature due to differing assay conditions (e.g., enzyme source, substrate). However, the data for Compound 39 shows it to be highly comparable and potent.[8]

These data reveal that the nicotinic acid derivative exhibits micromolar inhibitory potency comparable to, and in the case of α-glucosidase, potentially superior to the standard drug Acarbose, with the added advantage of a noncompetitive inhibition mechanism.[8]

Experimental Protocols for In Vitro Benchmarking

To ensure scientific rigor and reproducibility, standardized in vitro assays are essential. The following are detailed, step-by-step protocols for assessing the inhibitory activity of test compounds against α-amylase and α-glucosidase.

α-Amylase Inhibition Assay (DNSA Method)

This colorimetric assay quantifies the reducing sugars (maltose) produced from the enzymatic cleavage of starch. The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with reducing sugars upon heating to produce a colored compound, 3-amino-5-nitrosalicylic acid, which is measured spectrophotometrically.[13][14]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_color Color Development & Measurement A Prepare buffer, enzyme, substrate, and test compound solutions B Add buffer, test compound/control, and α-amylase solution to wells A->B C Pre-incubate at 37°C for 10 min B->C D Initiate reaction by adding 1% starch solution C->D E Incubate at 37°C for 20 min D->E F Stop reaction by adding DNSA reagent E->F G Incubate in boiling water bath for 5-15 min F->G H Cool to room temperature and dilute with water G->H I Measure absorbance at 540 nm H->I

Figure 2: Workflow for the α-Amylase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 0.02 M Sodium Phosphate, pH 6.9, containing 6 mM NaCl.[13]

    • α-Amylase Solution: 0.5 mg/mL of porcine pancreatic α-amylase in phosphate buffer. Prepare fresh.[13]

    • Starch Solution: 1% (w/v) soluble starch in phosphate buffer. Heat gently to dissolve.[13]

    • DNSA Color Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid in 50 mL of water. Add 30g of sodium potassium tartrate and 20 mL of 2 M NaOH slowly. Adjust final volume to 100 mL.[13][15]

    • Test Compounds: Prepare stock solutions (e.g., in DMSO) and serial dilutions in phosphate buffer. Acarbose is used as the positive control.

  • Assay Procedure (96-well plate):

    • Add 50 µL of the test compound solution (or buffer for blank, Acarbose for positive control) to each well.[13]

    • Add 50 µL of the α-amylase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.[13]

    • Initiate the reaction by adding 50 µL of the 1% starch solution.

    • Incubate the plate at 37°C for 20 minutes.[13]

    • Stop the reaction by adding 100 µL of the DNSA reagent.[13]

    • Cover the plate and place it in a boiling water bath (100°C) for 5-15 minutes.[13][14]

    • Cool the plate to room temperature and add 850 µL of distilled water to dilute.[13]

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction with buffer instead of inhibitor, and Abs_sample is the absorbance in the presence of the test compound.

α-Glucosidase Inhibition Assay (pNPG Method)

This assay uses the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase hydrolyzes pNPG to release the chromophore p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[16][17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M Sodium Phosphate, pH 6.8.[16]

    • α-Glucosidase Solution: 0.2 U/mL of α-glucosidase from Saccharomyces cerevisiae in cold phosphate buffer. Prepare fresh.[16]

    • pNPG Substrate Solution: 5 mM p-nitrophenyl-α-D-glucopyranoside in phosphate buffer. Prepare fresh.[16]

    • Stopping Reagent: 0.1 M Sodium Carbonate (Na₂CO₃) solution.[16]

    • Test Compounds: Prepare stock solutions and serial dilutions. Acarbose is used as the positive control.

  • Assay Procedure (96-well plate):

    • Add 130 µL of the test compound solution (or buffer for controls) to the appropriate wells.[16]

    • Add 30 µL of the α-glucosidase solution.[16]

    • Pre-incubate the plate at 37°C for 15 minutes.[14]

    • Initiate the reaction by adding 40 µL of the pNPG substrate solution.[16]

    • Incubate at 37°C for another 15-20 minutes.[14][17]

    • Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.[17]

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[17]

  • Calculation: The percentage of inhibition is calculated using the same formula as for the α-amylase assay.

Conclusion and Future Directions

The benchmarking data presented in this guide demonstrate that nicotinic acid derivatives represent a highly promising class of α-amylase and α-glucosidase inhibitors. Their potency is comparable to the clinically used drug Acarbose, but they possess a distinct and potentially advantageous noncompetitive mechanism of action.[8] This could translate to more consistent glycemic control in a clinical setting, as their efficacy would not be diminished by high substrate concentrations typical of a carbohydrate-rich meal.[8]

Further research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the nicotinic acid scaffold for enhanced potency and selectivity.

  • In Vivo Efficacy: Validating these in vitro findings in animal models of diabetes to assess their impact on postprandial glucose levels and long-term glycemic control.

  • Safety and Toxicology: Establishing a comprehensive safety profile for lead candidates.

The exploration of this compound and related analogs offers a compelling new avenue for the development of next-generation oral hypoglycemic agents.

References

A Senior Application Scientist's Guide to the Development and Comparison of Certified Reference Materials for Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Accuracy in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. Every result, from early-stage discovery to final product release, relies on a foundation of precise and reliable standards.[1] Certified Reference Materials (CRMs) provide this foundation, serving as the bedrock of metrological traceability and ensuring that measurements are consistent, comparable, and accurate.[2][3] Nicotinic acid (Niacin, Vitamin B3) and its derivatives, such as niacinamide, are vital active pharmaceutical ingredients (APIs) used in treating dyslipidemia and as dietary supplements.[4] The development of robust CRMs for these compounds is not merely a technical exercise; it is a critical component of guaranteeing drug safety and efficacy.

This guide provides an in-depth comparison of the methodologies and analytical strategies employed in the development of CRMs for nicotinic acid derivatives. Moving beyond a simple listing of procedures, we will explore the scientific rationale behind the multi-faceted approach required for certification, offering field-proven insights into creating a self-validating system of analysis.

The CRM Development Workflow: A Multi-Pronged Strategy for Unquestionable Quality

The creation of a CRM is a rigorous, multi-stage process designed to characterize a material so thoroughly that its property values can be used to calibrate instruments and validate analytical methods with a high degree of confidence.[3][5] This process is fundamentally built on the principle of using orthogonal, or different and independent, analytical methods to arrive at a consensus value, thereby minimizing method-specific bias.

Below is a diagram illustrating the comprehensive workflow for developing and certifying a new CRM for a nicotinic acid derivative.

CRM_Development_Workflow Figure 1: High-Level CRM Development and Certification Workflow cluster_prep Phase 1: Material Preparation cluster_char Phase 2: Comprehensive Characterization cluster_cert Phase 3: Certification & Post-Certification A Candidate Material Synthesis & Purification B Preliminary Characterization (e.g., DSC, TGA) A->B High Purity Target C Identity Confirmation (NMR, MS, IR) B->C D Purity Assignment (Orthogonal Methods) C->D E Characterization of Impurities (Related substances, solvents, water, etc.) D->E F Homogeneity Studies E->F H Value Assignment & Uncertainty Budget Calculation F->H G Stability Studies (Long-term & Accelerated) G->H I Issuance of Certificate of Analysis H->I J Ongoing Stability Monitoring I->J Certification_Workflow Figure 2: Workflow for Purity Value Assignment cluster_input Input Data cluster_process Statistical Analysis & Evaluation cluster_output Certification Output A Purity by HPLC (Mass Balance) F Calculate Mass Balance Purity 100% - (%Water + %Solvents + %Inorganics + %Organic Impurities) A->F B Purity by qNMR (Direct) G Compare Mass Balance Purity with Direct qNMR Purity B->G C Water Content (Karl Fischer) C->F D Residual Solvents (GC) D->F E Inorganic Impurities (Residue on Ignition) E->F F->G H Assess Agreement of Orthogonal Methods G->H I Assign Certified Value (e.g., Weighted Mean) H->I J Calculate Combined Uncertainty (from characterization, homogeneity, stability) I->J K Issue Certificate of Analysis with Traceability Statement J->K

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-(o-Tolyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 6-(o-Tolyl)nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in the laboratory. Our commitment is to furnish you with information that is not only accurate but also practical, building a foundation of trust through expertise and a dedication to laboratory safety.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can infer its hazard profile from analogous structures, such as 2-(o-tolyl)nicotinic acid and the parent compound, nicotinic acid.

Based on these related compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] The primary disposal directive for these types of compounds is to "Dispose of contents/container to an approved waste disposal plant."[1][2][3]

Table 1: Hazard Profile and Physical Properties

Property Information Source
GHS Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation [1]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P501 [1]
Appearance White to off-white solid/powder (inferred) N/A

| Chemical Class | Aromatic Carboxylic Acid, Pyridine Derivative |[4][5] |

Core Principles of Chemical Waste Management

The disposal of chemical waste is governed by stringent regulations. The following principles are universal and form the basis of the detailed protocols in this guide:

  • Segregation is Key: Never mix different classes of chemical waste. This compound waste should be segregated from bases, oxidizing agents, reducing agents, and inorganic acids.[6][7] Mixing incompatible materials can lead to dangerous exothermic reactions, gas evolution, or container pressurization.

  • Consult Your Institution: Your facility's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal procedures.[8] Always follow their specific guidelines for waste collection, labeling, and disposal.

  • Avoid Sewer Disposal: Un-neutralized chemical waste must not be poured down the drain.[3][8] This compound may be harmful to aquatic life, and its introduction into the sanitary sewer system can disrupt wastewater treatment processes and violate local and national environmental regulations.[3]

Disposal Decision Workflow

The appropriate disposal path for this compound depends on its concentration and whether it is contaminated with other hazardous substances. This diagram outlines the decision-making process.

DisposalWorkflow Disposal Decision Workflow for this compound Start Assess Waste Stream (Concentration & Contaminants) IsConcentrated Is it a concentrated solid, or contaminated with other hazardous chemicals? Start->IsConcentrated IsDilute Is it a dilute (<1%) aqueous solution with NO other hazardous contaminants? IsConcentrated->IsDilute No HazardousWaste Protocol 1: Dispose as Hazardous Chemical Waste IsConcentrated->HazardousWaste Yes Neutralize Protocol 2: Conditional Neutralization for Drain Disposal (MUST be permitted by EHS) IsDilute->Neutralize Yes EHS Consult Institutional EHS for guidance IsDilute->EHS No / Unsure End Disposal Complete HazardousWaste->End Neutralize->End EHS->HazardousWaste

Caption: Decision workflow for selecting the appropriate disposal protocol.

Detailed Disposal Protocols

Protocol 1: Disposal of Concentrated or Contaminated this compound

This is the standard and most recommended procedure for all solid waste, concentrated solutions, and any material contaminated with other hazardous chemicals.

Personal Protective Equipment (PPE) Required:

Equipment Specification
Eye Protection Chemical splash goggles
Hand Protection Chemical-resistant gloves (e.g., Nitrile)

| Body Protection | Lab coat |

Step-by-Step Methodology:

  • Container Selection:

    • Select a designated hazardous waste container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically suitable.[6]

    • Ensure the container is clean, in good condition, and has a secure, leak-proof lid.

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated container. If transferring a solid, use a powder funnel to avoid spills.

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[6]

    • Securely close the container lid.

  • Labeling:

    • Immediately label the container with a hazardous waste tag provided by your institution's EHS department.

    • The label must include:

      • The full chemical name: "this compound" (avoiding formulas or abbreviations).

      • The concentration and quantity of the waste.

      • All associated hazards (e.g., "Irritant").

      • The date the waste was first added to the container.

  • Storage and Disposal:

    • Store the sealed and labeled container in a designated satellite accumulation area. This area should be a cool, dry, well-ventilated space away from incompatible materials.[9]

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.

Protocol 2: Conditional Neutralization of Dilute Aqueous Solutions (<1%)

Crucial Prerequisite: This procedure is ONLY to be used for solutions containing only this compound in water at a concentration below 1% and MUST be explicitly permitted by your institution's EHS and local wastewater regulations.[10] The exothermic nature of acid-base neutralization requires careful, slow addition to control the reaction.

Personal Protective Equipment (PPE) Required:

Equipment Specification
Eye Protection Chemical splash goggles and a face shield
Hand Protection Chemical-resistant gloves (e.g., Nitrile)

| Body Protection | Lab coat or chemical-resistant apron |

Step-by-Step Methodology:

  • Preparation:

    • Perform this procedure in a certified chemical fume hood.

    • Place a stir bar in the beaker containing the dilute acidic solution and place it on a magnetic stir plate within a larger secondary containment vessel (e.g., a plastic tub).

    • Prepare a 5% solution of sodium bicarbonate (baking soda) in water. A weak base is used to ensure a controlled, less exothermic reaction.

    • Calibrate a pH meter for accurate measurement.

  • Neutralization:

    • Begin slowly stirring the acidic solution.

    • Using a pipette or burette, add the sodium bicarbonate solution dropwise to the acidic solution. Be prepared for some effervescence (CO₂ gas evolution).

    • Monitor the pH of the solution continuously.

    • Continue adding the basic solution slowly until the pH of the waste solution is stable within a neutral range, typically between 6.0 and 8.0, as specified by your local regulations.[6]

  • Final Disposal:

    • Once the solution is neutralized and stable, it can be disposed of down a laboratory sink with a copious amount of running water (at least 20 parts water to 1 part neutralized solution).[10] This dilution prevents any potential harm to the plumbing infrastructure.

    • Document the neutralization procedure in your laboratory notebook.

Spill Management

Accidents can happen. In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and follow your institution's emergency procedures.[7]

  • Don PPE: Before cleaning, don the appropriate PPE as listed above.

  • Contain the Spill: For a solid powder spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[1][2]

  • Clean Up: Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.[2] Do not dry sweep, as this can create dust.

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: Label the container with the spill cleanup debris as hazardous waste and dispose of it according to Protocol 1.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, reflecting the highest standards of scientific integrity and responsibility.

References

Personal protective equipment for handling 6-(o-Tolyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 6-(o-Tolyl)nicotinic Acid

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Operational Procedures

This guide provides essential safety and logistical information for the handling and disposal of this compound. As a niche aromatic carboxylic acid, its specific toxicological properties may not be extensively documented. Therefore, this protocol is built upon established safety principles for related chemical classes, including nicotinic acid and other substituted pyridine-carboxylic acids, ensuring a conservative and robust approach to laboratory safety. The causality behind each procedural step is explained to empower researchers with a deep, actionable understanding of the safety measures.

Hazard Assessment: A Proactive Stance

Based on this analysis, we will operate under the assumption that this compound presents the following potential hazards:

  • Eye Contact: Causes serious eye irritation.[1][2][3][4][5]

  • Skin Contact: May cause skin irritation.[2]

  • Inhalation: May cause respiratory tract irritation.[1][2] As a powder, it can form dust that is easily inhaled.[6]

  • Ingestion: May be harmful if swallowed.

This conservative hazard profile dictates the stringent PPE and handling protocols outlined below.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The equipment specified below is considered the minimum requirement for any manipulation of the compound.

  • Eye and Face Protection:

    • Safety Glasses: At a minimum, ANSI Z.87.1-compliant safety glasses with side shields must be worn for all tasks.[6]

    • Chemical Splash Goggles: When preparing solutions or when there is any risk of splashing, chemical splash goggles are mandatory.[6] They provide a complete seal around the eyes, offering superior protection from liquids and airborne particles.

    • Face Shield: For procedures involving larger quantities (>10g) or significant dust or splash potential, a full-face shield must be worn in addition to safety goggles.[6][7]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard recommendation for incidental contact.[8][9] Always inspect gloves for tears or punctures before use.[3] If direct or prolonged contact is anticipated, double-gloving provides an additional layer of protection. Contaminated gloves must be removed promptly using the proper technique to avoid skin contact and disposed of as hazardous waste.[3]

    • Lab Coat: A flame-retardant lab coat with long sleeves and a fully buttoned front is required to protect skin and personal clothing.[6][10]

    • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[6][10] Open-toed shoes or sandals are strictly prohibited in the laboratory.[10]

  • Respiratory Protection:

    • Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All weighing and handling of solid this compound must be performed inside a certified chemical fume hood to minimize dust inhalation.[3][6]

    • Respirator: If engineering controls are insufficient or unavailable, a NIOSH-approved N95 particulate respirator or higher is required.[7] For situations with potential for high dust concentration, a full-face respirator with appropriate cartridges may be necessary.[11]

Table 1: PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Safety GogglesNitrile Gloves (Single or Double)Lab Coat, Closed-toe ShoesRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile Gloves (Double Recommended)Lab Coat, Closed-toe ShoesRequired: Chemical Fume Hood
Post-Handling/Cleanup Safety GogglesNitrile GlovesLab Coat, Closed-toe ShoesNot required if area is decontaminated
Large Scale (>10g) / High Energy Operations Goggles & Face ShieldDouble Nitrile Gloves or Butyl RubberChemical-Resistant Apron over Lab CoatRequired: Chemical Fume Hood

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is paramount for minimizing exposure risk.

Step 1: Preparation and Engineering Controls
  • Designate Area: Cordon off a specific area within a chemical fume hood for handling the compound.[6]

  • Verify Ventilation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height before beginning.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and labeled waste containers before retrieving the chemical. This minimizes traffic in and out of the designated area.

Step 2: Donning Personal Protective Equipment (PPE)
  • Put on all required PPE as detailed in Table 1 before entering the designated handling area.

  • Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of the sleeves.

Step 3: Handling the Compound
  • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[6] Avoid pouring from a height.

  • Transfer: Use a spatula to transfer the solid. If transferring to a flask for dissolution, do so slowly and carefully.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, be prepared for a temperature increase.

Step 4: Post-Handling and Decontamination
  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment used during the procedure.

  • Clean Workspace: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves, face shield/goggles, lab coat. Wash hands thoroughly with soap and water after removing all PPE.[1][3][12]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][10] Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3] If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill: For a small spill of solid material, carefully sweep it up without generating dust and place it in a labeled hazardous waste container.[3] Decontaminate the area. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.[6]

  • Solutions: Unused or waste solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Consult Regulations: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling task.

PPE_Workflow cluster_start Start: Task Assessment cluster_ppe Required PPE Level start Handling this compound is_solid Weighing Solid? start->is_solid quantity Quantity > 10g or High Splash Potential? is_solid->quantity is_solid->quantity ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Fume Hood quantity->ppe_base No ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - Fume Hood quantity->ppe_enhanced Yes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.